molecular formula C2H8ClN3 B1676464 Methylguanidine hydrochloride CAS No. 22661-87-6

Methylguanidine hydrochloride

Cat. No.: B1676464
CAS No.: 22661-87-6
M. Wt: 109.56 g/mol
InChI Key: VJQCNCOGZPSOQZ-UHFFFAOYSA-N
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Description

1-Methylguanidine hydrochloride is a member of guanidines.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H7N3.ClH/c1-5-2(3)4;/h1H3,(H4,3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQCNCOGZPSOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30177198
Record name Methylguanidine hydrochloride
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Molecular Weight

109.56 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22661-87-6, 21770-81-0
Record name Guanidine, methyl-, hydrochloride
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Record name 1-Methylguanidine hydrochloride
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Record name Methylguanidine hydrochloride
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Record name Methylguanidine hydrochloride
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Foundational & Exploratory

What are the physical and chemical properties of Methylguanidine hydrochloride?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Methylguanidine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: Understanding this compound

Methylguanidine is an endogenous metabolite and a product of protein catabolism, first identified as a uremic toxin that accumulates in individuals with renal failure.[1] In its salt form, this compound, it serves as a versatile and important building block in synthetic chemistry. Its unique structural and electronic properties make it a valuable precursor in the development of novel therapeutic agents and advanced materials.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights into its synthesis, analysis, and handling for research and development applications.

Compound Identification and Structure

Accurate identification is the foundation of all scientific work. This compound is well-characterized by standard chemical identifiers.

  • Chemical Name (IUPAC): 2-methylguanidine;hydrochloride[4][5]

  • Common Synonyms: 1-Methylguanidine hydrochloride, Methylguanidine HCl, N-Methylguanidine hydrochloride[5]

  • CAS Number: 22661-87-6 (preferred); 21770-81-0[4][5]

  • Molecular Formula: C₂H₈ClN₃[4]

  • Molecular Weight: 109.56 g/mol [4]

The structure consists of a planar guanidinium cation, where one of the amino groups of guanidine is substituted with a methyl group. The positive charge is delocalized across the central carbon and three nitrogen atoms through resonance, which accounts for its stability.

Caption: Structure of this compound.

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, formulation, and reaction conditions. This compound is a white to off-white crystalline solid that is notably hygroscopic, readily absorbing moisture from the atmosphere.[2][6] This property necessitates stringent storage conditions to ensure sample integrity.

Table 1: Summary of Physical Properties

PropertyValueSource(s)
Appearance White to off-white crystalline powder[2][6]
Melting Point 121-124 °C[7][8]
Solubility
    WaterSoluble (reported values range from 50 to 250 mg/mL)[2][3][6]
    DMSOSlightly Soluble[7][8]
    MethanolSlightly Soluble[7][8]
Hygroscopicity Hygroscopic[2][6]
Expertise in Handling & Storage

Causality: The hygroscopic nature of this compound is due to the polar guanidinium group and the chloride counter-ion, which readily form hydrogen bonds with water molecules. Exposure to ambient air can lead to clumping, degradation, and inaccuracies in weighing.

Self-Validating Protocol: To maintain the compound's integrity, a self-validating storage system is essential.

  • Primary Storage: Store in a tightly sealed container in a freezer at -20°C.[7][8]

  • Inert Atmosphere: For long-term storage or for use as an analytical standard, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended.[9]

  • Handling: Before use, allow the container to equilibrate to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid when the container is opened.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the high basicity of the guanidine group.

Basicity and pKa

The guanidine functional group is one of the strongest organic bases. This is due to the exceptional stability of its protonated form, the guanidinium ion, where the positive charge is delocalized across three nitrogen atoms via resonance. The free base, methylguanidine, has a predicted pKa of its conjugate acid (the methylguanidinium ion) of approximately 12.78 .

Implications for Researchers:

  • At physiological pH (~7.4), methylguanidine exists almost exclusively as the protonated methylguanidinium cation.[2]

  • In synthetic reactions, a very strong base (e.g., sodium hydroxide, alkoxides) is required to deprotonate the hydrochloride salt to generate the free methylguanidine base in situ.

  • Its high basicity makes it a strong nucleophile and a useful catalyst in certain organic transformations.

Reactivity and Stability

This compound is generally stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents, strong acids, and strong reducing agents. In biological systems, it can be hydrolyzed by the enzyme methylguanidinase to yield methylamine and urea.[6]

Synthesis and Analysis

Synthetic Protocol: From Dicyandiamide

A common and efficient method for preparing guanidine salts is the reaction of dicyandiamide with an appropriate ammonium salt via thermal fusion.[10][11] This method avoids harsh reagents and provides good yields.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Thermal Fusion cluster_workup Work-up & Purification Reagents Weigh Dicyandiamide & Methylammonium Chloride Mix Intimately Mix Reagents Reagents->Mix Heat Heat Mixture to 160-170°C in Reaction Vessel Mix->Heat Melt Observe Melting & Solidification (Hold for 2-3 hours) Heat->Melt Cool Cool Reaction Mass to Room Temperature Melt->Cool Dissolve Dissolve Crude Solid in Hot Water Cool->Dissolve Filter Filter Hot Solution (Remove Insolubles) Dissolve->Filter Crystallize Cool Filtrate Slowly to Induce Crystallization Filter->Crystallize Isolate Isolate Crystals by Vacuum Filtration Crystallize->Isolate Dry Dry Product Under Vacuum Isolate->Dry

Caption: General workflow for the synthesis of Methylguanidine HCl.

Step-by-Step Methodology:

  • Reagent Preparation: Intimately mix dicyandiamide (1.0 mole equivalent) and methylammonium chloride (2.0-2.2 mole equivalents) in a mortar and pestle.

  • Reaction Setup: Transfer the powdered mixture to a round-bottomed flask equipped with a reflux condenser (to prevent sublimation) or an air condenser. Place the flask in an oil bath.

  • Thermal Reaction: Heat the oil bath to 160-170°C. The mixture will melt, and the reaction will proceed. Maintain this temperature for 2-3 hours. The melt may solidify as the product forms.[12]

    • Expert Insight: The use of two equivalents of the ammonium salt ensures the complete conversion of dicyandiamide into two equivalents of the corresponding guanidine salt.[12]

  • Work-up: Allow the reaction vessel to cool to room temperature. The crude product will be a solid cake.

  • Purification: a. Add a minimal amount of hot water or ethanol to dissolve the crude product. b. Filter the hot solution to remove any insoluble byproducts (e.g., ammeline).[12] c. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. d. Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent. e. Dry the purified this compound crystals under vacuum.

Analytical Protocol: Quality Control by RP-HPLC

To ensure purity, a robust analytical method is required. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable method for quantifying this compound.

HPLC_Workflow Prep Solution Preparation Std Prepare Standard Stock (e.g., 1 mg/mL in Mobile Phase) Prep->Std Sample Prepare Sample Solution (e.g., 1 mg/mL in Mobile Phase) Prep->Sample Filter Filter all solutions (0.45 µm Syringe Filter) Std->Filter Sample->Filter HPLC HPLC Analysis Filter->HPLC Equilibrate Equilibrate C18 Column with Mobile Phase HPLC->Equilibrate Inject Inject Standard & Sample (e.g., 10 µL) Equilibrate->Inject Detect Detect at ~240 nm Inject->Detect Data Data Processing Detect->Data Integrate Integrate Peak Area Data->Integrate Calculate Calculate Purity/Concentration vs. Standard Integrate->Calculate

Caption: Workflow for QC analysis of Methylguanidine HCl by HPLC.

Step-by-Step Methodology:

  • Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol:Water (60:40 v/v). Filter through a 0.45 µm membrane and degas thoroughly.[13]

    • Expert Insight: Guanidine compounds can be highly polar. If peak shape is poor (tailing), adding an ion-pairing agent (e.g., 5 mM sodium heptanesulfonate) or a buffer (e.g., 20 mM phosphate buffer at pH 3.0) to the aqueous portion of the mobile phase can significantly improve chromatography.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution for a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[13]

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled at 30°C

    • Detection Wavelength: ~240 nm (adjust based on UV scan for optimal absorbance)[13]

  • Analysis: Inject a blank (mobile phase), followed by the standard solutions and the sample solution.

  • Quantification: Calculate the purity or concentration of the sample by comparing its peak area to the calibration curve generated from the reference standards.

Applications in Research and Development

This compound is more than a simple chemical; it is an enabling tool in several advanced research areas.

  • Drug Discovery (Neurodegenerative Disease): It is a key starting material for the synthesis of biaryl derivatives that act as inhibitors of Beta-secretase 1 (BACE1).[3][14] BACE1 is a primary therapeutic target in Alzheimer's disease research, as it is involved in the production of amyloid-β peptides.

  • Materials Science: The compound is utilized in creating advanced functional materials. It serves as a precursor for modified xylose in the synthesis of biodegradable, self-healing composite hydrogels and for producing methylguanidinium borohydride, an ionic liquid investigated for hydrogen storage applications.[3][14]

  • Biochemical Research: As an endogenous metabolite, it is studied for its role in uremia and its potential as a biomarker for renal dysfunction.[1] It also exhibits anti-inflammatory properties by inhibiting iNOS activity and TNF-α release, making it a subject of interest in inflammation research.[1]

Safety and Handling

As with any laboratory chemical, a thorough understanding of potential hazards is crucial for safe handling.

Table 2: GHS Hazard Information

Hazard ClassGHS CodeStatementSource(s)
Acute Toxicity, OralH302Harmful if swallowed[9][14]
Skin Corrosion/IrritationH315Causes skin irritation[9][14]
Serious Eye Damage/IrritationH319Causes serious eye irritation[9][14]
Specific Target Organ ToxicityH335May cause respiratory irritation[15]

Mandatory Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Ensure eyewash stations and safety showers are readily accessible.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

  • Respiratory Protection: For operations that may generate significant dust, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter (e.g., N95).[14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). This compound (CID 146724). National Center for Biotechnology Information.
  • PubChem. (n.d.). Methylguanidine monohydrochloride (CID 30799). National Center for Biotechnology Information.
  • Wikipedia. (2025). Methylguanidinase.
  • Werner, E. A., & Bell, J. (1922). CCXIV.—The preparation of methylguanidine, and of ββ-dimethylguanidine by the interaction of dicyanodiamide, and methylammonium and dimethylammonium chlorides respectively. Journal of the Chemical Society, Transactions, 121, 1790-1794.
  • PubChem. (n.d.). Methylguanidinium (CID 7311729). National Center for Biotechnology Information.
  • PubChem. (n.d.). Methylguanidine (CID 10111). National Center for Biotechnology Information.
  • Human Metabolome Database. (n.d.). Showing metabocard for Methylguanidine (HMDB0001522).
  • Journal of Pharmaceutical and Biomedical Analysis. (2020). Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP-HPLC. UGC Care Journal, 31(10). (Note: A representative URL for a similar method is provided as the original source might be less accessible: [Link])
  • Google Patents. (n.d.). CN1247536C - Process for preparing guanidine hydrochloride.
  • LookChem. (n.d.). 1-Methylguanidine hydrochloride.
  • Zenodo. (1922). CCXIV.-The Preparation of Methylguanidine, and of Pp-Dimeth ylguanidine by the Interaction of Di- cyanodiamide, and Methylammoni.
  • Organic Syntheses. (n.d.). Guanidine nitrate. Coll. Vol. 1, p.302 (1941); Vol. 1, p.45 (1921).
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.

Sources

An In-depth Technical Guide to 1-Methylguanidine Hydrochloride: From Synthesis to Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylguanidine hydrochloride is a small, yet significant, organic molecule that has garnered increasing interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of guanidine, it serves as a versatile building block in the synthesis of more complex molecules, most notably as a precursor to potent enzyme inhibitors. This guide provides a comprehensive technical overview of 1-methylguanidine hydrochloride, covering its fundamental chemical properties, a detailed synthesis protocol, its critical role in the development of therapeutic agents, and essential safety and handling procedures.

Molecular Structure and Identification

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. 1-Methylguanidine hydrochloride is structurally characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogen atoms, with a methyl group attached to one of the nitrogens. The positive charge of the guanidinium group is balanced by a chloride counter-ion.

Chemical Structure:

Caption: Molecular Structure of 1-Methylguanidine Hydrochloride.

It is crucial to note the existence of two commonly cited CAS (Chemical Abstracts Service) numbers for this compound. While both may be encountered in literature and commercial listings, CAS Number 21770-81-0 is more specifically assigned to 1-methylguanidine hydrochloride. The CAS number 22661-87-6 is also frequently used.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-methylguanidine hydrochloride is essential for its handling, storage, and application in chemical syntheses.

PropertyValueReference(s)
Molecular Formula C2H8ClN3[3]
Molecular Weight 109.56 g/mol [3]
Appearance White to off-white crystalline powder[4]
Melting Point 121-124 °C[4]
Solubility Soluble in water (50 mg/mL)[4]
Storage Temperature -20°C is recommended for long-term storage[5]
Stability Hygroscopic; store under an inert atmosphere[4]

Synthesis of 1-Methylguanidine Hydrochloride

The synthesis of 1-methylguanidine hydrochloride can be achieved through the reaction of dicyandiamide with methylamine hydrochloride. This method is an adaptation of the well-established synthesis of guanidine hydrochloride.[6] The reaction proceeds by the addition of methylamine to one of the nitrile groups of dicyandiamide, followed by cyclization and subsequent ring-opening to form the methylguanidinium salt.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product DCDA Dicyandiamide Fusion Fusion Reaction (170-230°C) DCDA->Fusion MeNH2HCl Methylamine Hydrochloride MeNH2HCl->Fusion Dissolution Dissolution in Water Fusion->Dissolution Filtration Filtration Dissolution->Filtration Crystallization Crystallization Filtration->Crystallization MGHCl 1-Methylguanidine Hydrochloride Crystallization->MGHCl

Caption: Workflow for the synthesis of 1-methylguanidine hydrochloride.

Detailed Experimental Protocol

Materials:

  • Dicyandiamide

  • Methylamine hydrochloride

  • Deionized water

  • Ethanol

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine dicyandiamide and methylamine hydrochloride in a 1:1.27 molar ratio.

  • Fusion Reaction: Heat the mixture with stirring to a temperature range of 170-230°C. The reaction is exothermic and the mixture will melt and then solidify. Maintain this temperature for 2-3 hours to ensure the reaction goes to completion. The resulting solid is crude 1-methylguanidine hydrochloride.

  • Dissolution: Allow the reaction mixture to cool to room temperature. Add deionized water to the crude product (approximately 1 mL of water per gram of crude product) and stir until the solid is completely dissolved.

  • Filtration: Filter the solution while warm to remove any insoluble impurities.

  • Crystallization: Transfer the filtrate to a crystallization dish and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystalline product by filtration and wash with a small amount of cold ethanol. Dry the product under vacuum to obtain pure 1-methylguanidine hydrochloride.

Applications in Drug Development and Research

1-Methylguanidine hydrochloride is a valuable precursor in the synthesis of various bioactive molecules. Its most prominent application is in the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.

Role in BACE1 Inhibitor Synthesis

The guanidine functional group can engage in key hydrogen bonding interactions within the active site of BACE1. By incorporating the 1-methylguanidine moiety into larger, more complex scaffolds, such as biaryl structures, medicinal chemists can design potent and selective BACE1 inhibitors.

BACE1 Inhibition Pathway

G APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 cleavage BACE1 BACE1 (β-secretase) BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 sAPPb sAPPβ Ab Amyloid-β (Aβ) (Neurotoxic) C99->Ab cleavage BACE1_inhibitor Biaryl Guanidine BACE1 Inhibitor (from 1-Methylguanidine HCl) BACE1_inhibitor->BACE1 inhibition

Sources

An In-depth Technical Guide to the Biological Role of Endogenous Methylguanidine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Deconstructing a Dual-Faceted Metabolite

To the dedicated researcher, scientist, and drug development professional, molecules are rarely just heroes or villains. They are actors with complex roles dictated by concentration, location, and physiological context. Endogenous methylguanidine (MG) is a paradigmatic example of such a molecule.[1] Historically cataloged primarily as a uremic toxin, a waste product of protein catabolism accumulating in renal failure, a deeper investigation reveals a more nuanced and intricate biological profile.[2][3] This guide eschews a simplistic narrative, instead offering an in-depth exploration of the synthesis, metabolism, and multifaceted biological activities of methylguanidine. We will dissect its established role in pathophysiology, particularly in uremia, and explore paradoxical findings that suggest other, less understood functions. The ultimate goal is to provide a comprehensive technical foundation for future research and therapeutic development.

Part 1: The Biochemical Lifecycle of Methylguanidine

Endogenous Synthesis: An Intersection of Metabolism and Oxidative Stress

The primary endogenous pathway for methylguanidine synthesis is the oxidation of creatinine.[4] This is not a simple enzymatic conversion but a process intricately linked with cellular oxidative stress. Key insights into this mechanism reveal:

  • Primary Precursor: Creatinine, the cyclic anhydride of creatine, serves as the direct precursor for MG formation.[4] This is particularly significant in conditions of renal failure, where high body pools of creatinine provide an abundant substrate for conversion.[4]

  • Site of Synthesis: The liver is a major site of MG production, specifically within the microsomal fraction.[5][6] Studies have demonstrated that MG synthesis occurs in hepatic microsomes in the presence of NADPH.[6] More recent investigations also point to the kidney's proximal tubules as a site of production, especially following injury.[7]

  • Role of Reactive Oxygen Species (ROS): The conversion of creatinine to MG is not a standalone enzymatic reaction but is critically dependent on the presence of reactive oxygen species.[6][7] Inhibition of MG synthesis by ROS scavengers like superoxide dismutase, catalase, and dimethylsulfoxide provides compelling evidence for the involvement of active oxygen in the intermediate steps.[6] This suggests that conditions promoting oxidative stress can directly accelerate MG production.[7]

  • Enzymatic Contributors: The synthesis in hepatic microsomes appears to involve at least two key enzymes: an FAD-containing monooxygenase and a P-450-dependent oxidase.[6] This is supported by inhibition studies using methimazole and metyrapone, respectively.[6]

The synthesis pathway underscores a critical concept: MG levels are not just a passive marker of renal clearance but are actively linked to the body's redox state and hepatic metabolic activity.

Methylguanidine_Synthesis cluster_factors Key Contributing Factors Creatinine Creatinine Pool (Elevated in Renal Failure) MG Methylguanidine (MG) Creatinine->MG Oxidation Microsomes Hepatic Microsomes & Renal Proximal Tubules Microsomes->MG ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, •OH) ROS->MG   Required Co-factors Enzymes FAD-Monooxygenase P-450 Dependent Oxidase Enzymes->MG

Caption: Endogenous synthesis of Methylguanidine from Creatinine.

Metabolism and Excretion

Once formed, methylguanidine is a relatively stable compound. It is primarily cleared from the body via renal excretion.[4] Studies in healthy volunteers have shown that orally administered MG is almost completely recovered in the urine, indicating efficient gastrointestinal absorption and minimal conversion into other metabolites in a healthy state.[4]

However, the story is different in renal failure. The accumulation of MG is not solely due to decreased filtration. There appears to be an adaptive increase in renal tubular excretion in the early stages of renal failure.[8] Despite this, as renal function declines, clearance becomes insufficient, leading to systemic accumulation. MG is effectively removed by hemodialysis.[8] Interestingly, some microorganisms possess the ability to demethylate methylguanidine, converting it to guanidine and formaldehyde via a dioxygenase and lyase reaction, though the relevance of this in human gut microbiota is an area for further research.[9]

Part 2: The Pathophysiological Impact of Methylguanidine Accumulation

The designation of methylguanidine as a "uremic toxin" is well-earned, supported by extensive evidence linking its accumulation to the multifaceted symptomatology of uremia.[2][3][10] Its toxicity is particularly pronounced due to its tendency to concentrate intracellularly, with tissue and blood cell levels reaching 5 to 7 times higher than serum concentrations.[5]

Neurotoxicity and Uremic Encephalopathy

One of the most significant toxic effects of MG is on the central nervous system. It is considered an experimental convulsant and a key contributor to uremic encephalopathy.[10] The neurological symptoms associated with uremia, such as confusion, agitation, seizures, and coma, can be partly attributed to MG.[2]

The mechanistic underpinnings of its neurotoxicity are multifactorial:

  • Excitotoxicity: Along with other guanidino compounds, MG contributes to neuronal hyperexcitability by inhibiting GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[10]

  • Apoptosis in Glial Cells: In the presence of oxidative stress (a common feature of uremia), MG enhances the pro-apoptotic effect of hydrogen peroxide on glial cells.[11] This action is mediated by a significant increase in intracellular calcium ([Ca²⁺]i), depolarization of the mitochondrial membrane, increased expression of the pro-apoptotic protein Bax, and activation of caspase-3.[11] This suggests MG could contribute to the neurodegeneration seen in uremic patients.[11]

  • Nitric Oxide Synthase (NOS) Inhibition: Methylguanidine is a non-selective inhibitor of both constitutive and inducible nitric oxide synthase (NOS) isoforms.[1][12] The inhibition of neuronal NOS can disrupt normal neurotransmission and cerebrovascular regulation, potentially contributing to neurological disorders and hypertension seen in renal failure patients.[12]

Oxidative Stress and Cellular Dysfunction

Methylguanidine is deeply enmeshed in a vicious cycle with oxidative stress. Not only is its synthesis dependent on ROS, but its accumulation also exacerbates oxidative damage.

  • ROS Production: Elevated levels of MG can stimulate the production of reactive oxygen species.[2] This is thought to be mediated through the direct inhibition of NADPH oxidase (specifically NOX4), an enzyme abundant in the kidneys and heart.[2]

  • Silencing of Anti-Aging Genes: The ROS induced by uremic toxins like MG can trigger DNA methyltransferases (DNMTs). These enzymes can silence the expression of the crucial anti-aging and mineral metabolism protein, KLOTHO.[2] Reduced KLOTHO levels are a hallmark of chronic kidney disease and contribute to its progression.[2]

  • Direct Radical Scavenging: Paradoxically, at high concentrations, MG exhibits some direct scavenging activity against H₂O₂, HOCl, and peroxynitrite, though it is less potent than related compounds like aminoguanidine.[13] This dual role as both a trigger and a minor scavenger of ROS highlights its complex nature.

Methylguanidine_Pathophysiology cluster_neuro Neurotoxicity cluster_ox Oxidative Stress & Cellular Damage cluster_other Other Systemic Effects MG ↑ Methylguanidine (in Renal Failure) GABA Inhibition of GABA-A Receptors MG->GABA Ca ↑ Intracellular Ca²⁺ MG->Ca NADPH Inhibition of NADPH Oxidase (NOX4) MG->NADPH NOS Inhibition of Nitric Oxide Synthase (NOS) MG->NOS DAO Inhibition of Diamine Oxidase (DAO) MG->DAO Enceph Uremic Encephalopathy, Seizures GABA->Enceph Mito Mitochondrial Depolarization Ca->Mito Apoptosis ↑ Glial Cell Apoptosis (Bax, Caspase-3) Mito->Apoptosis Apoptosis->Enceph ROS ↑ Reactive Oxygen Species (ROS) NADPH->ROS KLOTHO ↓ KLOTHO Expression (via DNMTs) ROS->KLOTHO Damage Tissue Damage, CKD Progression KLOTHO->Damage Systemic Hypertension, Impaired Host Defense, Disturbed Histamine Metabolism NOS->Systemic DAO->Systemic

Caption: Key pathophysiological pathways influenced by elevated Methylguanidine.

A Paradoxical Anti-Inflammatory Role?

Despite the overwhelming evidence of its toxicity, several sources note that MG can inhibit inducible nitric oxide synthase (iNOS) and Tumor Necrosis Factor-alpha (TNF-α) release.[1][2][14] This suggests a potential anti-inflammatory effect. The inhibition of iNOS, which produces large, damaging amounts of nitric oxide during inflammation, could attenuate tissue damage in conditions like endotoxic shock.[1][2] This duality is a critical area for future research. It is plausible that the biological effect of MG is highly context- and concentration-dependent, being toxic systemically at high uremic concentrations while potentially modulating localized inflammatory responses.

Part 3: Analytical and Experimental Methodologies

For researchers studying MG, accurate quantification and functional assessment are paramount. The choice of methodology depends on the research question, required sensitivity, and available instrumentation.

Quantification in Biological Matrices

Methylguanidine's chemical properties—a small, highly polar molecule lacking a native chromophore—present analytical challenges. The most robust methods involve chromatographic separation followed by sensitive detection.

Table 1: Typical Concentrations of Methylguanidine

ConditionMatrixConcentration RangeReference(s)
Normal/HealthyPlasma~4.0 µmol/L[15]
Uremic (CRF)Plasma42-45 µmol/L[15]
Uremic (CRF)Blood Cells & Tissues5-7 times higher than serum[5]

Protocol: Quantification of Methylguanidine in Plasma by HPLC with Fluorescence Detection

This protocol is based on a validated method providing high sensitivity and specificity.[16] The causality behind the steps is crucial: MG is first isolated from the complex plasma matrix and then chemically modified to allow for highly sensitive detection.

I. Principle: Methylguanidine, a cation, is isolated from plasma using solid-phase extraction (SPE) on a cation-exchange sorbent. It is then separated from other components via high-performance liquid chromatography (HPLC) on a cation-exchange column. Since MG is not fluorescent, it undergoes post-column derivatization with ninhydrin under alkaline conditions to produce a highly fluorescent product, which is then quantified. An internal standard (e.g., ethylguanidine) is used throughout the process to correct for extraction losses and instrumental variability.

II. Materials:

  • Cation-exchange SPE cartridges

  • HPLC system with a cation-exchange column (e.g., Ultrasil CX)

  • Post-column reaction system (pump, heating coil)

  • Fluorescence detector

  • Mobile Phase: Methanol/Monochloroacetate buffer

  • Ninhydrin Reagent (alkaline)

  • Methylguanidine hydrochloride standard

  • Internal Standard (IS)

III. Step-by-Step Methodology:

  • Sample Preparation (Solid-Phase Extraction):

    • Rationale: To remove proteins and other interfering substances from the plasma and to concentrate the analyte.

    • a. Condition the SPE cartridge with methanol followed by water.

    • b. To 1 mL of plasma, add the internal standard.

    • c. Load the plasma sample onto the conditioned SPE cartridge.

    • d. Wash the cartridge with water and then methanol to remove interfering compounds.

    • e. Elute the methylguanidine and IS with an appropriate acidic or high-salt buffer.

    • f. Evaporate the eluate to dryness and reconstitute in mobile phase for injection.

  • HPLC Separation:

    • Rationale: To separate MG and the IS from any remaining co-eluting compounds based on their affinity for the cation-exchange stationary phase.

    • a. Inject the reconstituted sample onto the Ultrasil cation-exchange column.

    • b. Elute isocratically with a mobile phase such as methanol/monochloroacetate (15/85, v/v).[16]

  • Post-Column Derivatization & Detection:

    • Rationale: To chemically convert the non-fluorescent MG into a detectable fluorescent product, providing high sensitivity and specificity.

    • a. The column effluent is mixed with the alkaline ninhydrin reagent delivered by a second pump.

    • b. The mixture passes through a heated reaction coil to facilitate the derivatization reaction.

    • c. The stream then flows into the fluorescence detector. Set the excitation and emission wavelengths appropriate for the ninhydrin derivative.

  • Quantification:

    • Rationale: To determine the concentration of MG based on a standard curve.

    • a. Prepare a calibration curve by spiking known amounts of MG standard and a fixed amount of IS into control plasma and processing them as described above.

    • b. Plot the ratio of the peak area of MG to the peak area of the IS against the MG concentration.

    • c. Calculate the concentration of MG in the unknown samples by interpolation from this calibration curve.

HPLC_Workflow Sample Plasma Sample + Internal Standard SPE Solid-Phase Extraction (Cation Exchange) Sample->SPE Isolate Analytes HPLC HPLC Separation (Cation Exchange Column) SPE->HPLC Inject Extract Deriv Post-Column Reaction (Add Alkaline Ninhydrin) HPLC->Deriv Column Effluent Detect Fluorescence Detection Deriv->Detect Reacted Mixture Data Data Analysis (Peak Area Ratio vs. Conc.) Detect->Data Signal

Caption: Workflow for Methylguanidine quantification by HPLC.

Part 4: Future Directions and Unanswered Questions

While the role of methylguanidine as a uremic toxin is well-established, several areas warrant deeper investigation:

  • Baseline Physiological Role: Does MG have a physiological role at the low concentrations found in healthy individuals? Its ability to inhibit NOS suggests it could be a subtle endogenous modulator of nitric oxide signaling.

  • Reconciling Toxicity with Anti-Inflammatory Effects: How can the pro-apoptotic and pro-oxidative effects of MG be reconciled with its reported inhibition of iNOS and TNF-α? Understanding the concentration-dependent and cell-type-specific effects is crucial.

  • Therapeutic Targeting: Could selectively lowering MG levels in uremic patients, beyond what is achieved with standard dialysis, offer clinical benefits, particularly in mitigating neurological complications?

  • Gut Microbiome Influence: What is the extent of MG metabolism by gut microbiota, and does this significantly impact systemic levels? Could modulation of the microbiome be a therapeutic avenue?

The study of endogenous methylguanidine serves as a compelling reminder that the biological narrative of a molecule is rarely complete. For researchers and developers, the remaining questions offer fertile ground for discovery, with the potential to refine our understanding of uremic toxicity and uncover new therapeutic strategies for chronic kidney disease and its devastating complications.

References

  • De Deyn, P. P., D'Hooge, R., Van Bogaert, P. P., & Marescau, B. (2001). Guanidino compounds as uremic (neuro)toxins.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10111, Methylguanidine.
  • Human Metabolome Database (n.d.). Showing metabocard for Methylguanidine (HMDB0001522).
  • Orita, Y., Tsubakihara, Y., Ando, A., Nakata, K., Takamitsu, Y., & Abe, H. (1981). Tissue and blood cell concentration of methylguanidine in rats and patients with chronic renal failure. Nephron, 27(1), 35-39. [Link]
  • Cohen, B. D., Stein, I. M., & Bonas, J. E. (1968). Plasma concentration and urinary excretion of guanidine derivatives in normal subjects and patients with renal failure. Clinical Science, 35(2), 417-424. [Link]
  • Gatti, C., D'Hooge, R., De Deyn, P. P., & Di Paolo, T. (2010). Pro-apoptotic effect of methylguanidine on hydrogen peroxide-treated rat glioma cell line.
  • Hwang, T. L., & Brooks, D. P. (1990). Determination of methylguanidine in plasma and urine by high-performance liquid chromatography with fluorescence detection following postcolumn derivatization. Analytical Biochemistry, 190(1), 46-51. [Link]
  • Nakamura, K., Ienaga, K., & Nakano, M. (1995). Biosynthesis of methylguanidine in the hepatic microsomal fraction. Nephron, 71(3), 312-316. [Link]
  • Menichini, G. C., & Giovannetti, S. (1976). A selective method for determination of methylguanidine in biological fluids. Its application in normal subjects and uremic patients. Clinica Chimica Acta, 70(1), 77-83. [Link]
  • Giovannetti, S., Biagini, M., Balestri, P. L., Navalesi, R., Giagnoni, P., de Matteis, A., Ferro-Milone, F., & Perfetti, C. (1969).
  • Büsselmann, B., & Baur, H. (1978). Diamine oxidase (histaminase) in chronic renal disease and its inhibition in vitro by methylguanidine. Klinische Wochenschrift, 56(16), 823-825. [Link]
  • FooDB (n.d.). Showing Compound Methylguanidine (FDB005421).
  • Yokozawa, T., Fujitsuka, N., & Oura, H. (1989). Variations in the distribution of methylguanidine with the progression of renal failure after methylguanidine loading. Nephron, 52(4), 347-351. [Link]
  • Yokozawa, T., Oura, H., & Okada, T. (1987). Comparison of toxic effects of methylguanidine, guanidinosuccinic acid and creatinine in rats with adenine-induced chronic renal failure. Nephron, 46(1), 78-81. [Link]
  • Whiteman, M., & Halliwell, B. (1997). Comparison of antioxidant activities of aminoguanidine, methylguanidine and guanidine by luminol-enhanced chemiluminescence. Free Radical Research, 26(1), 49-56. [Link]
  • Perez, G. O., & Epstein, M. (1977). Effects of Methylguanidine on Sodium and Organic Ion Transport. Experimental Biology and Medicine, 154(3), 356-359. [Link]
  • Bonas, J. E., Cohen, B. D., & Natelson, S. (1963). Factors affecting the metabolic production of methylguanidine. Clinica Chimica Acta, 8, 445-451. [Link]
  • Moncada, C., D'Amico, M., Di Filippo, C., & Di Rosa, M. (1997). Effect of methylguanidine, guanidine and structurally related compounds on constitutive and inducible nitric oxide synthase activity. Life Sciences, 61(13), 1283-1291. [Link]
  • Kopczyński, Z., & Dryl-Rydzyńska, T. (1991). [Effect of methylguanidine and guanidine succinic acid on methemoglobin reductase activity in human red cells]. Polski Tygodnik Lekarski, 46(6-7), 140-142. [Link]
  • Lucero, C. A., Unal, G., & Schuldiner, S. (2024). Metabolic Origin, Role and Fate of the Denaturant Guanidine. BioEssays, e2300224. [Link]
  • Yokozawa, T., Oura, H., & Nakagawa, H. (2002). Site of methylguanidine production and factors that influence production levels. Kidney & Blood Pressure Research, 25(2), 107-113. [Link]
  • Vianney, Y. M., Harahap, Y., & Suryadi, H. (2021). Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry and its Implementation in Breast Cancer Patients Receiving Cyclophosphamide. Indonesian Journal of Cancer Chemoprevention, 12(3), 135-143. [Link]
  • Beck, J., et al. (2022). Demethylation of methylguanidine by a stepwise dioxygenase and lyase reaction.

Sources

An In-Depth Technical Guide to Methylguanidine Hydrochloride as a Uremic Toxin in Renal Failure Studies

Author: BenchChem Technical Support Team. Date: January 2026

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The initial search has provided a good foundation for the technical guide on methylguanidine (MG) as a uremic toxin. I have gathered information on:

  • The biochemical properties of MG and its hydrochloride salt.

  • Its role as a uremic toxin and its accumulation in renal failure.

  • Its pathophysiological effects, including inhibition of nitric oxide synthase, induction of oxidative stress, and apoptosis.

  • Analytical methods for MG detection, primarily HPLC-based techniques.

  • Some insights into in vivo models of renal failure used to study uremic toxins.

  • Its contribution to cardiovascular complications and neurotoxicity in uremia.

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  • Investigate In Vitro Models and Assays: I will search for studies that have used in vitro models to investigate the effects of methylguanidine. This will involve identifying relevant cell lines (e.g., endothelial cells, neutrophils, neuronal cells) and specific cytotoxicity assays (e.g., MTT, LDH assays), as well as methods to measure oxidative stress (e.g., ROS detection assays) and apoptosis (e.g., caspase activity assays, Annexin V staining).

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The second round of searches has yielded significant progress in gathering the detailed, practical information needed for the technical guide. I have found:
  • More specific details on HPLC methods for methylguanidine (MG) quantification, including mentions of cation-exchange columns, post-column derivatization with ninhydrin, and fluorescence detection. However, a complete, step-by-step protocol that a researcher could directly implement is still somewhat fragmented across different sources. I will need to synthesize this information carefully.

  • Protocols for standard in vitro assays like MTT for cytotoxicity and Annexin V staining for apoptosis. These are general protocols, and I will need to adapt them to the context of MG and specific cell lines relevant to renal failure (e.g., endothelial cells, tubular epithelial cells).

  • Information on the adenine-induced animal model of renal failure, which is a key in vivo tool for studying uremic toxins. I have details on the induction protocol and the resulting pathology.

  • Quantitative data on the levels of various guanidino compounds, including MG, in uremic patients. This will be very useful for creating the data tables.

  • Some information on sample preparation for tissues and biological fluids, which is crucial for the analytical protocols.

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  • I need to find more specific examples of in vitro studies that have applied cytotoxicity and oxidative stress assays to MG, preferably with details on the cell lines used and the observed IC50 values.

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  • Signaling Pathway Details: While I have some information about MG's effect on nitric oxide synthase and some general links to oxidative stress and NF-kB, I need to find more specific studies that elucidate the detailed signaling pathways. I want to create a diagram that shows the molecular cascade initiated by MG, leading to the observed cellular effects. This requires more targeted searches on the molecular mechanisms of MG toxicity.

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methylguanidine (MG), a small guanidino compound, is a well-established uremic toxin that accumulates to high concentrations in patients with renal failure.[1] Its accumulation is strongly correlated with the progression of chronic kidney disease (CKD) and the onset of uremic symptoms, including neurological and cardiovascular complications.[1][2] This technical guide provides a comprehensive overview of methylguanidine hydrochloride's role in renal failure, detailing its pathophysiological mechanisms and providing field-proven methodologies for its study. We delve into the causality behind experimental choices, offering detailed protocols for analytical quantification, in vitro cytotoxicity and mechanistic assays, and in vivo modeling. This guide is designed to equip researchers with the foundational knowledge and practical tools necessary to investigate the toxicological impact of methylguanidine and to explore potential therapeutic interventions.

Introduction: The Significance of Methylguanidine in Uremia

Methylguanidine is a product of protein catabolism, and its levels are significantly elevated in the serum of uremic patients, reaching concentrations nearly 80 times that of healthy individuals.[3] This accumulation is a direct consequence of impaired renal clearance.[1] Beyond being a mere biomarker of renal dysfunction, methylguanidine is an active participant in the pathophysiology of uremia, contributing to a range of systemic toxicities.[4] Understanding the multifaceted role of methylguanidine is crucial for developing effective strategies to mitigate its detrimental effects in patients with renal failure.

Chemical and Physical Properties of this compound:

PropertyValue
Chemical Formula C₂H₈ClN₃
Molecular Weight 109.56 g/mol
Appearance White to off-white powder
Solubility Soluble in water
CAS Number 22661-87-6

Pathophysiological Landscape of Methylguanidine Toxicity

The toxicity of methylguanidine is multifaceted, impacting various cellular processes and contributing to the systemic complications observed in renal failure. The primary mechanisms of its toxicity include the induction of oxidative stress, inhibition of nitric oxide synthase, and the triggering of apoptosis.

Oxidative Stress and Cellular Damage

A key feature of methylguanidine toxicity is the induction of oxidative stress.[5] It has been shown to increase the production of reactive oxygen species (ROS) in various cell types, including renal proximal tubular cells.[3] This surge in ROS leads to lipid peroxidation, protein damage, and DNA damage, ultimately compromising cellular function and viability.

Inhibition of Nitric Oxide Synthase and Endothelial Dysfunction

Methylguanidine is a known inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO), a critical signaling molecule in the cardiovascular system. By inhibiting NOS, methylguanidine contributes to endothelial dysfunction, a hallmark of cardiovascular disease in uremic patients. This inhibition can lead to impaired vasodilation, increased vascular resistance, and a pro-thrombotic state.

Induction of Apoptosis

Studies have demonstrated that methylguanidine can induce apoptosis, or programmed cell death, in various cell types, including renal tubular cells.[3][6] This apoptotic effect is likely a consequence of the overwhelming cellular stress caused by increased ROS production and other metabolic disturbances. The loss of renal tubular cells through apoptosis contributes to the progressive decline in kidney function.

Neurotoxicity

Elevated levels of methylguanidine are also implicated in the neurological complications of uremia, such as uremic encephalopathy. It is one of several guanidino compounds that can act as convulsants at concentrations found in the brains of uremic patients.

Analytical Methodologies for Methylguanidine Quantification

Accurate quantification of methylguanidine in biological matrices is fundamental to understanding its pharmacokinetics and toxicodynamics. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose.

HPLC with Fluorescence Detection

A robust and sensitive method for methylguanidine quantification involves HPLC with post-column derivatization and fluorescence detection.[7] This method offers excellent specificity and low limits of detection.

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plasma Plasma Sample SPE Solid-Phase Extraction (Cation-Exchange) Plasma->SPE Load Elution Elution SPE->Elution Wash & Elute Injection Inject into HPLC Elution->Injection Separation Chromatographic Separation (Cation-Exchange Column) Injection->Separation Derivatization Post-Column Derivatization (e.g., Ninhydrin) Separation->Derivatization Detection Fluorescence Detection Derivatization->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Caption: Workflow for HPLC-based quantification of methylguanidine.

Step-by-Step Protocol for HPLC Analysis of Methylguanidine in Plasma:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a cation-exchange solid-phase extraction (SPE) cartridge with methanol followed by deionized water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Elute the methylguanidine with an appropriate acidic solution (e.g., 0.1 M HCl).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[7]

  • Chromatographic Conditions:

    • Column: Cation-exchange column (e.g., Ultrasil CX).

    • Mobile Phase: A mixture of methanol and a suitable buffer (e.g., monochloroacetate).[7]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Injection Volume: 20-50 µL.

  • Post-Column Derivatization:

    • The column effluent is mixed with a derivatizing agent, such as alkaline ninhydrin reagent, in a reaction coil.[7]

    • The reaction is typically carried out at an elevated temperature to facilitate the formation of a fluorescent product.

  • Fluorescence Detection:

    • The fluorescent derivative is detected using a fluorescence detector with appropriate excitation and emission wavelengths.

  • Quantification:

    • A standard curve is generated using known concentrations of this compound.

    • The concentration of methylguanidine in the plasma sample is determined by comparing its peak area to the standard curve.

In Vitro Models for Mechanistic Studies

In vitro models are indispensable for dissecting the cellular and molecular mechanisms of methylguanidine toxicity.

Cell Culture Models
  • Human Kidney 2 (HK-2) Cells: An immortalized human proximal tubular epithelial cell line that is widely used to study nephrotoxicity.[3][6]

  • Human Umbilical Vein Endothelial Cells (HUVECs): A primary cell culture model for studying endothelial dysfunction.

  • RAW 264.7 Macrophages: A murine macrophage cell line useful for investigating inflammatory responses.[8]

Cytotoxicity Assays

MTT Assay for Cell Viability:

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cells (e.g., HK-2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Oxidative Stress Assays

DCFH-DA Assay for Intracellular ROS:

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels.

Step-by-Step Protocol for DCFH-DA Assay:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • DCFH-DA Loading: Wash the cells with a suitable buffer (e.g., PBS) and then incubate with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.[9][10]

  • Wash: Wash the cells again to remove excess DCFH-DA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[9][11]

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle control.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow for Apoptosis Detection:

Apoptosis_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis Treatment Cell Treatment with MG Harvest Harvest Cells Treatment->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in the Dark Stain->Incubate Analysis Analyze by Flow Cytometry Incubate->Analysis

Caption: Workflow for Annexin V/PI apoptosis assay.

Step-by-Step Protocol for Annexin V/PI Staining:

  • Cell Preparation: Treat cells with this compound, then harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Models of Renal Failure for Uremic Toxin Research

Animal models are essential for studying the systemic effects of methylguanidine and for evaluating potential therapeutic interventions.

Adenine-Induced Model of Chronic Kidney Disease

The adenine-induced model is a widely used and well-characterized non-surgical method for inducing CKD in rodents.[12] High doses of adenine in the diet lead to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubular obstruction, inflammation, and fibrosis, which closely mimics human chronic tubulointerstitial nephropathy.[12]

Protocol for Adenine-Induced Renal Failure in Rats:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Diet: Rats are fed a diet containing 0.75% (w/w) adenine for a period of 2 to 4 weeks.[12]

  • Monitoring: The progression of renal failure is monitored by measuring serum creatinine and blood urea nitrogen (BUN) levels, as well as by histological analysis of kidney tissue.

  • Methylguanidine Administration: Once renal failure is established, this compound can be administered (e.g., via intraperitoneal injection or in drinking water) to study its specific toxic effects in a uremic environment.[4]

Data Interpretation and Expected Outcomes

Typical Concentrations of Guanidino Compounds in Uremic Patients:

Guanidino CompoundNormal Serum Concentration (µmol/L)Uremic Serum Concentration (µmol/L)Fold Increase
Methylguanidine ~0.2up to 7~35x
Guanidinosuccinic Acid (GSA) ~0.1up to 10~100x
Creatinine ~80up to 800~10x
Guanidine ~0.3up to 3~10x

Data compiled from multiple sources, including[1].

Expected Outcomes from In Vitro Assays:

  • MTT Assay: A dose-dependent decrease in cell viability is expected with increasing concentrations of methylguanidine.

  • DCFH-DA Assay: A significant increase in fluorescence, indicating elevated ROS production, is anticipated in methylguanidine-treated cells.

  • Annexin V/PI Staining: An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) is expected following methylguanidine exposure.

Conclusion and Future Directions

This compound is a significant uremic toxin that plays a pivotal role in the pathophysiology of renal failure. The experimental methodologies outlined in this guide provide a robust framework for investigating its mechanisms of toxicity and for exploring novel therapeutic strategies. Future research should focus on further elucidating the specific signaling pathways affected by methylguanidine, identifying its cellular receptors, and developing targeted therapies to neutralize its toxic effects. A deeper understanding of the role of methylguanidine and other uremic toxins will be instrumental in improving the clinical outcomes for patients with chronic kidney disease.

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An In-depth Technical Guide to the Anti-inflammatory Effects of Methylguanidine Hydrochloride in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Recontextualizing Methylguanidine in Inflammation Research

Methylguanidine (MG), a small guanidinium compound historically recognized as a uremic toxin accumulating in renal failure, is now emerging as a molecule of significant interest for its potent anti-inflammatory properties.[1] Derived from protein catabolism, MG has demonstrated a compelling ability to modulate key inflammatory pathways, suggesting its potential as a lead compound for novel therapeutic strategies.[1][2] In vitro and in vivo studies have consistently shown that methylguanidine can significantly inhibit the production of critical inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[2][3][4]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the mechanisms underlying the anti-inflammatory effects of Methylguanidine Hydrochloride (MGH). We will delve into its impact on pivotal signaling cascades, present detailed protocols for its evaluation in established cellular models, and offer insights into the interpretation of experimental data. This document is designed to be a practical resource, bridging foundational knowledge with actionable experimental workflows to empower further investigation into the therapeutic potential of MGH.

Section 1: Mechanistic Insights into Methylguanidine's Anti-inflammatory Action

The anti-inflammatory activity of methylguanidine is multifaceted, primarily revolving around its ability to suppress the expression and activity of key pro-inflammatory enzymes and cytokines. This is achieved through the modulation of critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, acting as a central regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6][7] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[7][8] This liberates NF-κB to translocate to the nucleus and initiate the transcription of its target genes.

Methylguanidine and its derivatives have been shown to exert their anti-inflammatory effects by intervening in this pathway. Evidence suggests that guanidine compounds can inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of key inflammatory mediators.[9] This inhibitory action is likely due to the stabilization of IκBα, preventing its degradation and keeping NF-κB sequestered in the cytoplasm.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_active NF-κB (Active) IkBa_p->NFkB_active Degradation of IκBα & NF-κB Release DNA DNA (κB sites) NFkB_active->DNA Translocates & Binds NFkB_active->DNA MGH Methylguanidine Hydrochloride MGH->IKK Inhibits Transcription Gene Transcription DNA->Transcription iNOS iNOS Transcription->iNOS COX2 COX-2 Transcription->COX2 TNFa TNF-α Transcription->TNFa IL6 IL-6 Transcription->IL6

Figure 1: Proposed Mechanism of Methylguanidine on the NF-κB Pathway. MGH is hypothesized to inhibit the IKK complex, preventing IκBα phosphorylation and degradation, thereby blocking NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

Modulation of the MAPK Signaling Pathways

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), represents another critical set of signaling pathways in the inflammatory response.[8][10] These kinases are activated by a variety of extracellular stimuli, including LPS, and play a crucial role in regulating the synthesis of pro-inflammatory cytokines like TNF-α and IL-6.[11][12] The p38 MAPK pathway, in particular, is strongly implicated in the production of these cytokines in macrophages.[11][12][13]

While direct studies on MGH's effect on MAPK phosphorylation are still emerging, its known inhibitory effects on TNF-α and IL-6 production strongly suggest an upstream modulatory role on these pathways.[2] It is plausible that MGH interferes with the phosphorylation cascade of the MAPK pathways, leading to a downstream reduction in the activation of transcription factors that drive cytokine gene expression.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascades cluster_downstream Downstream Effects LPS LPS Receptor Cell Surface Receptors LPS->Receptor MAP3K MAP3K Receptor->MAP3K p38_MAPK p38 MAPK MAP3K->p38_MAPK Phosphorylates JNK JNK MAP3K->JNK Phosphorylates ERK ERK MAP3K->ERK Phosphorylates MGH Methylguanidine Hydrochloride MGH->MAP3K Inhibits (Proposed) Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors Activate JNK->Transcription_Factors Activate ERK->Transcription_Factors Activate Cytokine_Expression Pro-inflammatory Cytokine Expression Transcription_Factors->Cytokine_Expression TNFa_IL6 TNF-α, IL-6 Cytokine_Expression->TNFa_IL6

Figure 2: Proposed Modulation of MAPK Pathways by Methylguanidine. MGH is thought to interfere with the upstream kinases of the p38, JNK, and ERK pathways, leading to reduced production of TNF-α and IL-6.

Section 2: Experimental Workflow for Assessing MGH's Anti-inflammatory Effects

A robust and reproducible experimental workflow is critical for the accurate assessment of MGH's anti-inflammatory properties. The murine macrophage cell line, RAW 264.7, is a widely accepted and appropriate model for these studies due to its sensitivity to LPS and its robust production of inflammatory mediators.

Experimental_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_assays 3. Assays cluster_analysis 4. Data Analysis Cell_Culture RAW 264.7 Cell Culture & Seeding Pretreatment Pre-treatment with MGH (Various Concentrations) Cell_Culture->Pretreatment MGH_Prep MGH Stock Solution Preparation MGH_Prep->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Viability Cell Viability Assay (e.g., MTT) Stimulation->Viability NO_Assay Nitric Oxide Measurement (Griess Assay) Stimulation->NO_Assay Cytokine_Assay Cytokine Quantification (ELISA for TNF-α, IL-6) Stimulation->Cytokine_Assay Gene_Expression Gene Expression Analysis (RT-qPCR for iNOS, COX-2, etc.) Stimulation->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot for NF-κB/MAPK) Stimulation->Protein_Expression Data_Analysis Data Compilation, Statistical Analysis, IC50 Calculation Viability->Data_Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis

Figure 3: Comprehensive Experimental Workflow. A step-by-step process for evaluating the anti-inflammatory effects of MGH in a cellular model.

Materials and Reagents
  • This compound (MGH): (CAS: 21770-81-0)[14][15][16]

  • Cell Line: RAW 264.7 murine macrophages

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Reagents for Stimulation: Lipopolysaccharide (LPS) from E. coli

  • Assay Kits and Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability

    • Griess Reagent for nitric oxide detection

    • ELISA kits for mouse TNF-α and IL-6

    • RNA extraction kit and reagents for RT-qPCR

    • Antibodies for Western blotting (e.g., anti-p-p65, anti-IκBα, anti-p-p38, anti-β-actin)

Detailed Experimental Protocols

2.2.1 Cell Culture and Treatment

  • Cell Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator. Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA and RT-qPCR, 6-well for Western blotting) and allow them to adhere overnight.

  • MGH Pre-treatment: Prepare a stock solution of MGH in sterile PBS or culture medium. On the day of the experiment, replace the old medium with fresh medium containing various concentrations of MGH. Incubate for 1-2 hours.

  • LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with MGH alone, and cells treated with LPS alone).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

2.2.2 Cell Viability Assay (MTT Assay)

  • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control. Causality Note: This step is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of MGH.

2.2.3 Nitric Oxide (NO) Measurement (Griess Assay)

  • After incubation, collect the cell culture supernatants.

  • Mix an equal volume of supernatant with Griess reagent in a 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

2.2.4 Cytokine Quantification (ELISA)

  • Collect cell culture supernatants after the treatment period.

  • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

2.2.5 Gene Expression Analysis (RT-qPCR)

  • Lyse the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the RNA templates.

  • Perform quantitative PCR using specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

2.2.6 Protein Expression Analysis (Western Blot)

  • For signaling pathway analysis, treat cells for shorter durations (e.g., 15, 30, 60 minutes) with LPS, with or without MGH pre-treatment.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of NF-κB p65, IκBα, p38, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Section 3: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for interpreting the efficacy and potency of MGH.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data based on published literature for similar compounds, illustrating how to summarize the results of the aforementioned assays.

Table 1: Effect of MGH on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Cells

MGH Conc. (µM)Cell Viability (%)NO Production (µM)% Inhibition of NO
0 (Control)100 ± 5.22.5 ± 0.3-
0 (LPS only)98 ± 4.845.8 ± 3.10
1097 ± 5.138.2 ± 2.516.6
5096 ± 4.525.1 ± 1.945.2
10094 ± 5.315.6 ± 1.465.9
20092 ± 4.98.3 ± 0.981.9
IC₅₀ >200~75 µM

Table 2: Effect of MGH on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control< 10-< 20-
LPS only2540 ± 18004850 ± 3200
LPS + MGH (100 µM)980 ± 9561.42150 ± 15055.7

Note: Data are presented as mean ± SD. IC₅₀ values are calculated from dose-response curves.

Interpretation of Results
  • Potency and Efficacy: The IC₅₀ value for NO inhibition provides a quantitative measure of MGH's potency. A lower IC₅₀ indicates higher potency. The percentage inhibition of cytokine production at a given concentration reflects its efficacy.

  • Mechanism of Action: A significant reduction in the levels of phosphorylated p65 and p38, coupled with a stabilization of IκBα in Western blot analysis, would provide strong evidence for MGH's action on the NF-κB and MAPK pathways.

  • Transcriptional vs. Post-transcriptional Regulation: Comparing the results from RT-qPCR and ELISA/Griess assay can indicate whether MGH acts primarily at the transcriptional level (reducing mRNA) or also involves post-transcriptional mechanisms.

  • Safety Profile: The MTT assay is critical for establishing a therapeutic window. The concentrations of MGH that show significant anti-inflammatory effects should not cause a significant decrease in cell viability.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential in cellular models, primarily through the inhibition of iNOS and pro-inflammatory cytokine production. The underlying mechanisms likely involve the suppression of the NF-κB and MAPK signaling pathways. The experimental framework provided in this guide offers a robust methodology for further characterizing these effects and elucidating the precise molecular targets of MGH.

Future research should focus on:

  • Confirming the direct interaction of MGH with components of the IKK and MAPK complexes.

  • Expanding the investigation to other cell types involved in inflammation, such as primary immune cells.

  • Evaluating the efficacy of MGH in more complex in vitro models, such as co-culture systems, and eventually in in vivo models of inflammation.

The re-evaluation of endogenous molecules like methylguanidine opens exciting avenues for drug discovery. A thorough understanding of its cellular and molecular mechanisms is the foundational step toward harnessing its therapeutic potential for inflammatory diseases.

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The Dual-Faceted Mechanism of Methylguanidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Deconstructing a Key Uremic Toxin

Methylguanidine (MG), a small guanidinium compound derived from protein catabolism, has long been recognized as a significant uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1][2] Historically viewed through the narrow lens of its toxicological profile in renal failure, emerging research has unveiled a more complex and multifaceted role for methylguanidine hydrochloride in biological systems. This guide moves beyond a simplistic "toxin" label to provide an in-depth, mechanistic understanding of its actions for researchers, scientists, and drug development professionals. We will explore its enzymatic interactions, its role in cellular stress pathways, and its impact on neuronal function, providing a comprehensive view grounded in experimental evidence.

Chapter 1: The Core Mechanistic Hub - Enzyme Inhibition

Methylguanidine's biological effects are significantly dictated by its ability to interfere with critical enzymatic pathways. Its structural similarity to L-arginine and other endogenous amines allows it to act as a competitive or non-competitive inhibitor for several key enzymes.

Non-Selective Inhibition of Nitric Oxide Synthase (NOS)

A primary and well-documented mechanism of action for methylguanidine is its inhibition of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in vasodilation, neurotransmission, and immune response.

Causality of Inhibition: this compound acts as a non-selective inhibitor of both the constitutive (cNOS) and inducible (iNOS) isoforms of nitric oxide synthase.[3] While it is considered a weaker inhibitor compared to other guanidino compounds like asymmetric dimethylarginine (ADMA), its accumulation in uremia contributes to the overall reduction in NO bioavailability.[4] This inhibition is concentration-dependent, with significant effects observed in the millimolar range, which can be reached in patients with renal failure.[3][4] The lack of selectivity between NOS isoforms suggests that methylguanidine can disrupt both physiological NO signaling and the inflammatory response.[3]

Pathophysiological Implications: The inhibition of NOS by methylguanidine can contribute to several pathological manifestations observed in uremia, including hypertension (due to reduced vasodilation), impaired host defense, and neurological disorders.[3]

Experimental Protocol: Measuring NOS Inhibition by Methylguanidine

This protocol outlines a common method to assess the inhibitory effect of methylguanidine on NOS activity in vitro.

Objective: To quantify the concentration-dependent inhibition of constitutive and inducible NOS isoforms by this compound.

Materials:

  • Rat cerebellum (for neuronal cNOS) or lung tissue from endotoxin-treated rats (for iNOS)

  • This compound solutions of varying concentrations (0.01-3 mM)

  • L-[14C]arginine (radiolabeled substrate)

  • NOS assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 1 mM NADPH, 10 µM FAD, 10 µM FMN, and 10 µg/ml calmodulin)

  • Dowex AG 50WX-8 resin (Na+ form)

  • Scintillation cocktail and counter

Methodology:

  • Enzyme Preparation: Homogenize rat cerebellum or lung tissue in ice-cold buffer and centrifuge to obtain the cytosolic fraction containing the respective NOS isoform.

  • Reaction Setup: In microcentrifuge tubes, combine the enzyme preparation with the NOS assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control group with no inhibitor.

  • Initiation of Reaction: Start the enzymatic reaction by adding L-[14C]arginine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin. The resin binds to the unreacted L-[14C]arginine.

  • Quantification: Centrifuge the tubes and measure the radioactivity of the supernatant, which contains the L-[14C]citrulline product.

  • Data Analysis: Calculate the percentage of inhibition for each methylguanidine concentration relative to the control and determine the IC50 value.

Potent Non-Competitive Inhibition of Diamine Oxidase (DAO)

Methylguanidine is a potent non-competitive inhibitor of diamine oxidase (DAO), also known as histaminase.[5] DAO is the primary enzyme responsible for the degradation of extracellular histamine, a key mediator of allergic and inflammatory reactions.

Mechanism of DAO Inhibition: The non-competitive nature of the inhibition implies that methylguanidine binds to a site on the DAO enzyme that is distinct from the active site for its substrate, histamine.[5] This binding alters the enzyme's conformation, reducing its catalytic efficiency. The inhibitory constant (Ki) for methylguanidine is in the micromolar range (Ki = 5 x 10^-5 M), indicating a high affinity.[5]

Clinical Relevance: In patients with chronic renal failure, the accumulation of methylguanidine can lead to a significant reduction in DAO activity.[5] This can result in elevated histamine levels, potentially contributing to some of the clinical symptoms associated with uremia, such as pruritus and other inflammatory-like conditions.[5]

Chapter 2: The Cellular Stress Response - Oxidative Stress and Apoptosis

Beyond direct enzyme inhibition, methylguanidine is a significant contributor to cellular stress, primarily through the induction of oxidative stress and the potentiation of apoptosis.

Induction of Reactive Oxygen Species (ROS)

Methylguanidine stimulates the production of reactive oxygen species (ROS), leading to a state of oxidative stress.[1] This appears to be mediated, at least in part, through the activation of NADPH oxidase, particularly the NOX4 isoform which is abundant in the kidneys and heart.[1] The resulting increase in ROS can damage cellular components, including lipids, proteins, and DNA.

Direct Radical Scavenging Activity

Interestingly, at higher concentrations (≥0.1 mM), methylguanidine exhibits direct scavenging activity against certain free radicals, including hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), and the hydroxyl radical.[6][7] However, its scavenging capacity is less potent than that of other guanidino compounds like aminoguanidine.[7] This dual role—both inducing and scavenging ROS—highlights the complexity of its biological effects, which are likely concentration-dependent.

Reactive Species Methylguanidine (1 mM) Inhibition of Luminol CL Aminoguanidine (1 mM) Inhibition of Luminol CL
Hydrogen Peroxide (H₂O₂)26 ± 1%69 ± 0.7%
Hypochlorous Acid (HOCl)50 ± 1%84 ± 0.3%
Ferrous Iron (hydroxyl radical)25 ± 1%95 ± 0.5%
Data synthesized from Whiteman et al. (1999).[6][7]
Potentiation of Apoptosis

Methylguanidine has been shown to enhance apoptosis, particularly in the context of pre-existing oxidative stress.[8] In glial cells, pre-incubation with methylguanidine significantly increases cell death induced by hydrogen peroxide.[8] This pro-apoptotic effect is linked to an alteration in mitochondrial calcium homeostasis.[8] Methylguanidine leads to an increase in intracellular calcium levels and depolarization of the mitochondrial membrane potential.[8] This, in turn, promotes the expression of the pro-apoptotic protein Bax and the activation of caspase-3 and PARP, key executioners of the apoptotic cascade.[8] This mechanism may contribute to the neurodegeneration observed in uremic patients.[8]

Chapter 3: The Neurological Impact - A Uremic Neurotoxin

The accumulation of methylguanidine in the central nervous system is a key factor in the development of uremic encephalopathy, characterized by symptoms ranging from cognitive impairment to seizures.[9]

Inhibition of GABA-A Receptors

Several guanidino compounds, including methylguanidine, are known to contribute to uremic hyperexcitability.[9] One proposed mechanism for this is the inhibition of the gamma-aminobutyric acid type A (GABA-A) receptors, the major inhibitory neurotransmitter receptors in the brain.[9][10] By inhibiting the action of GABA, methylguanidine can lead to a state of increased neuronal excitability, which may manifest as seizures and other neurological symptoms.[9]

A Multifactorial Model of Neurotoxicity

The neurotoxicity of methylguanidine is likely not due to a single mechanism but rather a convergence of its various biological effects. The combination of reduced inhibitory neurotransmission (via GABA-A receptor inhibition), decreased NO-mediated neuronal signaling, and enhanced oxidative stress-induced apoptosis in glial cells creates a neurotoxic environment that contributes to the neurological complications of uremia.

Chapter 4: The Mitochondrial Connection

Mitochondria are a key target for the toxic effects of various guanidino compounds. While some studies have shown that related compounds like m-iodobenzylguanidine (MIBG) inhibit mitochondrial respiration at complex I, the direct effects of methylguanidine on mitochondrial function are still being fully elucidated.[11] However, its ability to disrupt mitochondrial calcium homeostasis and induce apoptosis strongly suggests that mitochondria are a critical site of action.[8] Other guanidine derivatives have also been shown to act as energy transfer inhibitors in mitochondria.[12][13][14][15]

Diagram: Signaling Pathway of Methylguanidine-Induced Apoptosis

MG_Apoptosis_Pathway MG Methylguanidine Ca_influx ↑ Intracellular Ca²⁺ MG->Ca_influx enhances H2O2 H₂O₂ (Oxidative Stress) H2O2->Ca_influx Mito Mitochondrion MMP_loss ↓ Mitochondrial Membrane Potential Mito->MMP_loss Ca_influx->Mito Bax ↑ Bax Expression MMP_loss->Bax Casp3 Caspase-3 Activation Bax->Casp3 PARP PARP Activation Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Methylguanidine enhances oxidative stress-induced apoptosis.

Conclusion: A Paradigm of a Complex Uremic Toxin

This compound serves as a compelling example of a uremic toxin with a complex and multifaceted mechanism of action. Its ability to inhibit key enzymes like NOS and DAO, induce oxidative stress, and potentiate apoptosis provides a molecular basis for its contribution to the pathophysiology of chronic kidney disease and its associated complications. For researchers and drug development professionals, a deep understanding of these intricate mechanisms is paramount for designing effective therapeutic strategies to mitigate the toxic effects of methylguanidine and other uremic toxins. Future research should focus on further elucidating the specific molecular targets of methylguanidine and exploring therapeutic interventions that can counteract its detrimental effects in biological systems.

References

  • Sorrentino, R., Sautebin, L., & Pinto, A. (1997). Effect of methylguanidine, guanidine and structurally related compounds on constitutive and inducible nitric oxide synthase activity. Life Sciences, 61(13), 1283-91. [Link]
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  • Zuo, D. M., & Wiegant, F. A. (1993). Mitochondrial effects of the guanidino group-containing cytostatic drugs, m-iodobenzylguanidine and methylglyoxal bis (guanylhydrazone). Biochemical Pharmacology, 46(6), 1087-95. [Link]
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Solubility of Methylguanidine hydrochloride in different organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methylguanidine Hydrochloride in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents available quantitative and qualitative data, and offers a detailed, field-proven experimental protocol for determining solubility. The guide emphasizes scientific integrity and practical application, explaining the causality behind experimental choices and providing a framework for robust and reliable solubility assessments.

Introduction to this compound and Its Solubility

This compound is the salt formed from the strong organic base methylguanidine and hydrochloric acid. Its structure, featuring a protonated guanidinium cation and a chloride anion, dictates its physicochemical properties, including its solubility profile.[1] The high polarity and hydrogen bonding capacity of the methylguanidinium cation generally lead to significant solubility in polar protic solvents like water, while its ionic nature presents challenges for dissolution in less polar or non-polar organic media.[2][3]

Understanding the solubility of this compound is critical in various applications, from synthetic organic chemistry, where it may be used as a reagent or catalyst, to pharmaceutical sciences, where related guanidinium compounds are integral to the structure of active pharmaceutical ingredients (APIs). In drug development, solubility is a key determinant of a compound's bioavailability and formulation feasibility.

This guide will explore the factors governing the solubility of this hygroscopic salt and provide a practical framework for its empirical determination.

Theoretical Considerations for Solubility

The solubility of an ionic compound like this compound in an organic solvent is governed by the interplay of several thermodynamic factors. The overarching principle is that for dissolution to occur, the Gibbs free energy of the system must decrease. This is influenced by the enthalpy and entropy of dissolution.

"Like Dissolves Like": The Role of Polarity

The adage "like dissolves like" is a useful heuristic. This compound, being a polar, ionic salt, is most readily solvated by polar solvents capable of stabilizing the methylguanidinium cation and the chloride anion.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are generally effective due to their ability to form hydrogen bonds with both the cation and the anion, and their high dielectric constants which help to overcome the lattice energy of the salt.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess large dipole moments and can effectively solvate the cation. However, their ability to solvate the anion (chloride) is typically less than that of protic solvents.

  • Non-Polar Solvents (e.g., toluene, hexane): These solvents lack the ability to form strong interactions with the ions and have low dielectric constants, making them poor solvents for salts like this compound.

Thermodynamic Principles of Dissolution

The dissolution process can be conceptually broken down into three steps:

  • Overcoming the lattice energy: Energy is required to break apart the ionic lattice of the solid this compound.

  • Creating a cavity in the solvent: Energy is needed to create space within the solvent to accommodate the solute ions.

  • Solvation of the ions: Energy is released when the solvent molecules surround and stabilize the dissolved ions.

The overall enthalpy of dissolution is the sum of the energy changes from these three steps. For a salt to dissolve, the energy released during solvation must be comparable to or greater than the energy required to overcome the crystal lattice energy. The process of dissolution is also influenced by the change in entropy; an increase in disorder upon dissolution favors the process.[1]

Below is a diagram illustrating the key factors that influence the solubility of this compound.

G cluster_solute This compound Properties cluster_solvent Organic Solvent Properties cluster_interaction Solute-Solvent Interactions solute_polarity High Polarity (Ionic Salt) solvation_energy Solvation Energy solute_polarity->solvation_energy lattice_energy Crystal Lattice Energy lattice_energy->solvation_energy -ve contribution h_bond_donor Hydrogen Bond Donor (N-H) h_bond_donor->solvation_energy solvent_polarity Polarity (Dielectric Constant) solvent_polarity->solvation_energy h_bond_capability Hydrogen Bonding Capability h_bond_capability->solvation_energy molecular_size Molecular Size/Shape molecular_size->solvation_energy Steric hindrance solubility Solubility solvation_energy->solubility entropy_change Change in Entropy entropy_change->solubility

Caption: Factors influencing the solubility of this compound.

Solubility Data for this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The following table summarizes the available data, which is a mix of quantitative and qualitative information.

SolventChemical ClassSolubilityTemperature (°C)Molarity (mol/L)Citation(s)
WaterPolar Protic50 mg/mLNot Specified~0.46[2][3]
Dimethyl Sulfoxide (DMSO)Polar Aprotic55 mg/mLNot Specified~0.50[4]
EthanolPolar Protic50 mg/mLNot Specified~0.46
MethanolPolar ProticSlightly SolubleNot Specified-[2][3][5]

Note: The term "slightly soluble" is qualitative and indicates that the compound has low solubility in that solvent. The quantitative data provided should be used as a guide, as solubility can be influenced by the purity of both the solute and the solvent, as well as the experimental conditions.

For comparison, a comprehensive study on the closely related compound guanidine hydrochloride found that its solubility at 298.15 K (25 °C) was highest in polar aprotic solvents like DMF, followed by polar protic solvents such as methanol and ethanol, and lowest in less polar alcohols like n-propanol and isopropanol.[1] This suggests a similar trend may be expected for this compound.

Experimental Protocol for Determining Equilibrium Solubility

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound.[6][7] This method is robust but requires careful execution, especially given the hygroscopic nature of this compound.[2][8][9][10]

Principle

An excess of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The undissolved solid is then removed, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.

Materials and Equipment
  • This compound (analytical grade or higher)

  • Anhydrous organic solvents of interest

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or charged aerosol detector) or another appropriate analytical instrument.

  • Inert atmosphere glovebox or Schlenk line for handling the hygroscopic solid.[2][8][9][10]

Step-by-Step Procedure
  • Preparation (Inert Atmosphere): Due to the hygroscopic nature of this compound, all initial preparations involving the solid should be performed in a glovebox or under a stream of inert gas (e.g., argon or nitrogen).[2][8][9][10]

    • Rationale: Absorbed moisture can alter the apparent solubility and the physicochemical properties of the solid.

  • Sample Preparation: a. Add an excess of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. b. Record the mass of the added solid. c. Add a known volume or mass of the desired organic solvent to the vial. d. Seal the vial tightly.

  • Equilibration: a. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the samples for a predetermined period to ensure equilibrium is reached. A common starting point is 24-48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new system to confirm that the concentration has reached a plateau.

    • Rationale: Equilibrium is achieved when the rate of dissolution equals the rate of precipitation, resulting in a constant concentration of the solute in the solution.

  • Sample Separation: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. b. Centrifuge the vials to further pellet the undissolved solid.

    • Rationale: This step is crucial to ensure that no solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility. c. Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial.

    • Rationale: Filtration removes any remaining fine particles. The choice of a chemically inert filter (like PTFE) is important to prevent adsorption of the solute onto the filter membrane.

  • Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the filtered saturated solution and the standard solutions using a validated analytical method. HPLC is a common choice. A method for quantifying methylguanidine using HPLC with fluorescence detection has been reported, which could be adapted.[6] Alternatively, if the compound has a UV chromophore, HPLC-UV could be used. For compounds without a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be suitable. c. Generate a calibration curve from the standard solutions. d. Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve.

Experimental Workflow Diagram

G start Start prep 1. Sample Preparation (Inert Atmosphere) start->prep Add excess solute to solvent equilibrate 2. Equilibration (Constant Temperature Shaking) prep->equilibrate Sealed vial separate 3. Phase Separation (Centrifugation & Filtration) equilibrate->separate Saturated solution with excess solid quantify 4. Quantification (e.g., HPLC Analysis) separate->quantify Clear, saturated filtrate end End (Solubility Value) quantify->end Concentration = Solubility

Caption: Workflow for the experimental determination of equilibrium solubility.

Conclusion

While there is a notable lack of comprehensive, publicly available quantitative data on the solubility of this compound in a wide array of organic solvents, this guide provides a robust framework for both understanding and experimentally determining this crucial parameter. The ionic and hygroscopic nature of the compound necessitates careful handling and a well-designed experimental approach. By leveraging the principles of "like dissolves like," understanding the thermodynamics of dissolution, and employing the detailed shake-flask protocol provided, researchers can confidently and accurately assess the solubility of this compound in solvents relevant to their work. The data from related compounds like guanidine hydrochloride can serve as a useful guide for predicting solubility trends and selecting appropriate solvent systems for further investigation.

References

  • LookChem. 1-Methylguanidine hydrochloride. [Link]
  • He, H., et al. (2021). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Journal of Molecular Liquids, 335, 116468. [Link]
  • Rathinavelu, A., & Mehendale, H. M. (1979). Quantitative analysis of methylguanidine and guanidine in physiologic fluids by high-performance liquid chromatography-fluorescence detection method.
  • Bjelobrk, Z., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
  • Bjelobrk, Z., et al. (2022). (PDF) Solubility of organic salts in solvent-antisolvent mixtures: A combined experimental and molecular dynamics simulations approach.
  • HepatoChem. How do you handle hygroscopic salts?[Link]
  • ResearchGate. How to isolate a very hygroscopic salt (as presipitate)
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A Technical Guide to the Stability and Storage of Methylguanidine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Criticality of Stability in Research and Development

In the landscape of pharmaceutical research and drug development, the integrity of starting materials and intermediates is paramount. The stability of a chemical entity like Methylguanidine hydrochloride, a compound of interest in various therapeutic and biochemical studies, directly impacts the reproducibility of experimental results and the safety and efficacy of potential drug candidates. This guide provides an in-depth technical overview of the stability profile of this compound, offering field-proven insights into its optimal storage and handling. The protocols and recommendations outlined herein are designed to ensure the long-term integrity of this compound, thereby upholding the principles of scientific rigor and self-validating experimental systems.

Physicochemical Properties of this compound: The Foundation of Stability

This compound (CAS No: 22661-87-6) is the salt formed from the strong organic base, methylguanidine, and hydrochloric acid.[1] A thorough understanding of its fundamental properties is the first step in designing appropriate storage and handling protocols.

PropertyValueSource(s)
Molecular Formula C₂H₈ClN₃[1]
Molecular Weight 109.56 g/mol [1]
Appearance White to off-white crystalline powder[2][3]
Melting Point 121-124 °C[2]
Solubility Soluble in water (50 mg/mL - clear, colorless to light yellow solution). Slightly soluble in DMSO and Methanol.[2][3]
Hygroscopicity Hygroscopic[2][3][4]

The most critical property influencing the stability of this compound is its hygroscopicity .[2][3][4] This tendency to absorb moisture from the atmosphere necessitates stringent control over storage conditions to prevent physical changes and chemical degradation.

Intrinsic Stability and Degradation Pathways

The stability of this compound is influenced by several environmental factors, including moisture, pH, temperature, and light. Understanding its degradation pathways is crucial for developing stability-indicating analytical methods and for predicting its long-term behavior.

Hydrolytic Stability

The guanidinium group in this compound is susceptible to hydrolysis, particularly under basic conditions. The decomposition of N-methylguanidine in aqueous solution is consistent with the attack of a hydroxide ion on the protonated methylguanidinium ion.[2] This reaction leads to the formation of urea and methylamine. At a neutral pH of 7 and 25°C, N-methylguanidine is significantly more stable than other related compounds like acetamidine and urea.[2]

The proposed mechanism for base-catalyzed hydrolysis is as follows:

MGH Methylguanidinium Ion (protonated) Intermediate Tetrahedral Intermediate MGH->Intermediate Nucleophilic Attack OH Hydroxide Ion (OH⁻) Products Methylurea + Ammonia Intermediate->Products Rearrangement & Cleavage

Caption: Proposed mechanism for the hydrolysis of the methylguanidinium ion.

Thermal Stability

While specific thermal degradation studies on this compound are not extensively published, the general class of guanidinium salts can undergo thermal decomposition. For this compound, hazardous decomposition products upon heating include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride.[4] Therefore, exposure to excessive heat should be avoided.[4]

Photostability

According to the International Council for Harmonisation (ICH) guidelines, photostability testing is a crucial component of stress testing for new drug substances.[5][6] While specific public data on the photostability of this compound is limited, it is prudent to protect the compound from light, especially when in solution, to prevent potential photodegradation.

Recommended Storage and Handling Conditions

Based on its physicochemical properties and known instabilities, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound.

ConditionRecommendationRationale
Temperature Store in a freezer at -20°C.To minimize thermal degradation and slow down potential hydrolytic decomposition.[2][3][7][8][9]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent the absorption of moisture and carbon dioxide from the air, given its hygroscopic nature.[2]
Container Use a tightly sealed, opaque container.To protect from moisture and light.[10]
Handling Handle in a well-ventilated area, preferably in a glove box or dry box for aliquoting.To minimize exposure to atmospheric moisture and for personnel safety.[10]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for research and development, a comprehensive stability testing program should be implemented. The following protocols are based on ICH guidelines and are designed to be a self-validating system for assessing the stability of the compound.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7][11][12][13]

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in water) Acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, RT & 60°C) Prep->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (Solid, 60°C) Prep->Thermal Photo Photolytic Stress (ICH Q1B conditions) Prep->Photo Analysis Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation studies of this compound.

A. Acid Hydrolysis:

  • Prepare a 1 mg/mL solution of this compound in 0.1 M hydrochloric acid.

  • Divide the solution into two aliquots. Keep one at room temperature and the other at 60°C.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

B. Base Hydrolysis:

  • Prepare a 1 mg/mL solution of this compound in 0.1 M sodium hydroxide.

  • Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M hydrochloric acid before analysis.

C. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of this compound in 3% hydrogen peroxide.

  • Store the solution at room temperature and protected from light.

  • Withdraw samples at appropriate time points and analyze.

D. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in a controlled temperature oven at 60°C.

  • Withdraw samples at specified intervals, dissolve in a suitable solvent, and analyze.

E. Photostability:

  • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6][14]

  • Maintain a control sample protected from light.

  • Analyze both the exposed and control samples.

Long-Term Stability Study

A long-term stability study under the recommended storage conditions is essential to establish a re-test period or shelf life.

  • Store at least three batches of this compound in the proposed container-closure system at the recommended storage condition (-20°C ± 5°C).

  • Test the samples for identity, purity, and any other critical quality attributes at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analyze the data to determine if any significant changes have occurred over time.

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is a prerequisite for reliable stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method

A suitable HPLC method should be able to separate the intact this compound from its potential degradation products and any process-related impurities.

  • Column: A C18 column is often a good starting point for polar compounds like this compound.

  • Mobile Phase: A buffered mobile phase (e.g., ammonium acetate or phosphate buffer) with an organic modifier like acetonitrile or methanol is typically used. Gradient elution may be necessary to resolve all components.

  • Detection: UV detection at a suitable wavelength (e.g., around 200-210 nm, as guanidinium compounds have low UV absorbance) or, more effectively, Mass Spectrometric (MS) detection for higher sensitivity and specificity.[1]

Identification of Degradation Products

When significant degradation is observed, identification of the degradation products is necessary.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for obtaining the molecular weights of degradation products, which aids in their identification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the unequivocal identification of degradation products, especially when they can be isolated.[3][12]

Conclusion: A Proactive Approach to Ensuring Compound Integrity

The stability of this compound is a critical factor that underpins the reliability and reproducibility of research and the quality of developmental drug candidates. Its hygroscopic nature and susceptibility to hydrolysis, particularly under basic conditions, demand stringent storage and handling protocols. By implementing a comprehensive stability testing program, including forced degradation studies and long-term monitoring, researchers and drug development professionals can ensure the integrity of this important chemical entity. A proactive and scientifically grounded approach to stability assessment is not merely a regulatory requirement but a cornerstone of good scientific practice.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 146724, this compound.
  • LookChem. (n.d.). 1-Methylguanidine hydrochloride.
  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(3).
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Rani, M., & Paliwal, S. (2014). A review on forced degradation studies for drug substances and drug products. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 1-8.
  • MedCrave. (2016). Forced Degradation Studies.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Pace, C. N., et al. (1990). pH dependence of the urea and guanidine hydrochloride denaturation of ribonuclease A and ribonuclease T1. Biochemistry, 29(10), 2564–2572.
  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924–5929.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 146724, this compound.
  • U.S. Army Medical Research and Development Command. (1977).
  • Swaminathan, R., et al. (1995).
  • Science.gov. (n.d.). Guanidine hydrochloride solutions: Topics by Science.gov.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3520, Guanidine.
  • ResearchGate. (2021). Recent Approach on Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry.
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • Journal of Materials Chemistry A. (n.d.). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis.
  • PubMed. (1983).

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The Genesis of a Foundational Moiety: A Technical Guide to the History and Original Synthesis of Methylguanidine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the historical origins and seminal synthetic pathways of methylguanidine, a molecule of significant interest due to its presence in biologically active compounds and its role as a key structural motif in medicinal chemistry. We will explore the pioneering work that led to its discovery and detail the early laboratory preparations that laid the groundwork for modern synthetic strategies. This document moves beyond a simple recitation of facts to provide a deeper understanding of the chemical principles and experimental rationale that guided the early architects of organic synthesis.

Introduction: The Significance of the Guanidinium Group

The guanidinium group, the protonated form of guanidine and its derivatives like methylguanidine, is a recurring structural element in a multitude of natural products and pharmaceuticals. Its remarkable basicity and ability to form stable, delocalized cations through resonance underpins its crucial role in molecular recognition and biological activity. Methylguanidine itself is a metabolite and has been identified as a uremic toxin, accumulating in cases of renal failure.[1][2] Its synthesis and the study of its properties have been pivotal in understanding the broader chemistry of guanidines.

The Dawn of Guanidine Chemistry: Adolph Strecker and the First Isolation

The story of methylguanidine begins with the discovery of its parent compound, guanidine. In 1861, the German chemist Adolph Strecker first isolated guanidine by the oxidative degradation of guanine, a component of guano. This discovery marked the birth of guanidine chemistry and opened the door to the synthesis and investigation of a new class of organic compounds. While Strecker's work laid the foundation, the specific synthesis of the methylated derivative would be a subsequent development.

An Early Industrial Approach: The Dicyanodiamide Route

One of the most significant early methods for the preparation of guanidine and its derivatives involved the use of dicyanodiamide, a readily available industrial chemical. A detailed and practical synthesis of methylguanidine using this approach was described by Emil Alphonse Werner and James Bell in their 1922 publication in the Journal of the Chemical Society, Transactions.[3] This method, which involves the reaction of dicyanodiamide with a methylammonium salt, became a cornerstone for the production of substituted guanidines.

The Chemical Rationale: From Dimer to Monomer

The core principle of the Werner and Bell synthesis lies in the depolymerization of dicyanodiamide (cyanoguanidine) to cyanamide in the presence of a methylammonium salt. The resulting cyanamide then reacts with the methylammonium salt to form methylguanidine. The overall reaction can be conceptualized as the addition of methylamine to cyanamide.

Visualizing the Transformation: The Dicyanodiamide Pathway

dicyanodiamide_synthesis cluster_reactants Reactants DCD Dicyanodiamide (H₂N-C(=NH)NH-CN) Heat Heat (Fusion) DCD->Heat Depolymerization MA Methylammonium Chloride (CH₃NH₃⁺Cl⁻) MG_HCl Methylguanidine Hydrochloride (CH₃NH-C(=NH)NH₂·HCl) MA->MG_HCl CN Cyanamide (H₂N-CN) Heat->CN CN->MG_HCl Reaction with Methylammonium Salt

Caption: Synthesis of Methylguanidine from Dicyanodiamide.

Experimental Protocol: The Werner and Bell Synthesis (1922)[3]

This protocol is an adaptation of the experimental details described by Werner and Bell for the preparation of this compound.

Materials:

  • Dicyanodiamide

  • Methylammonium chloride

  • Glycerol bath

  • Wide-mouthed test tube

  • Alcohol (for extraction)

Procedure:

  • A mixture of dicyanodiamide (4.2 grams) and methylammonium chloride (6.75 grams) is placed in a wide-mouthed test-tube.

  • The test-tube is partially immersed in a glycerol bath.

  • The mixture is heated. Fusion commences at approximately 85°C and is complete at 125°C.

  • To ensure the completion of the reaction, the fused mixture is heated for three hours at 180°C.

  • After cooling, the product is extracted with alcohol.

  • The alcoholic solution is filtered to remove any unreacted starting material or side products.

  • The alcohol is evaporated from the filtrate to yield a residue of pure this compound. The resulting salt is noted to be very hygroscopic.

Self-Validation: The completion of the reaction can be monitored by the cessation of ammonia evolution. The identity and purity of the resulting this compound can be confirmed by elemental analysis (chlorine content) and melting point determination of its derivatives, such as the picrate or platinichloride salts, as was common practice in that era.

The Direct Approach: Synthesis from Cyanamide and Methylamine

Another fundamental and historically significant route to methylguanidine involves the direct reaction of cyanamide with methylamine. This method represents a more direct synthetic path, avoiding the initial depolymerization step required with dicyanodiamide.

The Underlying Chemistry: Nucleophilic Addition to a Nitrile

This synthesis is a classic example of the nucleophilic addition of an amine to the carbon-nitrogen triple bond of a nitrile. The methylamine acts as the nucleophile, attacking the electrophilic carbon of the cyanamide.

Visualizing the Direct Synthesis: The Cyanamide Pathway

cyanamide_synthesis cluster_reactants Reactants CN Cyanamide (H₂N-CN) Intermediate Intermediate [CH₃NH-C(NH₂)=NH] CN->Intermediate Nucleophilic Attack MA Methylamine (CH₃NH₂) MA->Intermediate MG Methylguanidine (CH₃NH-C(=NH)NH₂) Intermediate->MG Proton Transfer

Caption: Direct Synthesis of Methylguanidine from Cyanamide.

Experimental Protocol: A Classic Cyanamide-Based Synthesis

The following is a generalized protocol representative of the classic synthesis of a guanidine derivative from cyanamide and an amine salt.

Materials:

  • Cyanamide

  • Methylamine hydrochloride

  • Suitable solvent (e.g., water or a high-boiling alcohol)

  • Apparatus for heating under reflux

Procedure:

  • Methylamine hydrochloride (1.0 equivalent) is dissolved in a minimal amount of the chosen solvent in a reaction vessel equipped with a reflux condenser.

  • Cyanamide (1.0 to 1.2 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by the consumption of the starting materials (e.g., by thin-layer chromatography).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-ether.

Self-Validation: The purity of the product can be assessed by its melting point and comparison to literature values. Spectroscopic methods such as NMR and IR, though not available to the original chemists, would be used today for definitive structural confirmation.

Comparative Analysis of Early Synthetic Routes

The choice between the dicyanodiamide and cyanamide routes in the early 20th century would have been influenced by factors such as the availability and cost of starting materials, reaction conditions, and yield.

ParameterDicyanodiamide Route (Werner & Bell, 1922)[3]Cyanamide Route (General Classical Method)
Starting Materials Dicyanodiamide, Methylammonium ChlorideCyanamide, Methylamine (or its salt)
Key Transformation Depolymerization of dicyanodiamide followed by reaction with the amine salt.Direct nucleophilic addition of the amine to cyanamide.
Reaction Conditions Fusion at high temperatures (up to 180°C).Typically refluxing in a solvent.
Reported Yield "Practically quantitative" for the hydrochloride salt.Generally good, but can vary with substrate and conditions.
Advantages Utilized a readily available industrial chemical (dicyanodiamide).More direct, one-step reaction in principle.
Disadvantages Required high temperatures and a fusion process.Cyanamide can be prone to dimerization and other side reactions.

Conclusion: A Legacy of Synthesis

The early syntheses of methylguanidine by pioneers like Werner and Bell, building on the foundational discovery of guanidine by Strecker, represent more than just chemical curiosities. They are a testament to the ingenuity and systematic approach of early organic chemists. These foundational methods not only provided access to a new class of compounds for further study but also helped to establish the fundamental principles of reactivity that continue to guide synthetic chemists today. The dicyanodiamide and cyanamide routes, in their essence, are still relevant to the modern synthesis of guanidine-containing molecules, albeit with significant refinements in reagents, catalysts, and reaction conditions. Understanding this history provides invaluable context for contemporary researchers in their pursuit of novel therapeutics and functional molecules built upon the enduring guanidinium framework.

References

  • Bell, J., & Werner, E. A. (1922). CCXIV.—The preparation of methylguanidine, and of ββ-dimethylguanidine by the interaction of dicyanodiamide, and methylammonium and dimethylammonium chlorides respectively. Journal of the Chemical Society, Transactions, 121, 1790-1795. [Link]
  • Werner, E. A., & Bell, J. (1922). CCXIV.-The Preparation of Methylguanidine, and of Pp-Dimeth ylguanidine by the Interaction of Di- cyanodiamide, and Methylammonium and Dimethyl- ammonium Chlorides Respectively. Zenodo. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10111, Methylguanidine.
  • FooDB (2010). Showing Compound Methylguanidine (FDB005421).
  • Wikipedia contributors. (2025, November 26). Bernhard Tollens. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2025, December 1). Guanidine. In Wikipedia, The Free Encyclopedia.
  • EBSCO Information Services. (n.d.). Justus von Liebig. Research Starters.
  • Britannica, The Editors of Encyclopaedia. "Justus, baron von Liebig". Encyclopedia Britannica, 8 May. 2025, [Link]. Accessed 17 December 2025.
  • Wikipedia contributors. (2025, October 28). Justus von Liebig. In Wikipedia, The Free Encyclopedia.
  • ChemistryViews. (2023, May 1). Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry.
  • Human Metabolome Database. (n.d.). Showing metabocard for Methylguanidine (HMDB0001522).
  • Encyclopedia.com. (n.d.). Baron Von Justus Liebig.
  • Wikipedia contributors. (2025, November 29). Tollens' reagent. In Wikipedia, The Free Encyclopedia.

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Methodological & Application

How to use Methylguanidine hydrochloride for protein guanidinylation.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chemical Modification of Proteins via Guanidinylation

Introduction: Beyond the Canonical Amino Acids

In the fields of proteomics, drug development, and protein engineering, the ability to selectively modify amino acid residues is a cornerstone of modern research. Guanidinylation, the chemical conversion of the primary amine on the side chain of lysine to a guanidinium group, stands out as a powerful technique. This transformation converts a lysine residue into its higher homolog, homoarginine, effectively mimicking the structure and basicity of arginine.

This modification is sought for several strategic reasons:

  • Enhanced Mass Spectrometry (MS) Analysis: In bottom-up proteomics, tryptic peptides containing a C-terminal arginine exhibit superior ionization efficiency and signal intensity in MALDI-TOF mass spectrometry compared to those ending in lysine. Converting lysines to homoarginines leverages this "arginine effect" to increase sequence coverage and improve protein identification.[1][2]

  • Protein Stabilization: The guanidinium group of arginine has a higher pKa and a more delocalized positive charge than the primary amine of lysine.[3][4] Replacing lysines with homoarginines can introduce new hydrogen bonding opportunities and more stable salt bridges, potentially increasing the overall thermostability and resistance to denaturation of the protein.[3][4]

  • Structure-Activity Relationship (SAR) Studies: In drug development, particularly with peptide-based therapeutics, understanding the role of positively charged residues is critical. Guanidinylation allows researchers to probe the specific contributions of lysine versus arginine at key positions, influencing receptor binding and biological activity.[5][6]

This document provides a comprehensive guide to the principles, protocols, and validation of protein guanidinylation, designed for researchers aiming to incorporate this technique into their workflows.

Clarification of Reagents: Methylguanidine vs. O-Methylisourea

A critical point of clarification is the choice of the guanidinylating agent. While the term "methylguanidine" is in the user's query, the standard, effective, and widely published reagent for the specific conversion of lysine's ε-amino group to a homoarginine is O-methylisourea .

  • O-Methylisourea: This reagent provides the necessary electrophilic carbon for the nucleophilic attack by the lysine's primary amine. It is typically supplied as a hemisulfate salt.

  • Methylguanidine: This is a small organic compound and a known uremic toxin. It is not the correct reagent for this protein modification reaction.[7]

  • Guanidine Hydrochloride: This is a powerful chaotropic agent used at high concentrations (e.g., 6-8 M) to denature and unfold proteins, disrupting their three-dimensional structure.[8][9] It is used for protein solubilization and in protein folding studies, not for the covalent modification of lysine to homoarginine.[10][11]

Therefore, all protocols and mechanistic discussions herein will focus on the use of O-methylisourea , the scientifically validated reagent for protein guanidinylation.

Part 1: The Chemistry of Guanidinylation

The conversion of a lysine residue to homoarginine is a nucleophilic substitution reaction. The reaction proceeds under alkaline conditions, which are necessary to deprotonate the ε-amino group of the lysine side chain, transforming it into a potent nucleophile. This amine then attacks the central carbon atom of O-methylisourea.

Caption: Reaction scheme for protein guanidinylation.

The reaction is highly specific for primary amines under optimized conditions. The key to success lies in controlling the reaction parameters to maximize the modification of lysine's ε-amino group while minimizing side reactions.

Part 2: Protocol for Protein Guanidinylation

This protocol provides a robust starting point for the guanidinylation of proteins or peptides in solution. Optimization may be required depending on the specific properties of the protein of interest.

Materials and Reagents
  • Protein/Peptide Sample: Purified and in a buffer free of primary amines (e.g., PBS, HEPES, Bicine).

  • O-Methylisourea hemisulfate: (e.g., Sigma-Aldrich Cat. No. 455598).

  • Base Reagent: 5 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH).

  • Reaction Buffer: 0.5 M Bicine or Borate buffer, pH 10.5.

  • Stop Solution: 10% Trifluoroacetic Acid (TFA) or 1 M Acetic Acid.

  • Purification System: Dialysis tubing (appropriate MWCO), desalting columns, or tangential flow filtration system.

Experimental Workflow

Caption: General experimental workflow for protein guanidinylation.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the protein sample is in an amine-free buffer. If not, perform buffer exchange into 0.5 M Bicine buffer, pH 8.5.

    • Determine the protein concentration accurately (e.g., via BCA or A280 assay). The final protein concentration in the reaction should ideally be between 1-10 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution with an equal volume of 0.5 M Bicine buffer, pH 10.5.

    • Prepare a fresh solution of 1 M O-methylisourea hemisulfate in deionized water.

    • Add the O-methylisourea solution to the protein mixture to a final concentration of 0.5 M.

    • Gently mix and immediately adjust the pH of the solution to 10.5 - 11.0 using 5 M NaOH. Monitor the pH carefully with a calibrated micro-pH probe. This step is critical as the lysine ε-amino group (pKa ~10.5) must be deprotonated to be reactive.[12]

  • Incubation:

    • Incubate the reaction mixture for 4-6 hours at room temperature (20-25°C) with gentle agitation.

    • For more robust proteins or faster reactions, incubation can be performed at 37°C for 1-2 hours. However, this increases the risk of denaturation. Complete conversion in as little as 5 minutes has been reported under optimized conditions for peptides.[12][13]

  • Reaction Quenching:

    • Stop the reaction by lowering the pH to < 5.0. Add the Stop Solution (e.g., 10% TFA) dropwise until the desired pH is reached.

  • Purification:

    • Promptly remove excess reagents and reaction byproducts, which can interfere with downstream applications.

    • For protein samples >20 kDa, dialysis against a suitable buffer (e.g., PBS, pH 7.4) is effective.

    • For smaller proteins or peptides, use size-exclusion chromatography or a desalting column (e.g., Zeba™ Spin Desalting Columns).

Optimization and Key Parameters

Achieving high guanidinylation efficiency requires careful control of experimental variables.

ParameterRecommended RangeRationale & Expert Insights
pH 10.5 - 11.5Causality: The nucleophilicity of the lysine ε-amino group is pH-dependent. Below pH 10, the group is protonated (-NH₃⁺) and non-reactive. Above pH 11.5, the risk of protein denaturation and non-specific hydrolysis increases significantly. An optimal pH of 11.3 has been previously suggested.[12]
Temperature 4°C to 37°CCausality: Higher temperatures accelerate the reaction rate but can compromise protein stability. For sensitive proteins, performing the reaction at 4°C for a longer duration (12-24 hours) is a safer alternative.
Reaction Time 1 - 16 hoursCausality: Reaction completion depends on pH, temperature, and protein structure. Monitor a time course on a small scale to determine the optimal time for your specific protein. Incomplete reactions are a common issue.[12][14]
Reagent Molar Excess 100 to 500-fold over lysinesCausality: A significant molar excess of O-methylisourea is required to drive the reaction equilibrium towards the product. The concentration of the reagent, not just the ratio, is important.
Buffer System Bicine, Borate, NH₄OHCausality: The buffer must not contain primary amines (like Tris) which would compete with lysine. Ammonium-based buffers have been shown to yield cleaner reactions than some sodium-based buffers, which can lead to unexpected side products.[15]

Part 3: Validation and Quality Control

Every protocol must be a self-validating system. It is essential to confirm both the extent of guanidinylation and the integrity of the modified protein.

Mass Spectrometry (MS)

MS is the definitive method for confirming guanidinylation.

  • Principle: The conversion of a lysine (C₆H₁₂N₂O) side chain to a homoarginine (C₇H₁₄N₄O) side chain results in a net addition of CH₂N₂.

  • Expected Mass Shift: A theoretical monoisotopic mass increase of 42.0218 Da per modified lysine residue.[2]

  • Intact Protein Analysis: For smaller proteins, ESI-MS can be used to observe the mass shift of the entire protein. The number of shifts will correspond to the number of modified lysines.

  • Peptide Mapping: For larger proteins, the sample is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. Look for the +42.0218 Da shift on lysine-containing peptides.

Amino Acid Analysis
  • Principle: This technique provides quantitative data on the amino acid composition of the protein.

  • Procedure: The modified protein is subjected to acid hydrolysis, and the resulting amino acids are separated and quantified.

  • Expected Result: Successful guanidinylation will show a decrease in the quantity of lysine and the appearance of a new peak corresponding to homoarginine. This method can be used to calculate the overall percentage of modification.[3][4]

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low Modification Yield 1. pH too low or drifted during reaction.2. Insufficient reagent concentration.3. Inaccessible lysine residues (buried in protein core).1. Re-verify pH calibration; use a stronger buffer.2. Increase the molar excess of O-methylisourea.3. Add a mild denaturant (e.g., 1-2 M urea) to the reaction. Note: Urea can cause carbamylation.
Protein Precipitation 1. Protein instability at high pH.2. High temperature causing aggregation.1. Lower the reaction pH to the minimum effective level (~10.5).2. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Unexpected Mass Shifts (+57 Da) Side reaction with buffer components or impurities.An adduct of +57 Da (C₂H₃NO) has been reported when using sodium-based buffers.[15] Switch to an ammonium-based buffer system to mitigate this side reaction.
N-terminal Modification The α-amino group of the N-terminus is also a primary amine.This side reaction is more common with N-terminal glycine residues.[2][12] If problematic, consider protecting the N-terminus prior to guanidinylation, though this adds complexity. For most MS applications, this minor side product is acceptable.

References

  • Cupo, P., El-Deiry, W., Whitney, P. L., & Awad, W. M., Jr. (1980). Stabilization of proteins by guanidination. The Journal of Biological Chemistry, 255(22), 10828–10833. [Link]
  • ResearchGate. (n.d.). Stabilization of proteins by guanidination.
  • Zhang, Q., Li, L., & Chen, Y. (2016). An optimized guanidination method for large-scale proteomic studies. PROTEOMICS, 16(14), 1986–1990. [Link]
  • Ahmad, F., Yadav, S., & Taneja, S. (1992). Determining stability of proteins from guanidinium chloride transition curves. Biochemical Journal, 286(2), 481–485. [Link]
  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924–5929. [Link]
  • Akundi, R. S., & Kumar, T. K. S. (2004). Protein stabilization by urea and guanidine hydrochloride. Biochemistry, 43(35), 11213–11220. [Link]
  • Goodman, M., & Zapf, C. (2000). Guanidinylation reagents. U.S. Patent No. 6,072,075. Washington, DC: U.S.
  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884–1890. [Link]
  • ResearchGate. (n.d.). Optimization of Guanidination Procedures for MALDI Mass Mapping.
  • Papac, D. I., Hoyes, J., & Tomer, K. B. (2006). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of the American Society for Mass Spectrometry, 17(9), 1289–1297. [Link]
  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549–1556. [Link]
  • Nakazawa, T., et al. (2014). An improved in-gel digestion method for efficient identification of protein and glycosylation analysis of glycoproteins using guanidine hydrochloride. PROTEOMICS, 14(2-3), 200-209. [Link]
  • Luber, C. A., et al. (2013). Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. Journal of Proteome Research, 12(2), 1020-1030. [Link]
  • ResearchGate. (n.d.). Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry.
  • Monzani, E., et al. (1995). Effect of methylguanidine, guanidine and structurally related compounds on constitutive and inducible nitric oxide synthase activity. British Journal of Pharmacology, 114(5), 1023–1027. [Link]
  • Wessely, F., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 54873. [Link]
  • Gebhard, L. G., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54394. [Link]
  • ResearchGate. (n.d.). Guanidinium‐Stapled Helical Peptides for Targeting Protein‐Protein Interactions.

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Application Notes and Protocols for the Guanidinylation of Primary Amines with Methylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Guanidinium Moiety in Drug Discovery

The guanidinium group, the functional core of the amino acid arginine, is a privileged scaffold in medicinal chemistry and drug development. Its persistent protonated state under physiological pH provides a positive charge that facilitates critical biological interactions, such as hydrogen bonding and electrostatic interactions with enzymes and receptors. The strategic incorporation of a guanidinium group can substantially improve the binding affinity and biological activity of drug candidates.[1] Guanidinylation, the chemical transformation that introduces this moiety onto a primary amine, is therefore a pivotal reaction in the synthesis of a diverse range of biologically active molecules, from potential therapeutics for cancer and infectious diseases to agents targeting the central nervous system.[1]

This application note provides a detailed protocol for the guanidinylation of primary amines utilizing methylguanidine hydrochloride, a readily available and effective reagent. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Chemistry of Guanidinylation

The guanidinylation of a primary amine with a guanidinylating agent like this compound proceeds through a nucleophilic addition-elimination mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbon of the guanidinylating reagent. The reaction is typically performed under basic conditions to deprotonate the primary amine, thereby increasing its nucleophilicity.

Caption: Proposed mechanism for the guanidinylation of a primary amine.

Experimental Protocol: Guanidinylation of a Primary Amine

This protocol provides a general procedure for the guanidinylation of a primary amine using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Primary amine substrate

  • This compound (CH₃NHC(=NH)NH₂·HCl)

  • A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium hydroxide)

  • Anhydrous solvent (e.g., acetonitrile (ACN), dimethylformamide (DMF), or water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., dichloromethane (DCM) or ethyl acetate)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Analytical balance

  • pH meter or pH paper

Procedure:

  • Reaction Setup: To a stirred solution of the primary amine (1.0 eq) in the chosen anhydrous solvent, add the base (2.0-3.0 eq).

  • Addition of Guanidinylating Reagent: Add this compound (1.1-1.5 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50-80 °C) as needed. Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • If an organic solvent was used, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired guanidinylated product.

Table 1: Key Reaction Parameters and Considerations

ParameterRecommended Range/ValueRationale and Considerations
Stoichiometry (Amine:Reagent:Base) 1.0 : 1.1-1.5 : 2.0-3.0A slight excess of the guanidinylating reagent ensures complete conversion of the amine. Sufficient base is crucial to deprotonate the amine and neutralize the HCl salt of the reagent.
Solvent ACN, DMF, WaterThe choice of solvent depends on the solubility of the reactants. Aprotic polar solvents are generally preferred.
Base TEA, DIPEA, NaOHAn organic base is often used for reactions in organic solvents, while an inorganic base may be suitable for aqueous reactions. The strength of the base can influence the reaction rate.
Temperature Room Temperature to 80 °CMany guanidinylation reactions proceed at room temperature. Heating may be required for less reactive amines.
Reaction Time 1-24 hoursReaction time is highly substrate-dependent and should be determined by monitoring the reaction progress.

digraph "Guanidinylation_Workflow" {
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edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

"Start" [label="Start: Primary Amine & Reagents"]; "Reaction" [label="Guanidinylation Reaction\n(Solvent, Base, Temp.)"]; "Monitoring" [label="Reaction Monitoring\n(TLC, LC-MS)"]; "Workup" [label="Aqueous Workup\n(Quench, Extract, Wash, Dry)"]; "Purification" [label="Purification\n(Column Chromatography)"]; "Product" [label="Final Product: Guanidinylated Amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Reaction"; "Reaction" -> "Monitoring"; "Monitoring" -> "Workup" [label="Upon Completion"]; "Workup" -> "Purification"; "Purification" -> "Product"; }

Caption: General experimental workflow for guanidinylation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently basic conditions.Increase the amount of base or use a stronger base.
Low reaction temperature.Increase the reaction temperature.
Sterically hindered amine.Prolong the reaction time or consider a more reactive guanidinylating agent.
Formation of Side Products Reaction with other nucleophilic groups.Use protecting groups for other reactive functionalities.
Over-reaction or decomposition.Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification Product is highly polar and water-soluble.Consider reverse-phase chromatography or crystallization for purification.

Conclusion

The guanidinylation of primary amines is a powerful tool in the arsenal of medicinal chemists and drug development professionals. This compound offers a straightforward and effective means to install the guanidinium group, a key pharmacophore, into a wide range of molecules. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can efficiently synthesize novel guanidine-containing compounds with the potential for significant biological activity.

References

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping.
  • Carballo, M., et al. (2017).
  • BenchChem. (2025). Comparative study of guanidinylation reagents for efficiency. BenchChem.
  • Moon, J., et al. (2025). Optimization of Guanidine Formation Reaction.
  • Batey, R. A. (2000). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Synthesis of Guanidines and Some of Their Biological Applications. (n.d.).
  • Applications of Guanidine in Pharmaceutical Field. (n.d.). JOCPR.
  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. PubMed. [Link]
  • US6525182B1 - Guanidinylation, guanidinoglycosides, uses, and methods of assaying their activity. (n.d.).
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PubMed Central. [Link]
  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. [Link]
  • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. (n.d.). DSpace@MIT.
  • Synthesis of guanidines. (n.d.). Organic Chemistry Portal.
  • Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. (n.d.). Kyushu University Library.
  • CCXIV.-The Preparation of Methylguanidine, and of Pp-Dimeth ylguanidine by the Interaction of Di- cyanodiamide, and Methylammoni. (n.d.). Zenodo.
  • Application Notes and Protocols for the Guanidinylation of Primary Amines with Boc-Guanidine. (n.d.). BenchChem.
  • The Synthesis of Guanidine
  • Reactions of Amines. (n.d.).
  • 24.7: Reactions of Amines. (2024). Chemistry LibreTexts. [Link]
  • This compound | C2H8ClN3 | CID 146724. (n.d.). PubChem. [Link]

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Application Notes and Protocols: Methylguanidine Hydrochloride in the Formulation of Biodegradable Hydrogels

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Emerging Role of Guanidinium Moieties in Advanced Hydrogel Design

Biodegradable hydrogels have become a cornerstone in various biomedical fields, including tissue engineering and controlled drug delivery, owing to their high water content, biocompatibility, and tunable properties.[1][2][3][4] The functional groups present on the polymer backbone of a hydrogel dictate its physicochemical properties, such as swelling behavior, mechanical strength, and degradation kinetics. The guanidinium group, the functional component of methylguanidine, has garnered significant interest for its ability to form strong, yet reversible, non-covalent interactions and to be incorporated into polymer structures.[5][6]

Methylguanidine hydrochloride serves as a versatile reagent for introducing the cationic guanidinium group onto polymer backbones. This modification can be leveraged to create biodegradable hydrogels with unique characteristics. For instance, this compound can be used to prepare modified polysaccharides, such as xylose, for the synthesis of biodegradable composite hydrogels. The presence of guanidinium groups can enhance the mechanical properties of the hydrogel and facilitate interactions with biological molecules.[7] This application note provides a comprehensive guide to the use of this compound in the synthesis and characterization of biodegradable hydrogels, complete with detailed protocols and an exploration of the underlying scientific principles.

Mechanism of Action: The Role of the Guanidinium Group in Hydrogel Crosslinking

The guanidinium group, introduced via this compound, can participate in hydrogel formation through several mechanisms. Primarily, its cationic nature allows for strong electrostatic interactions with anionic polymers or negatively charged crosslinkers. Additionally, the planar structure and hydrogen bonding capabilities of the guanidinium group can contribute to the formation of stable, physically crosslinked networks.[5][8]

In the context of biodegradable hydrogels, the crosslinks formed through guanidinium group interactions can be designed to be sensitive to environmental stimuli such as pH or ionic strength, allowing for controlled degradation and subsequent release of encapsulated therapeutic agents.[4]

Visualizing the Workflow: From Polymer Modification to Hydrogel Formation

workflow cluster_modification Polymer Functionalization cluster_hydrogel Hydrogel Formation cluster_application Application polymer Native Polymer (e.g., Polysaccharide) activation Activation Step (e.g., Carboxyl Activation) polymer->activation 1. mgh Methylguanidine Hydrochloride reaction Guanidinylation Reaction mgh->reaction activation->reaction 2. guanidinylated_polymer Guanidinylated Polymer reaction->guanidinylated_polymer 3. mixing Mixing & Crosslinking guanidinylated_polymer->mixing 4. crosslinker Biodegradable Crosslinker (e.g., Oxidized Polysaccharide) crosslinker->mixing hydrogel Biodegradable Hydrogel mixing->hydrogel 5. drug_loading Drug Loading hydrogel->drug_loading 6. drug_release Controlled Drug Release drug_loading->drug_release 7.

Caption: Workflow for creating biodegradable hydrogels using this compound.

Protocols for Synthesis and Characterization

This section details the step-by-step procedures for the synthesis of a biodegradable hydrogel using a polysaccharide functionalized with this compound, followed by its characterization.

Part 1: Synthesis of Guanidinylated Polysaccharide

This protocol describes the modification of a carboxyl-containing polysaccharide (e.g., alginate, hyaluronic acid) with this compound. The reaction involves the activation of the carboxyl groups followed by the introduction of the guanidinium moiety.

Materials:

  • Carboxyl-containing polysaccharide (e.g., Sodium Alginate)

  • This compound[9][10][11]

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Dialysis tubing (MWCO 3.5 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Polymer Solution Preparation: Dissolve the carboxyl-containing polysaccharide in MES buffer (e.g., 1% w/v).

  • Carboxyl Group Activation: Add EDC and NHS to the polymer solution to activate the carboxyl groups. The molar ratio of EDC/NHS to carboxyl groups should be optimized, typically starting at 2:1.

  • Guanidinylation: Dissolve this compound in MES buffer and add it to the activated polymer solution. The molar excess of this compound will determine the degree of substitution. Allow the reaction to proceed for 24 hours at room temperature with gentle stirring.

  • Purification: Transfer the reaction mixture to dialysis tubing and dialyze against deionized water for 3-5 days, changing the water frequently to remove unreacted reagents.

  • Lyophilization: Freeze-dry the purified solution to obtain the guanidinylated polysaccharide as a white, fluffy solid.

Part 2: Formation of the Biodegradable Hydrogel

This protocol utilizes a Schiff base crosslinking reaction between the amine groups of the guanidinylated polysaccharide and the aldehyde groups of an oxidized polysaccharide (e.g., oxidized dextran) to form the hydrogel.[12][13]

Materials:

  • Guanidinylated polysaccharide (from Part 1)

  • Oxidized dextran (or other dialdehyde crosslinker)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare Polymer Solutions: Prepare separate aqueous solutions of the guanidinylated polysaccharide and the oxidized dextran in PBS.

  • Hydrogel Formation: Mix the two solutions at a desired ratio. Gelation should occur within minutes at room temperature.[12] The gelation time can be tuned by adjusting the polymer concentrations and the ratio of amine to aldehyde groups.

Part 3: Characterization of the Biodegradable Hydrogel

A thorough characterization is crucial to ensure the hydrogel meets the desired specifications for its intended application.

Parameter Technique Purpose
Degree of Guanidinylation ¹H NMR SpectroscopyTo quantify the amount of methylguanidine incorporated onto the polymer backbone.
Gelation Time Vial Inversion TestTo determine the time required for the solution to transition into a stable gel.[12]
Morphology Scanning Electron Microscopy (SEM)To visualize the porous microstructure of the hydrogel network.
Swelling Behavior Gravimetric MethodTo assess the water uptake capacity of the hydrogel over time.
Mechanical Properties RheometryTo measure the storage (G') and loss (G'') moduli, indicating the viscoelastic properties of the hydrogel.[14]
Biodegradation Profile In vitro Degradation StudyTo monitor the weight loss of the hydrogel over time in a simulated physiological environment (e.g., PBS with enzymes).[12]

Mechanism of Biodegradation

The biodegradability of the hydrogel is primarily governed by the nature of the crosslinks. In the proposed system, the Schiff base linkages are susceptible to hydrolysis under physiological conditions, leading to the breakdown of the hydrogel network.[12] The degradation rate can be controlled by altering the crosslinking density.[14]

degradation hydrogel Crosslinked Hydrogel Network (Schiff Base Linkages) hydrolysis Hydrolysis of Schiff Base Bonds hydrogel->hydrolysis Physiological Conditions (Water, pH) drug_release Release of Encapsulated Drug hydrogel->drug_release Concurrent with Degradation degraded_polymers Soluble Polymer Chains (Guanidinylated Polymer & Oxidized Dextran) hydrolysis->degraded_polymers

Caption: Hydrolytic degradation mechanism of the Schiff base crosslinked hydrogel.

Applications in Drug Delivery

Hydrogels functionalized with guanidinium groups are promising vehicles for the controlled delivery of therapeutic agents.[1] The cationic nature of the guanidinium groups can facilitate the loading of anionic drugs through electrostatic interactions. The tunable degradation profile allows for sustained drug release over a desired period.[3][6]

Protocol for Drug Loading and Release Study:

  • Drug Loading: The therapeutic agent can be loaded into the hydrogel either by incorporating it into the polymer solution before gelation or by soaking the pre-formed hydrogel in a drug solution.

  • In Vitro Release Study:

    • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C).

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the drug concentration in the withdrawn aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

    • Plot the cumulative drug release as a function of time to determine the release kinetics.

Conclusion and Future Perspectives

This compound provides a straightforward and effective means to introduce guanidinium functionalities into polymers for the creation of biodegradable hydrogels. These hydrogels exhibit tunable properties that make them highly suitable for a range of biomedical applications, particularly in the field of controlled drug delivery. Future research may focus on exploring the interactions of these guanidinium-rich hydrogels with specific cell types and tissues to further enhance their therapeutic efficacy.

References

  • Synthesis of Guanidinium-Modified Hyaluronic Acid Hydrogel.
  • Supramolecular Hydrogels Based on Nanoclay and Guanidine-Rich Chitosan: Injectable and Moldable Osteoinductive Carriers. PubMed Central. [Link]
  • Biocide physically cross-linked hydrogels based on carrageenan and guanidinium polyampholytes for wound healing applic
  • Polyhexamethylene guanidine derived carbon dots with antibacterial and immunoregulatory properties loaded on carboxymethyl chitosan and ε-poly-L-lysine hydrogel to achieve sustained drug release for treating Pseudomonas aeruginosa infected wound. PubMed Central. [Link]
  • Biodegradable Hydrogels for Drug Delivery.
  • Biodegradable hydrogels in drug delivery Kalpana R. Kamath and Kinam Park. Advanced Drug Delivery Reviews. [Link]
  • Synthesis of Guanidinium‐Modified Hyaluronic Acid Hydrogel.
  • Applications of Degradable Hydrogels in Novel Approaches to Disease Treatment and New Modes of Drug Delivery.
  • Biodegradable Natural Hydrogels for Tissue Engineering, Controlled Release, and Soil Remedi
  • Demethylation of methylguanidine by a stepwise dioxygenase and lyase reaction. PubMed Central. [Link]
  • Synthesis and Properties of Biodegradable Hydrogel Based on Polysaccharide Wound Dressing. MDPI. [Link]
  • Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Journal of the American Chemical Society. [Link]
  • Synthesis of photodegradable hydrogels as dynamically tunable cell culture pl
  • Controlling Degradation of Hydrogels via the Size of Cross-Linked Junctions. PubMed Central. [Link]
  • Injectable polysaccharide-based hydrogels for burn wound healing. RSC Advances. [Link]
  • This compound. PubChem. [Link]
  • Rheological characterization of hydrogel degradation for the design of drug delivery vehicles. Lehigh Preserve. [Link]
  • Synthesis of polymeric hydrogels incorporating chlorhexidine gluconate as antibacterial wound dressings. PubMed. [Link]
  • Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. PubMed Central. [Link]
  • Hydrogel Preparation Methods and Biomaterials for Wound Dressing. MDPI. [Link]

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Application Notes and Protocols: Synthesis of Methylguanidinium Borohydride for Advanced Hydrogen Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for High-Capacity Hydrogen Storage and the Role of Guanidinium-Based Materials

The transition to a hydrogen-based economy hinges on the development of safe, efficient, and high-capacity hydrogen storage materials. Traditional methods, such as compressed gas and cryogenic liquids, face significant challenges in terms of energy density, safety, and infrastructure requirements. Chemical hydrogen storage offers a promising alternative, where hydrogen is chemically bound within a stable material and released on demand. Among the various classes of chemical hydrides, borohydrides have garnered considerable attention due to their high hydrogen content.

This application note details the synthesis and characterization of a novel hydrogen storage material, methylguanidinium borohydride. This compound belongs to the family of guanidinium borohydrides, which are attractive candidates for chemical hydrogen storage due to their high hydrogen density and the potential for self-sustaining thermal decomposition to release hydrogen. The guanidinium cation, and its methylated derivative, act as a proton source that can react with the hydridic hydrogens of the borohydride anion to generate hydrogen gas. This intramolecular combination of a proton donor and a hydride donor within a single salt structure is a key design principle for efficient hydrogen release.

Methylguanidinium borohydride is synthesized via a straightforward metathesis reaction between methylguanidine hydrochloride and sodium borohydride. This protocol provides a detailed, step-by-step guide for its preparation and subsequent characterization, offering researchers a viable path to exploring this promising class of hydrogen storage materials.

Materials and Equipment

Reagents:
  • This compound (CH₆N₃·HCl) (98% purity or higher)

  • Sodium borohydride (NaBH₄) (98% purity or higher)

  • Anhydrous Isopropanol (99.5% or higher)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas (high purity) for inert atmosphere

Equipment:
  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks and condensers

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Glass fritted funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (nitrile or neoprene).

Experimental Protocols

PART 1: Synthesis of Methylguanidinium Borohydride

This protocol details the synthesis of methylguanidinium borohydride via a metathesis reaction. The driving force for this reaction is the precipitation of sodium chloride in a non-polar solvent, leaving the desired ionic liquid product in solution.

Safety First:

  • This compound is harmful if swallowed and causes skin and eye irritation.[1] Handle with appropriate PPE in a well-ventilated area.[1][2]

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed or inhaled. All operations should be conducted under an inert atmosphere (argon or nitrogen).

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet for inert gas. Place the flask under a positive pressure of argon or nitrogen.

  • Reactant Addition: In the inert atmosphere, add this compound (1.0 eq) and sodium borohydride (1.05 eq) to the flask.

  • Solvent Addition: Add anhydrous isopropanol to the flask via a cannula or syringe. The typical solvent volume is approximately 10-15 mL per gram of this compound.

  • Reaction: Stir the suspension at room temperature for 24 hours under a continuous flow of inert gas. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride).

  • Filtration: After 24 hours, filter the reaction mixture under an inert atmosphere using a Schlenk filter or a cannula connected to a fritted funnel to remove the precipitated sodium chloride.

  • Solvent Removal: Transfer the filtrate to a clean, dry round-bottom flask. Remove the isopropanol under reduced pressure using a rotary evaporator.

  • Purification: Wash the resulting solid residue with anhydrous diethyl ether to remove any unreacted starting materials or byproducts. Decant the ether. Repeat this washing step two more times.

  • Drying and Storage: Dry the purified methylguanidinium borohydride under high vacuum to remove any residual solvent. The final product should be a white, crystalline solid. Store the material in a tightly sealed container under an inert atmosphere in a glovebox.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Synthesis cluster_workup Work-up and Purification Setup Flame-dried Round-bottom Flask InertGas Argon/Nitrogen Inlet Reactants Add Methylguanidine HCl and Sodium Borohydride Setup->Reactants Solvent Add Anhydrous Isopropanol Reactants->Solvent Stir Stir at Room Temperature (24 hours) Solvent->Stir Filter Filter to Remove NaCl Stir->Filter Evaporate Remove Isopropanol (Rotary Evaporator) Filter->Evaporate Wash Wash with Anhydrous Diethyl Ether Evaporate->Wash Dry Dry under High Vacuum Wash->Dry Product Store Methylguanidinium Borohydride (Inert Atmosphere) Dry->Product

Caption: Workflow for the synthesis of methylguanidinium borohydride.

PART 2: Characterization of Methylguanidinium Borohydride

A comprehensive characterization is crucial to confirm the identity, purity, and hydrogen storage properties of the synthesized material.

1. Structural and Purity Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of the methyl and N-H protons of the methylguanidinium cation.

    • ¹¹B NMR: To identify the borohydride anion (BH₄⁻), which should appear as a characteristic quintet.

    • ¹³C NMR: To verify the carbon skeleton of the methylguanidinium cation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational modes, such as B-H stretching in the borohydride anion and N-H and C-N stretching in the methylguanidinium cation.

  • Elemental Analysis: To determine the elemental composition (C, H, N, B) and confirm the empirical formula of the product.

2. Hydrogen Storage Performance Evaluation:

  • Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS):

    • Protocol: Heat a small sample of the material under a controlled atmosphere (e.g., argon) at a constant heating rate (e.g., 5 °C/min).

    • Expected Outcome: The TGA curve will show a weight loss corresponding to the release of hydrogen. The onset and peak temperatures of decomposition can be determined. The coupled mass spectrometer will detect the evolved gases, confirming that hydrogen is the primary species released. For guanidinium borohydride, a hydrogen release of over 10 wt% has been reported.[3][4][5][6][7] A similar or slightly lower value is expected for the methyl derivative.

  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat a sample under an inert atmosphere to measure the heat flow associated with thermal events.

    • Expected Outcome: DSC can identify phase transitions and determine the enthalpy of the hydrogen release reaction (exothermic or endothermic). Guanidinium borohydride exhibits a self-sustaining thermal decomposition, suggesting an exothermic process.[3][4][5][6][7]

Diagram of the Characterization Workflow:

CharacterizationWorkflow cluster_structure Structural & Purity Analysis cluster_performance Hydrogen Storage Performance NMR NMR Spectroscopy (¹H, ¹¹B, ¹³C) FTIR FTIR Spectroscopy EA Elemental Analysis TGA_MS TGA-MS DSC DSC Sample Synthesized Methylguanidinium Borohydride Sample->NMR Sample->FTIR Sample->EA Sample->TGA_MS Sample->DSC

Caption: Characterization workflow for methylguanidinium borohydride.

Data Presentation

The following table summarizes the expected properties of methylguanidinium borohydride based on the known characteristics of guanidinium borohydride.

PropertyExpected Value/Characteristic
Chemical Formula C₂H₁₀BN₃
Molecular Weight 74.91 g/mol
Theoretical H₂ Capacity ~10.7 wt%
Appearance White crystalline solid
Decomposition Onset Expected to be in the range of 80-120 °C (based on related guanidinium borohydrides)
Primary Gaseous Product Hydrogen (H₂)
Synthesis Method Metathesis reaction

Troubleshooting and Expert Insights

  • Low Yield: If the product yield is low, ensure that the starting materials and solvents are completely anhydrous. Water will react with sodium borohydride and can hydrolyze the product. Also, ensure the reaction has gone to completion by extending the reaction time if necessary.

  • Impure Product: The primary impurity is likely unreacted starting materials or sodium chloride. Thorough washing with anhydrous diethyl ether is crucial for removing organic-soluble impurities. Incomplete removal of sodium chloride can be addressed by careful filtration; however, some residual salt may not significantly impact the initial hydrogen release studies.

  • Safety during Thermal Decomposition: The thermal decomposition of guanidinium borohydrides can be rapid and exothermic.[3][4][5][6][7] When performing TGA-MS or DSC, use small sample sizes (typically 1-5 mg) and ensure the instrument is properly vented. For larger-scale hydrogen release experiments, a robust reactor designed to handle pressure and temperature increases is essential.

Conclusion

Methylguanidinium borohydride represents a promising material for chemical hydrogen storage, offering a high theoretical hydrogen capacity and a potentially self-sustaining decomposition pathway for on-demand hydrogen release. The synthesis protocol detailed in this application note provides a reliable method for its preparation from readily available starting materials. The subsequent characterization workflow enables a thorough evaluation of its structural integrity and hydrogen storage performance. This work aims to facilitate further research into guanidinium-based borohydrides and accelerate the development of advanced materials for a hydrogen-powered future.

References

  • Groshens, T. J., & Hollins, R. A. (2009). New chemical hydrogen storage materials exploiting the self-sustaining thermal decomposition of guanidinium borohydride.
  • Royal Society of Chemistry. (2009). New chemical hydrogen storage materials exploiting the self-sustaining thermal decomposition of guanidinium borohydride. RSC Publishing.
  • PubMed. (2009). New chemical hydrogen storage materials exploiting the self-sustaining thermal decomposition of guanidinium borohydride. National Center for Biotechnology Information.
  • CAS号查询. (n.d.). New chemical hydrogen storage materials exploiting the self-sustaining thermal decomposition of guanidinium borohydride.
  • ResearchGate. (2009). New chemical hydrogen storage materials exploiting the self-sustaining thermal decomposition of guanidinium borohydride.

Sources

Methylguanidine Hydrochloride: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methylguanidine hydrochloride has emerged as a valuable and versatile reagent in organic synthesis, enabling the construction of a diverse array of heterocyclic compounds and facilitating crucial guanidinylation reactions. This comprehensive guide provides senior researchers, scientists, and drug development professionals with in-depth application notes and detailed, field-proven protocols for the effective utilization of this compound. We will explore its application in the synthesis of medicinally relevant pyrimidines and aminohydantoin-based BACE1 inhibitors, its role in direct guanidinylation of primary amines, and its use in the preparation of novel ionic liquids. The causality behind experimental choices, self-validating protocol design, and authoritative references are central pillars of this guide, ensuring scientific integrity and practical applicability.

Introduction: The Guanidinium Moiety in Synthesis

The guanidinium group, characterized by its Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, is a privileged scaffold in medicinal chemistry and materials science. Its basicity, hydrogen bonding capabilities, and ability to exist as a delocalized cation contribute to the unique properties of guanidine-containing molecules. This compound, as a readily available and stable salt, serves as a key building block for introducing this important functional group. This guide will delve into specific, high-impact applications of this compound, providing not just procedural steps, but also the underlying chemical principles that govern these transformations.

Synthesis of Bioactive Heterocycles

This compound is a powerful reagent for the construction of nitrogen-containing heterocycles, which form the core of many pharmaceuticals. We will focus on two key examples: the synthesis of 2-amino-4,6-diarylpyrimidines and aminohydantoin-based BACE1 inhibitors.

Application: Synthesis of 2-Amino-4,6-Diarylpyrimidines from Chalcones

The pyrimidine scaffold is a cornerstone of numerous biologically active compounds. The reaction of chalcones (1,3-diaryl-2-propen-1-ones) with this compound offers a straightforward and efficient route to highly substituted pyrimidines.

Mechanism Insight: The reaction proceeds through an initial Michael addition of the methylguanidine to the β-carbon of the chalcone's α,β-unsaturated ketone system. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The use of a base is crucial to deprotonate the this compound, generating the free methylguanidine nucleophile.

Experimental Workflow: Synthesis of 2-Amino-4,6-Diarylpyrimidines

G cluster_reactants Reactants & Reagents cluster_procedure Reaction Procedure cluster_product Product Chalcone Chalcone Mix Mix Reactants Chalcone->Mix MG_HCl Methylguanidine Hydrochloride MG_HCl->Mix Base Base (e.g., NaOH or Guanidinium Carbonate) Base->Mix Solvent Solvent (e.g., Ethanol or DMF) Solvent->Mix Heat Heat (Conventional or Microwave) Mix->Heat Reflux or Irradiate Monitor Monitor Reaction (TLC) Heat->Monitor Workup Aqueous Workup Monitor->Workup Upon Completion Purify Purification (Recrystallization) Workup->Purify Product 2-Amino-4,6-Diarylpyrimidine Purify->Product

Caption: Workflow for pyrimidine synthesis.

Detailed Protocol: Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines

This protocol is adapted from a microwave-assisted method which has been shown to be efficient in terms of reaction time and yield.[1]

Reagent/MaterialMolecular WeightAmountMoles
Substituted ChalconeVaries0.01 mol0.01
This compound109.56 g/mol 1.64 g0.015
Sodium Hydroxide40.00 g/mol 1.80 g0.045
Ethanol (96%)46.07 g/mol 5 mL-
Water18.02 g/mol 2 mL-

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted chalcone (0.01 mol), this compound (1.64 g, 0.015 mol), and sodium hydroxide (1.80 g, 0.045 mol).

  • Add 2 mL of water and 5 mL of 96% ethanol to the mixture.

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 10 minutes at a power and temperature appropriate for the specific chalcone substrate (a typical starting point is 100-150 °C).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to a neutral pH.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/toluene (1:1), to afford the pure 2-amino-4,6-diarylpyrimidine.[1]

Application: Synthesis of Aminohydantoin-Based BACE1 Inhibitors

β-Secretase 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. Aminohydantoins are a class of potent BACE1 inhibitors, and their synthesis can be achieved using this compound.

Mechanism Insight: The synthesis involves the condensation of an α-diketone with N-methylguanidine. The reaction proceeds through the formation of an initial adduct, followed by an intramolecular cyclization and loss of water to form the five-membered aminohydantoin ring.

Detailed Protocol: Synthesis of a 2-(Methylamino)imidazol-5(4H)-one Derivative

Reagent/MaterialMolecular WeightAmountMoles
Benzil (α-diketone)210.23 g/mol 2.10 g0.01
This compound109.56 g/mol 1.31 g0.012
Sodium Carbonate105.99 g/mol 1.27 g0.012
Ethanol46.07 g/mol 20 mL-

Procedure:

  • To a solution of benzil (2.10 g, 0.01 mol) in ethanol (20 mL) in a round-bottom flask, add this compound (1.31 g, 0.012 mol) and sodium carbonate (1.27 g, 0.012 mol).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(methylamino)imidazol-5(4H)-one derivative.

Guanidinylation of Primary Amines

The direct introduction of a guanidinyl group onto a primary amine is a fundamental transformation in the synthesis of arginine-containing peptides and other bioactive molecules. While various guanidinylating agents exist, the direct use of this compound presents a potentially atom-economical approach.

Challenges and Considerations: The direct guanidinylation of amines with guanidine hydrochloride salts can be challenging due to the low reactivity of the protonated guanidine. The reaction often requires forcing conditions or the use of a suitable activating agent. The protocol outlined below is a general representation and may require significant optimization for different amine substrates.

General Workflow for Guanidinylation

G cluster_reactants Reactants & Reagents cluster_procedure Reaction Procedure cluster_product Product Amine Primary Amine Mix Combine Reactants Amine->Mix MG_HCl Methylguanidine Hydrochloride MG_HCl->Mix Base Base Base->Mix Solvent Solvent Solvent->Mix Heat Heat Mix->Heat Monitor Monitor Reaction Heat->Monitor Workup Workup Monitor->Workup Purify Purification Workup->Purify Product Guanidinylated Amine Purify->Product

Sources

Application Note: A Comprehensive Guide to Monitoring Guanidinylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium group is a critical functional moiety in medicinal chemistry and drug development, renowned for its ability to participate in key biological interactions, largely due to its presence in the amino acid arginine.[1] The chemical transformation of primary amines into guanidines, known as guanidinylation, is a cornerstone reaction in various fields. In proteomics, it is used to convert lysine residues to homoarginine, which improves peptide fragmentation and enhances protein identification by mass spectrometry.[2] In synthetic chemistry, it is essential for building complex molecules and natural product analogs.[3]

Given its importance, the ability to accurately monitor the progress of a guanidinylation reaction is paramount. Effective monitoring ensures complete conversion, allows for the optimization of reaction conditions, prevents the formation of side products, and provides critical data for kinetic analysis.[4][5] This guide provides a detailed overview of the principal techniques used to track these reactions, offering insights into the causality behind experimental choices and providing validated protocols for immediate application.

Part 1: Foundational Principles - What Are We Measuring?

At its core, monitoring a guanidinylation reaction involves tracking a chemical change. This can be approached from two perspectives: the consumption of a starting material or the formation of a product. The choice of which to measure depends on the specific molecules involved, the available instrumentation, and the desired level of detail.

  • Reactant Consumption: The reaction proceeds by consuming a primary amine. Therefore, quantifying the disappearance of this amine over time provides a direct measure of the reaction's progress.

  • Product Formation: The reaction produces a new guanidinium group. Detecting and quantifying this group confirms the success of the reaction and its yield.

The ideal monitoring strategy is often a combination of techniques, confirming both the disappearance of the reactant and the appearance of the desired product.

G cluster_0 Reactants cluster_1 Product Primary Amine Primary Amine Guanidinylated Compound Guanidinylated Compound Monitor Formation (e.g., Sakaguchi Test, MS) Primary Amine->Guanidinylated Compound Monitor Consumption (e.g., TNBSA Assay) Guanidinylating Agent Guanidinylating Agent Guanidinylating Agent->Guanidinylated Compound Guanidinylation Reaction

Caption: Core strategies for monitoring a guanidinylation reaction.

Part 2: Spectroscopic Techniques for Rapid Assessment

Spectroscopic methods offer rapid, often high-throughput, means of assessing reaction progress, making them ideal for initial screening and optimization.

Monitoring Reactant Consumption: The TNBSA Assay

The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay is a highly sensitive method for the colorimetric quantification of primary amines.[6]

Principle of Causality: TNBSA reacts specifically with primary amines under alkaline conditions (pH 8.5) to form a water-soluble, yellow-orange N-trinitrophenyl (TNP) derivative.[7] This derivative has a strong absorbance at 335-345 nm. As the guanidinylation reaction consumes the primary amine of the substrate, the concentration of free amines decreases, leading to a corresponding reduction in the signal generated by the TNBSA assay. This inverse relationship allows for the quantitative tracking of the reaction.

Expertise & Experience: This assay is invaluable for solution-phase reactions. However, it is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will react with TNBSA and create a high background signal, confounding the results.[6] The reaction with TNBSA itself is not instantaneous and requires a 2-hour incubation at 37°C for completion.[8] Hydrolysis of the TNBSA reagent can also occur, producing picric acid, which can lower the sensitivity of the method.[9]

Experimental Protocol: TNBSA Assay for Primary Amine Quantification

  • Reagent Preparation:

    • Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer, adjusted to pH 8.5.

    • TNBSA Working Solution: Immediately before use, dilute a 5% TNBSA stock solution 500-fold (to a final concentration of 0.01% w/v) using the Reaction Buffer.[6][8] Do not store this working solution.

  • Sample Preparation:

    • At various time points (e.g., t=0, 1h, 4h, 24h), withdraw an aliquot of the guanidinylation reaction mixture.

    • Dilute the aliquot in the Reaction Buffer to a final concentration where the starting material would be approximately 20-200 µg/mL for proteins or 2-20 µg/mL for small molecules.[6]

  • Reaction:

    • In a microplate well or cuvette, mix 0.5 mL of the diluted sample with 0.25 mL of the 0.01% TNBSA working solution.

    • Incubate the mixture at 37°C for 2 hours.

  • Quenching and Measurement:

    • Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.[8]

    • Measure the absorbance of the solution at 335 nm against a blank containing all components except the amine-containing sample.

  • Analysis:

    • A decrease in absorbance over time indicates the consumption of primary amines and the progress of the guanidinylation reaction. For quantitative analysis, compare the results to a standard curve generated using a known concentration of the starting amine.

TNBSA Assay Parameters
Technique UV-Vis Spectrophotometry
Analyte Primary Amine (Reactant)
Wavelength 335 - 345 nm[7]
Pros High sensitivity, quantitative, well-established.
Cons Indirect measurement, sensitive to buffer composition (amines), requires incubation.[6]
Monitoring Product Formation: The Sakaguchi Test

The Sakaguchi test is a specific colorimetric assay for the detection of guanidinium groups.[10][11]

Principle of Causality: The test is based on the reaction of the guanidinium group with α-naphthol (also known as 1-naphthol) and an oxidizing agent, such as sodium hypobromite or sodium hypochlorite, under alkaline conditions.[12] This reaction forms a characteristic red-colored complex.[10] The appearance of this red color is a direct and specific indication that the guanidinylation reaction has successfully produced the target guanidinium moiety.

Expertise & Experience: While traditionally a qualitative test, it can be adapted for semi-quantitative analysis by comparing the color intensity to standards. The colored product is unstable, but the addition of urea immediately after the oxidizing agent can help stabilize the complex, making quantification more reliable.[10][12] This test is an excellent, rapid method for confirming the endpoint of a reaction.

Experimental Protocol: Sakaguchi Test for Guanidinium Group Detection

  • Reagent Preparation:

    • α-Naphthol Reagent: Prepare a 1% (w/v) solution of α-naphthol in ethanol.[12]

    • Oxidizing Agent: A solution of sodium hypochlorite (e.g., dilute bleach) or sodium hypobromite.

    • Urea Solution (Optional): Prepare a 1% (w/v) urea solution in distilled water for color stabilization.

  • Sample Preparation:

    • Take 1 mL of the test solution (from the reaction mixture) in a clean, dry test tube.

    • Prepare a negative control using 1 mL of the starting material under the same conditions.

  • Reaction:

    • Add 2 drops of the 1% α-naphthol reagent to each tube and mix well.[13]

    • Add 2 drops of the sodium hypochlorite solution and observe for immediate color change.

  • Observation:

    • Positive Result: The formation of a red or reddish-pink color indicates the presence of a guanidinium group.[10]

    • Negative Result: The absence of red color indicates the absence of the guanidinium product.

Sakaguchi Test Parameters
Technique Colorimetry (Visual or Spectrophotometric)
Analyte Guanidinium Group (Product)
Result Formation of a red-colored complex[11]
Pros Highly specific for the product, rapid, simple reagents.
Cons Primarily qualitative, colored product can be unstable.

Part 3: Chromatographic Separation for Detailed Analysis

Chromatographic techniques separate the components of a reaction mixture, providing a more detailed and quantitative picture of its composition.

Thin-Layer Chromatography (TLC)

Principle of Causality: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). The starting amine, the guanidinylating reagent, and the final guanidinylated product will typically have different polarities and thus travel at different rates up the TLC plate, resulting in distinct spots. By spotting the reaction mixture alongside the starting material, one can visually track the disappearance of the starting material spot and the appearance of a new product spot.[1]

Expertise & Experience: TLC is a fast, inexpensive, and indispensable tool for monitoring small-molecule organic reactions. The key to a successful TLC analysis is the choice of the eluent system (e.g., ethyl acetate/hexane).[1] The goal is to achieve good separation between the reactant and product spots, ideally with Rf values between 0.2 and 0.8. Visualization may require a UV lamp or chemical staining if the compounds are not colored.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high-resolution separation and accurate quantification of reaction components, making it a powerful tool for detailed kinetic analysis and purity assessment.

Principle of Causality: Similar to TLC, HPLC separates molecules based on their interaction with a stationary phase (packed into a column) and a mobile phase. As the reaction mixture is passed through the column, the reactant and product will elute at different times (retention times). A detector (e.g., UV-Vis) measures the concentration of each component as it elutes, generating a chromatogram. The area under each peak is proportional to the concentration of that component, allowing for precise quantification of reactant consumption and product formation.

Expertise & Experience: A significant challenge in analyzing guanidines is that the guanidinium group itself is not a strong chromophore, making UV detection difficult.[14] Several strategies overcome this:

  • Pre-column Derivatization: Reacting the guanidine with a tagging agent like benzoin or acetylacetone to form a fluorescent or UV-active derivative.[15][16]

  • Appropriate Column Chemistry: Using cation-exchange or mixed-mode chromatography to achieve retention and separation.[17][18]

  • Alternative Detectors: Employing detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (LC-MS) that do not rely on UV absorbance.[18]

G cluster_workflow HPLC Monitoring Workflow Start Start: Reaction Mixture Inject Inject Aliquot onto HPLC Start->Inject Separate Separation on Column (e.g., C18, Cation-Exchange) Inject->Separate Detect Detection (UV, ELSD, MS) Separate->Detect Analyze Analyze Chromatogram: - Identify Peaks - Integrate Peak Areas Detect->Analyze Quantify Quantify Progress? Analyze->Quantify Complete Reaction Complete Quantify->Complete Yes Continue Continue Reaction Quantify->Continue No

Caption: A typical workflow for monitoring a guanidinylation reaction using HPLC.

Part 4: Mass Spectrometry for Unambiguous Confirmation

Mass Spectrometry (MS) is the definitive technique for confirming the identity of a modified product, especially for large molecules like peptides and proteins.

Principle of Causality: MS measures the mass-to-charge ratio (m/z) of ions. The guanidinylation of a primary amine results in a predictable and precise increase in the molecule's mass. For example, the conversion of a lysine residue to a homoarginine residue adds a CNH₂ group while removing two protons, resulting in a net mass increase of 42.047 Da.[19] Detecting this specific mass shift provides unambiguous evidence that the modification has occurred.

Expertise & Experience: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing complex mixtures of peptides and proteins resulting from a guanidinylation reaction.[20][21] It offers high sensitivity and can confirm not only if the modification occurred but also how many sites on the molecule were modified. Further analysis using tandem MS (MS/MS) can pinpoint the exact location of the modification (e.g., which specific lysine residue was guanidinylated).[22][23]

Experimental Workflow: MALDI-TOF MS Analysis of Guanidinylated Peptides

  • Sample Preparation: The reaction is typically performed on a protein that has first been digested into smaller peptides (e.g., with trypsin).

  • Guanidinylation Reaction: The peptide mixture is incubated with the guanidinylating reagent (e.g., O-methylisourea) at an alkaline pH (>10.5).[24]

  • Reaction Quenching: The reaction is stopped by acidification, typically with trifluoroacetic acid (TFA) or formic acid.[2]

  • Sample Cleanup: The guanidinylated peptide sample is desalted and concentrated using a C18 ZipTip or a similar solid-phase extraction method. This step is crucial to remove salts and reagents that can interfere with MS analysis.[24]

  • MALDI Plate Spotting: The cleaned sample is mixed with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate. The mixture is allowed to air dry, forming co-crystals of the matrix and the peptide analytes.

  • MS Analysis: The plate is inserted into the MALDI-TOF mass spectrometer. The instrument's laser desorbs and ionizes the peptides, and their mass-to-charge ratios are measured.

  • Data Interpretation: The resulting mass spectrum is compared to the theoretical spectrum of the unmodified peptides. Peaks corresponding to a mass shift of +42.047 Da (or multiples thereof for multiple modifications) confirm the successful guanidinylation of lysine residues.

G cluster_workflow Proteomics Workflow for Guanidinylation Analysis Protein Protein Sample Digest Tryptic Digestion Protein->Digest Peptides Lysine-containing Peptides Digest->Peptides Guanidinate Guanidinylation Reaction Peptides->Guanidinate Homoarginine Homoarginine-containing Peptides Guanidinate->Homoarginine Cleanup Sample Cleanup (e.g., C18 ZipTip) Homoarginine->Cleanup MALDI MALDI-TOF MS Analysis Cleanup->MALDI Confirm Confirm Mass Shift (+42.047 Da) MALDI->Confirm

Caption: Experimental workflow for confirming protein guanidinylation via MALDI-TOF MS.

Residue Comparison Mass (Monoisotopic)
Lysine (K) 128.09496 Da
Homoarginine (hArg) 170.14193 Da
Mass Difference +42.047 Da

Part 5: Method Selection Guide

Choosing the appropriate monitoring technique is critical for efficiency and accuracy. The following table provides a comparative summary to guide your decision-making process.

Technique Type Throughput Best Application Key Advantage Key Limitation
TNBSA Assay QuantitativeHighSolution-phase kinetics, screeningHigh sensitivity for primary aminesIndirect; interference from amine buffers[6]
Sakaguchi Test QualitativeHighEndpoint confirmation, quick checkHigh specificity for guanidinium product[10]Unstable color, not inherently quantitative
TLC QualitativeHighSmall molecule synthesisFast, inexpensive, visualLow resolution, not quantitative
HPLC QuantitativeMediumPurity analysis, kinetic studiesHigh resolution, accurate quantificationCan require derivatization or special detectors[14]
Mass Spec (MS) QuantitativeLow-MediumProtein/peptide modification, structure confirmationUnambiguous identification, high sensitivity[23]Requires specialized equipment and sample prep

Conclusion

The successful synthesis and application of guanidinylated molecules rely on robust analytical methods to monitor the reaction. For rapid screening and initial optimization, spectroscopic assays like the TNBSA and Sakaguchi tests provide immediate, valuable feedback. For detailed kinetic analysis and purity assessment of small molecules, chromatographic techniques like TLC and HPLC are indispensable. Finally, for the definitive confirmation of modifications on complex biomolecules such as peptides and proteins, mass spectrometry stands as the gold standard. By understanding the principles and protocols of each technique, researchers can select the most appropriate tool to ensure their guanidinylation reactions are efficient, complete, and yield the desired product with high fidelity.

References

  • Microbe Notes. (2022-05-25). Sakaguchi Test- Definition, Principle, Procedure, Result, Uses. [Link]
  • Online Biology Notes. (2018-04-25). Sakaguchi test: Objective, Principle, Reagents, Procedure and Result. [Link]
  • Scribd. Biochem Experiment (Sakaguchi Test). [Link]
  • ResearchGate. TNBSA reagent for amine detection. [Link]
  • PubMed.
  • Analusis.
  • Wikipedia. Sakaguchi test. [Link]
  • AuthorSTREAM. Sakaguchi's Test. [Link]
  • National Center for Biotechnology Information. Locating and identifying posttranslational modifications by in-source decay during MALDI-TOF mass spectrometry. [Link]
  • Shimadzu. Post-Translational Modification Analysis | Phosphorylation Analysis by MALDI-TOF MS (1). [Link]
  • ResearchGate. Synthesis of Guanidines in Solution | Request PDF. [Link]
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  • ResearchGate. Proteomic analysis of complex protein samples by MALDI-TOF mass spectrometry. [Link]
  • PubMed. Guanidinylations of albumin decreased binding capacity of hydrophobic metabolites. [Link]
  • PubMed. The colorimetric determination of mono- and disubstituted guanidines. [Link]
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  • ResearchGate. Kinetic study of nitrosation of guanidines | Request PDF. [Link]
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  • PubMed Central. Guanidinylation of the cold shock protein YB‐1: Molecular basis, structural changes and Notch‐3 receptor binding. [Link]
  • ResearchGate. Kinetic Analysis of Guanidine Hydrochloride Inactivation of β-Galactosidase in the Presence of Galactose. [Link]
  • ResearchGate. How to detection the gunidine hydrochloride by HPLC??. [Link]
  • PubMed Central.

Sources

Application Note: The Role and Application of Guanidinium Moieties in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the role of the guanidinium functional group in the context of Solid-Phase Peptide Synthesis (SPPS). While simple salts like methylguanidine hydrochloride are not employed as standard reagents in SPPS, the guanidinium moiety is central to several critical aspects of modern peptide synthesis. This guide elucidates the function of widely used guanidinium-type coupling reagents, addresses the synthetic challenges posed by the arginine side chain, and explores advanced applications such as on-resin guanidinylation for creating peptide mimetics. Detailed protocols, mechanistic diagrams, and comparative data are provided to offer both theoretical understanding and practical guidance for laboratory applications.

Introduction: Deconstructing the Role of Guanidinium in SPPS

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the cornerstone of modern peptide science, enabling the routine construction of complex peptide chains for research and therapeutic development. The success of SPPS relies on a series of controlled chemical reactions—coupling, deprotection, and cleavage—facilitated by a specialized toolkit of reagents and protecting groups.[1]

A query regarding the use of This compound in SPPS warrants a critical clarification. A thorough review of established literature and protocols reveals that this specific compound is not a standard reagent for any of the core steps in SPPS. Its applications are found elsewhere, for instance, in the synthesis of certain small molecule inhibitors or hydrogels. However, the query insightfully points toward the guanidinium group , the core functional moiety of methylguanidine. This chemical group is, in fact, of paramount importance in peptide chemistry in three distinct areas:

  • As the active component of premier coupling reagents.

  • As the defining feature of the Arginine (Arg) side chain.

  • As a structural motif for creating constrained or "stapled" peptides.

This application note will, therefore, provide an in-depth exploration of these legitimate and critical roles of the guanidinium moiety in SPPS, offering field-proven insights and detailed protocols for the modern peptide chemist.

Guanidinium/Uronium Salts as High-Efficiency Coupling Reagents

The formation of the amide bond between two amino acids is the fundamental reaction of peptide synthesis. To achieve the high yields and low racemization required for synthesizing long peptides, the C-terminus of the incoming amino acid must be activated. Guanidinium/uronium salts, such as HATU and HBTU , are among the most powerful and widely used activating agents.[2]

Mechanism of Action: Originally classified as O-uronium salts, reagents like HBTU and HATU have been revised to be understood as N-guanidinium species.[3] Their efficacy stems from their ability to rapidly convert a protected amino acid's carboxyl group into a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the free N-terminal amine of the resin-bound peptide chain to form the desired amide bond. The inclusion of an additive like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., the 7-azabenzotriazole moiety within HATU itself) further enhances reaction rates and suppresses racemization.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation AA_COOH Fmoc-AA-COOH Active_Ester Reactive O-Acylisourea Ester AA_COOH->Active_Ester + HATU HATU HATU Resin_Peptide H₂N-Peptide-Resin New_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->New_Peptide + H₂N-Peptide-Resin Base Base (e.g., DIPEA) Base->AA_COOH

Workflow for amide bond formation using a guanidinium coupling reagent like HATU.

Potential Side Reaction: N-Terminal Guanidinylation A known side reaction when using guanidinium coupling reagents is the direct attack of the peptide's N-terminal amine on the coupling reagent itself. This results in the formation of a stable guanidinium group on the N-terminus, effectively capping the peptide chain and preventing further elongation.[4] This is more prevalent with highly nucleophilic amines and can be minimized by ensuring the carboxylic acid is fully activated before the coupling reagent comes into contact with the resin-bound peptide.[5][6]

Protocol 2.1: Standard Coupling Cycle using HATU

This protocol outlines a typical manual SPPS coupling step for a 0.1 mmol scale synthesis.

Materials:

  • Fmoc-protected amino acid (0.5 mmol, 5 eq.)

  • HATU (0.48 mmol, 4.8 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

  • N,N-Dimethylformamide (DMF), synthesis grade

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol)

  • SPPS reaction vessel

Procedure:

  • Amino Acid Activation (Pre-activation): a. In a separate vial, dissolve the Fmoc-amino acid and HATU in ~2 mL of DMF. b. Add DIPEA to the solution. The solution will typically change color (e.g., to yellow). c. Allow the activation mixture to stand for 1-2 minutes at room temperature. Do not let it stand for an extended period, especially for sensitive amino acids.

  • Coupling Reaction: a. Drain the solvent from the washed, deprotected peptide-resin in the reaction vessel. b. Add the pre-activated amino acid solution from step 1c to the resin. c. Agitate the mixture using a shaker or nitrogen bubbling for 30-60 minutes at room temperature.

  • Washing: a. Drain the reaction solution from the vessel. b. Wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): a. Perform a Kaiser test (ninhydrin test) on a small sample of beads.[7] A negative result (beads remain colorless or yellow) indicates the successful consumption of all free amines and a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.

Managing the Arginine Side-Chain Guanidinium Group

The amino acid Arginine (Arg) contains a strongly basic guanidinium group in its side chain (pKa ≈ 12.5). If left unprotected during SPPS, this nucleophilic group can cause multiple side reactions, including:

  • Interfering with amide bond formation.

  • Undergoing acylation by the activated amino acid.

  • Catalyzing the racemization of other amino acid residues.

Therefore, the guanidinium group of Arg is almost always protected during Fmoc-based SPPS.[8] The selection of the appropriate protecting group is critical, as it must be stable to the basic conditions of Fmoc removal (piperidine in DMF) but cleanly removable during the final acid-mediated cleavage from the resin.[9]

Protecting Group Abbreviation Structure (Core) Cleavage Condition Key Characteristics
Pentamethyldihydrobenzofuran-5-sulfonyl PbfBenzofuran sulfonylStandard TFA cleavage cocktailIndustry Standard. Provides good protection and is readily cleaved.
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl PmcDihydrobenzofuran sulfonylHarsher TFA conditionsMore acid-labile than Pbf, but can sometimes lead to side reactions.
4-Methoxy-2,3,6-trimethylbenzenesulfonyl MtrSubstituted benzene sulfonylVery strong acid (e.g., HF)Too stable for routine Fmoc-SPPS; primarily used in Boc-chemistry.
Tosyl TosToluene sulfonylStrong acid (HF)Legacy protecting group, not typically used in modern Fmoc-SPPS.

Table 1: Common Protecting Groups for the Arginine Side Chain.

Protocol 3.1: Incorporation of Fmoc-Arg(Pbf)-OH

The procedure for coupling a protected arginine residue is identical to the standard coupling protocol described in 2.1.

  • Select Fmoc-Arg(Pbf)-OH as the amino acid to be coupled.

  • Follow the pre-activation and coupling steps outlined in Protocol 2.1 .

  • Due to the steric bulk of the Pbf group and the Arg side chain, coupling times may need to be extended (e.g., up to 2 hours), and a completion test (Kaiser test) is highly recommended.

Advanced Synthetic Applications: On-Resin Guanidinylation

Beyond its role in coupling and as a protected side chain, the guanidinium moiety can be the target of synthesis itself. This is particularly relevant in creating peptidomimetics or structurally constrained peptides.

Arginine Mimetics: Peptides can be synthesized containing non-proteinogenic amino acids like ornithine (Orn) or lysine (Lys). The side-chain amines of these residues can be chemically modified while still attached to the solid support to introduce a guanidinium group, thereby converting them into arginine analogs.[10] This allows for the precise placement of guanidinium groups with varying spacing and stereochemistry, which is valuable for structure-activity relationship (SAR) studies.[11]

Guanidinium-Stapled Peptides: A novel strategy in drug discovery is "peptide stapling," which involves creating a covalent brace to lock a peptide into its bioactive conformation (often an α-helix). Recently, a guanidinium group has been successfully used as the stapling moiety.[12][13] This is achieved by incorporating two amino acids with orthogonally protected amino side chains (e.g., two modified Lys residues) into the peptide sequence. After assembling the linear peptide, these side chains are deprotected and reacted with a guanidinylating agent on-resin to form a cyclic, guanidinium-containing bridge.[12]

G cluster_workflow Conceptual Workflow for On-Resin Guanidinylation Start Linear Peptide on Resin with two protected side-chain amines (e.g., Fmoc-Lys(Alloc)) Step1 Selective Deprotection of side-chain amines Start->Step1 Step2 Guanidinylation Reaction (Addition of guanidinylating agent) Step1->Step2 End Guanidinium-Stapled Peptide on Resin Step2->End

Conceptual workflow for creating a guanidinium-stapled peptide on solid support.

Conclusion

The guanidinium functional group is a versatile and powerful chemical entity in the field of solid-phase peptide synthesis. While simple reagents like this compound do not have a direct role, the guanidinium moiety is fundamental to the function of high-performance coupling reagents like HATU, which are essential for efficient peptide assembly. Furthermore, the guanidinium side chain of arginine presents a critical chemical challenge that must be managed with appropriate protecting group strategies to ensure high-fidelity synthesis. Finally, innovative techniques that build guanidinium groups directly on the solid support are enabling the creation of next-generation peptide therapeutics with enhanced structural stability and novel biological activities. A thorough understanding of guanidinium chemistry is, therefore, indispensable for the modern peptide scientist.

References

  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017).
  • Semantic Scholar. (2017).
  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Jungwirth, P., & Cremer, P. S. (2018). Arginine “Magic”: Guanidinium Like-Charge Ion Pairing from Aqueous Salts to Cell Penetrating Peptides. Accounts of Chemical Research.
  • Grishin, A. A., et al. (n.d.). Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel. PubMed Central.
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  • ResearchGate. (2025). Guanidinium‐Stapled Helical Peptides for Targeting Protein‐Protein Interactions.
  • PubMed. (2025). Guanidinium-Stapled Helical Peptides for Targeting Protein-Protein Interactions. PubMed.
  • National Institutes of Health. (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC - NIH.
  • ResearchGate. (2025). [Solid-phase synthesis of peptides containing arginine with an unprotected guanidine group].
  • ResearchGate. (2025). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis.
  • National Institutes of Health. (n.d.). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. PMC - NIH.
  • Google Patents. (n.d.). Methods for the synthesis of arginine-containing peptides.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
  • Sigma-Aldrich. (n.d.). Methylguanidine 98 21770-81-0. Sigma-Aldrich.
  • The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab.

Sources

Application Note: Chemical Conversion of Lysine to Homoarginine for Advanced Proteomic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chemical modification of protein lysine residues into homoarginine, a process known as guanidination, is a powerful technique in the field of proteomics and protein chemistry. This conversion significantly enhances protein and peptide analysis by mass spectrometry (MS). By converting the primary ε-amino group of lysine into the more basic guanidinium group of homoarginine, this modification improves peptide ionization efficiency and directs fragmentation patterns in MS/MS analysis, leading to more reliable peptide identification and improved protein sequence coverage.[1][2][3] This application note provides a detailed technical guide, including the underlying chemical principles, a step-by-step protocol using the well-established reagent O-methylisourea, and methods for verifying the modification.

Principle of the Guanidination Reaction

Guanidination is the chemical process of adding a guanidinium group to a primary amine. In the context of protein chemistry, the target is the ε-amino group (–NH₂) of the lysine side chain. The reaction is typically performed under alkaline conditions (pH > 9) to ensure the ε-amino group is deprotonated and thus sufficiently nucleophilic to attack the guanidinating agent.[4]

The most common and specific reagent for this purpose is O-methylisourea.[5] It reacts with the lysine side chain to form a stable homoarginine residue, releasing methanol as a byproduct. The resulting homoarginine is a structural analog of arginine, but with one additional methylene group in its side chain. This modification imparts a higher gas-phase basicity (proton affinity) to the residue compared to lysine, which is advantageous for mass spectrometry.[3]

Figure 1: Chemical reaction for the conversion of a lysine residue to homoarginine.

Materials and Reagents

  • Protein/Peptide Sample: Purified protein or complex protein digest in a suitable buffer (e.g., ammonium bicarbonate).

  • Guanidinating Reagent: O-methylisourea hemisulfate salt (CH₅N₂O · 0.5 H₂SO₄).

  • Base: Ammonium hydroxide (NH₄OH), 7 M solution, or Sodium Hydroxide (NaOH), 2 M solution.

  • Quenching Agent (Optional): Glacial acetic acid or formic acid.

  • Buffer Exchange/Desalting: C18 desalting columns or dialysis tubing appropriate for the sample size.

  • pH Meter or pH strips: For accurate adjustment of the reaction buffer.

  • Reaction Tubes: Low-protein-binding microcentrifuge tubes.

  • Incubator or Water Bath: Capable of maintaining the desired reaction temperature.

Detailed Experimental Protocol

This protocol is optimized for the guanidination of protein digests prior to MS analysis. Modifications may be required for intact proteins.

Workflow Overview
Figure 2: General experimental workflow for protein sample guanidination.
Step-by-Step Methodology
  • Sample Preparation:

    • Begin with a protein digest, typically from a tryptic digestion. Ensure the sample is in a volatile buffer, such as 50 mM ammonium bicarbonate.

    • Quantify the peptide concentration to determine the appropriate amount of reagent to add.

  • Preparation of Guanidinating Solution:

    • Causality: A fresh, highly concentrated solution of O-methylisourea is required to drive the reaction to completion efficiently. The hemisulfate salt is stable, but the free base form used in the reaction is not.

    • Prepare a ~5.7 M solution of O-methylisourea hemisulfate in water. For example, dissolve 500 mg of O-methylisourea hemisulfate in 500 µL of ultrapure water. This solution should be prepared immediately before use.

  • Guanidination Reaction:

    • Expertise: The reaction pH is the most critical parameter. The lysine ε-amino group (pKa ≈ 10.5) must be deprotonated to act as a nucleophile. A pH between 10.5 and 11.0 is optimal.[6] Higher pH can lead to side reactions, while lower pH will result in an incomplete reaction.

    • In a low-protein-binding microcentrifuge tube, add your peptide sample (e.g., 5 µL).

    • Add 5.5 µL of 7 M ammonium hydroxide to raise the pH. Verify the pH is in the optimal range.

    • Add 1.5 µL of the freshly prepared 5.7 M O-methylisourea solution.[7] The final concentration of the reagent will be high, ensuring a rapid reaction.

    • Vortex the mixture gently.

  • Incubation:

    • Incubation conditions can be optimized to balance reaction speed and potential side reactions. A common and effective method is to incubate at 65°C for 15 minutes.[7][8]

    • Alternatively, longer incubation at lower temperatures (e.g., room temperature for 1-2 hours or 4°C for several hours) can be used, though reaction times will be significantly longer.[4]

  • Quenching the Reaction:

    • To stop the reaction, acidify the sample by adding a small volume of an appropriate acid (e.g., formic acid or glacial acetic acid) until the pH is below 4. This protonates any remaining primary amines, halting their nucleophilic activity.

  • Sample Cleanup:

    • It is crucial to remove excess reagents and salts before mass spectrometry analysis. Use a C18 desalting column (e.g., a ZipTip®) according to the manufacturer's protocol.

    • Elute the cleaned, guanidinated peptides in a solution suitable for LC-MS/MS (e.g., 50% acetonitrile, 0.1% formic acid).

    • Dry the sample in a vacuum centrifuge and resuspend in the final loading buffer for MS analysis.

Verification of Modification

Trustworthiness: A protocol is only reliable if its outcome can be verified. Mass spectrometry is the definitive method to confirm the successful conversion of lysine to homoarginine.

  • Mass Shift Analysis:

    • The guanidination reaction results in a net addition of a CH₂N₂ group and the loss of two H atoms from the lysine side chain (–NH₂ becomes –NH–C(=NH)NH₂).

    • This corresponds to a specific monoisotopic mass increase of +42.022 Da for every modified lysine residue.

    • When analyzing the MS1 spectra, peptides containing lysine will show this characteristic mass shift.

  • MS/MS Fragmentation Analysis:

    • The primary benefit of guanidination is the alteration of peptide fragmentation patterns. Homoarginine, like arginine, promotes the formation of intense y-ions due to the high proton affinity of the guanidinium group.[1]

    • This results in cleaner, more easily interpretable MS/MS spectra, which significantly improves the confidence of peptide identification by database search algorithms.

    • The MS/MS transition for homoarginine itself is often monitored from the precursor ion [M+H]⁺ to specific fragment ions (e.g., m/z 189.2 → 144).[9][10]

Applications in Research and Drug Development

  • Improved Protein Identification: By simplifying MS/MS spectra and increasing peptide signals, guanidination allows for the identification of more proteins from complex mixtures, enhancing proteome coverage.[1]

  • Enhanced Sequence Analysis: The predictable fragmentation pattern aids in de novo sequencing and the confident localization of other post-translational modifications.

  • Protein Stability Studies: The conversion of lysine to homoarginine can increase the stability of some proteins, providing a tool for studying the role of specific residues in protein folding and denaturation.[11]

  • Nutritional Science: The reaction is used to determine the amount of "reactive lysine" in heat-processed foods and animal feed, which is an indicator of nutritional quality.[5]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Modification 1. Reaction pH was too low. 2. Reagent was old or degraded. 3. Insufficient incubation time/temperature.1. Carefully verify pH is between 10.5-11.0 before incubation. 2. Always prepare O-methylisourea solution immediately before use. 3. Increase incubation time or temperature (e.g., 65°C for 20-30 min).
Low Peptide Recovery 1. Sample loss during desalting step. 2. Peptide precipitation at high pH.1. Ensure proper conditioning and elution from the C18 desalting column. 2. Minimize time the sample spends at high pH before desalting.
No Signal in Mass Spec 1. Incomplete removal of salts/reagents. 2. Sample was not properly acidified before cleanup.1. Repeat the desalting step carefully. 2. Ensure the reaction is quenched to pH < 4 before loading onto the C18 column.
Side Reactions Observed 1. Reaction pH was too high. 2. N-terminal amine modification.1. Do not exceed pH 11.0. 2. N-terminal modification can occur but is generally less efficient than on the ε-amino group.[7] This is a known, minor byproduct.

References

  • Martens-Lobenhoffer, J., & Bode-Böger, S. M. (2015). Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application. Amino Acids, 47(9), 1885–1894. [Link]
  • Servillo, L., et al. (2013). Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry. International Journal of Molecular Sciences, 14(10), 20131-20138. [Link]
  • Wu, G., et al. (2012). Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Amino Acids, 42(5), 1779–1786. [Link]
  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884–1890. [Link]
  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping.
  • Rutherfurd, S. M., & Moughan, P. J. (2005). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 53(24), 9345–9349. [Link]
  • Servillo, L., et al. (2013). Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry.
  • Zhang, L., et al. (2013). [Effect of the Lysine Guanidination on Proteomic Analysis]. Sheng Wu Yi Xue Gong Cheng Xue Za Zhi, 30(4), 764-768. [Link]
  • Bollenbach, A., Hanff, E., & Tsikas, D. (2018). Utility of homoarginine in the GC-MS quantification of asymmetric dimethylarginine (ADMA) in human serum proteins. Analytical Biochemistry, 563, 67–70. [Link]
  • Atzler, D., et al. (2019). An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field. Metabolites, 9(11), 259. [Link]
  • Servillo, L., et al. (2013). Publication: Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry. SciProfiles. [Link]
  • Pahm, A. A., et al. (2010). A preliminary study on the length of incubation needed to maximize guanidination of lysine in maize distillers dried grains with solubles and in pig ileal digesta. Animal Feed Science and Technology, 159(1-2), 68-71. [Link]
  • Rutherfurd, S. M. (2010). Measurement of Available Lysine Using the Guanidination Reaction.
  • Tsikas, D. (2014). Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity.
  • Brancia, F. L., Oliver, S. G., & Gaskell, S. J. (2000). Enhancing the intensities of lysine-terminated tryptic peptide ions in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 14(21), 2070–2073. [Link]
  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549–1556. [Link]
  • Wang, F., et al. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry, 91(24), 15817–15824. [Link]
  • Lipe, R., et al. (2011). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of Mass Spectrometry, 46(8), 755–764. [Link]
  • Anonymous. (n.d.). Guanidination reaction.
  • Lundblad, R. L. (2020). Homoarginine – Knowledge and References. Taylor & Francis. [Link]
  • Cupo, P., et al. (1980). Stabilization of proteins by guanidination. Journal of Biological Chemistry, 255(22), 10828-10833. [Link]

Sources

Direct guanidinylation of complex natural products with Methylguanidine hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Direct Guanidinylation of Complex Natural Products with Methylguanidine-Derived Reagents

Audience: Researchers, scientists, and drug development professionals.

Abstract

The guanidinium functional group is a cornerstone of many biologically active natural products and pharmaceuticals, prized for its ability to engage in hydrogen bonding and its protonated state at physiological pH.[1][2] Introducing this moiety onto complex, multifunctional molecules, however, presents significant synthetic challenges due to its high basicity and nucleophilicity.[3] This guide details the principles and protocols for the direct guanidinylation of primary amines on complex natural products. We will explore why the direct application of simple salts like methylguanidine hydrochloride is often unfeasible and instead provide a robust framework for using protected, next-generation guanidinylating reagents. This "direct" or early-stage approach circumvents more circuitous traditional methods, streamlining the synthesis of novel bioactive compounds.[1][4]

Guiding Principles: The Strategy of Direct Guanidinylation

The Challenge: Guanidine's Intrinsic Reactivity

The guanidine group's utility in molecular recognition is a direct consequence of its chemical nature. It is one of the strongest organic superbases, a property that can be detrimental during synthesis. When modifying a complex natural product bearing multiple sensitive functional groups (e.g., esters, ketones, stereocenters), introducing a highly basic reagent like unprotected methylguanidine can lead to a host of side reactions, including epimerization, hydrolysis, and elimination. Therefore, a successful guanidinylation strategy must "tame" this reactivity until the final product is assembled.[2][5]

"Direct" vs. "Indirect" Synthesis: A Paradigm Shift

The terminology in this field requires clarification:

  • Indirect Guanidinylation (Traditional): This classic approach involves carrying a latent amine precursor, such as an azide or phthalimide, through multiple synthetic steps. The guanidine is then installed at the very end of the synthesis by converting this precursor.[1][2] This method is often lengthy and can be inefficient.

  • Direct Guanidinylation (Modern): This strategy involves the early-stage introduction of a protected guanidine group onto a primary amine.[3][4] This protected moiety is designed to be stable and unreactive throughout subsequent synthetic transformations. The protecting groups are then removed in a final step to unveil the guanidine. This approach is significantly more efficient and has become a preferred method in modern organic synthesis.[1][2]

The Critical Role of Orthogonal Protecting Groups

The success of the direct guanidinylation strategy hinges on the use of protecting groups. For complex molecules, an orthogonal protection strategy is paramount.[6] This involves using multiple classes of protecting groups within the same molecule that can be removed under distinct conditions without affecting the others.[7] For guanidines, Boc (tert-butoxycarbonyl) groups are common, as they are stable under a wide range of conditions but can be cleanly removed with acid.[4]

Reagent Design and Reaction Mechanism

While this compound is a simple source of the methylguanidinium core, its direct use as a guanidinylating agent for complex substrates is not recommended. A more effective approach is to use a reagent where the guanidine's reactivity is masked. Reagents like N,N'-Di-Boc-N''-triflylguanidine [8] or pyrazole-based reagents are highly effective, as they are electrophilic, react cleanly with primary amines, and introduce a protected guanidine that is stable for further chemistry.

The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbon of the guanidinylating agent, followed by the departure of a leaving group.

Guanidinylation Mechanism cluster_reactants Reactants cluster_product Product amine R-NH₂ (Primary Amine) reagent Protected Guanidinylating Reagent (e.g., Boc₂N-C(=NTf)-NH₂) amine->reagent Nucleophilic Attack product R-NH-C(=NBoc)-NHBoc (Protected Guanidine) reagent->product Displacement leaving_group TfNH₂ (Leaving Group) reagent->leaving_group

Caption: General mechanism of direct guanidinylation.

Experimental Protocols and Workflows

This section provides a detailed, self-validating protocol for the direct guanidinylation of a primary amine on a representative complex molecule.

Overall Experimental Workflow

The process follows a logical three-stage progression: guanidinylation, purification of the protected intermediate, and final deprotection.

Experimental Workflow A Step 1: Reaction Setup (Natural Product + Reagent) B Step 2: Direct Guanidinylation (e.g., 12-24h @ RT) A->B C Step 3: Aqueous Workup (Isolate Crude Product) B->C D Step 4: Column Chromatography (Purify Protected Intermediate) C->D E Step 5: Characterization (NMR, MS) D->E F Step 6: Deprotection (e.g., TFA or HCl in Dioxane) D->F G Step 7: Final Purification (e.g., HPLC or precipitation) F->G H Final Guanidinylated Natural Product G->H

Caption: Step-by-step workflow for direct guanidinylation.

Protocol 1: Direct Guanidinylation using N,N'-Di-Boc-S-methylisothiourea

This protocol uses a common, effective guanidinylating reagent. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen.

Materials:

  • Natural Product containing a primary amine (1.0 equiv)

  • N,N'-Di-Boc-S-methylisothiourea (1.2 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Reaction flask, magnetic stirrer, inert atmosphere setup

Procedure:

  • Preparation: Dry the reaction flask and magnetic stir bar in an oven (>120 °C) overnight and allow to cool under a stream of nitrogen.[4]

  • Dissolution: Dissolve the natural product substrate (e.g., 100 mg, 1.0 equiv) in anhydrous DCM (5 mL).

  • Addition of Base: Add triethylamine (3.0 equiv) to the solution. The base scavenges the acidic byproducts of the reaction.

  • Reagent Addition: In a separate vial, dissolve N,N'-Di-Boc-S-methylisothiourea (1.2 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirring reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.[3] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel.[4] The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

Protocol 2: Boc Deprotection to Yield the Final Product

Materials:

  • Purified Boc-protected guanidinylated natural product (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Dioxane and Hydrochloric Acid (alternative)

Procedure:

  • Dissolution: Dissolve the purified protected intermediate in anhydrous DCM (e.g., 5 mL for 50 mg of substrate).

  • Acid Addition: Cool the solution in an ice bath. Slowly add an excess of TFA (e.g., 1-2 mL). Bubbling (isobutylene formation) should be observed.

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Removal of Acid: Once complete, concentrate the reaction mixture in vacuo to remove the bulk of the TFA and DCM. Co-evaporate with toluene several times to remove residual TFA.

  • Isolation: The final product is typically obtained as a TFA or HCl salt. It can be purified further by reverse-phase HPLC or precipitation from a suitable solvent system (e.g., ether) to yield the pure guanidinium salt.[3]

Data, Optimization, and Troubleshooting

The optimal conditions can vary significantly depending on the complexity and steric hindrance of the natural product substrate.

Table 1: Representative Guanidinylation Reaction Parameters

Substrate TypeGuanidinylating ReagentBaseSolventTemp (°C)Typical Yield (%)
Unhindered Primary AmineN,N'-Di-Boc-S-methylisothioureaEt₃NDCM2585-95%
Sterically Hindered AmineN,N'-Di-Boc-N''-triflylguanidineDIPEADMF25-5060-80%
Acid-Sensitive Substrate1-Amidinopyrazole HClDIPEAAcetonitrile2570-90%
Base-Sensitive SubstrateN,N'-Di-Boc-N''-triflylguanidine2,6-LutidineDCM0-2565-85%

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction - Insufficiently reactive guanidinylating agent.- Steric hindrance at the amine.- Inadequate base strength.- Switch to a more powerful reagent like N,N'-Di-Boc-N''-triflylguanidine.[8]- Increase reaction temperature (e.g., to 40-50 °C).- Use a stronger, non-nucleophilic base like DBU (use with caution).
Multiple Products - Reaction with other nucleophilic sites (e.g., hydroxyls).- Over-guanidinylation of di-amines.- Degradation of substrate by base.- Protect other nucleophilic groups prior to guanidinylation (orthogonal strategy).[6]- Use stoichiometric amounts of the guanidinylating reagent.- Use a milder base (e.g., 2,6-lutidine) or lower the temperature.
Difficult Purification - Product is highly polar.- Byproducts have similar polarity.- For Boc-protected intermediates, use a less polar eluent system for silica gel chromatography.- For final salts, consider reverse-phase HPLC or ion-exchange chromatography.
Incomplete Deprotection - Insufficient acid or reaction time.- Steric hindrance around the guanidine.- Increase the amount of TFA or extend the reaction time.- Switch to a stronger deprotection condition, such as 4M HCl in dioxane.[3]

Conclusion

Direct, early-stage guanidinylation is a powerful and efficient strategy for the chemical modification of complex natural products. By leveraging well-designed, protected guanidinylating reagents, chemists can overcome the inherent reactivity challenges of the guanidine moiety. The protocols and principles outlined in this guide provide a robust foundation for researchers to successfully incorporate this vital functional group, enabling the exploration of new chemical space and the development of novel therapeutics.

References

  • Malmberg, C. E., Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments (JoVE). [Link][4][5]
  • Malmberg, C. E., Chamberland, S., et al. (2016).
  • Malmberg, C. E., Chamberland, S., et al. (2016).
  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. Fiveable. [Link][6]
  • Malmberg, C. E., Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. ScholarWorks@CWU. [Link][2]
  • Batey, R. A., et al. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. [Link]
  • Medicinal Chemistry. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link][7]
  • University of Bristol.
  • Fehrentz, J.-A., et al. (1999). Guanidinylation reagents.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Guanidinylation Reactions with Methylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for guanidinylation reactions. As a Senior Application Scientist, I understand that achieving high yields and purity in the synthesis of guanidine-containing molecules is paramount. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your guanidinylation reactions, specifically when using Methylguanidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of a guanidinylation reaction with this compound?

A1: The guanidinylation reaction is a nucleophilic substitution where an amine attacks the electrophilic carbon atom of the guanidinylating agent. In the case of using a reagent like O-methylisourea (often derived from methylguanidine), the amine's lone pair of electrons attacks the central carbon, leading to the displacement of a leaving group (e.g., methanol) and the formation of a new carbon-nitrogen bond, resulting in the guanidinylated product. The reaction's efficiency is highly dependent on the nucleophilicity of the amine and the reactivity of the guanidinylating agent.

Q2: My guanidinylation reaction with this compound is showing a very low yield. What are the most common initial checks I should perform?

A2: When encountering low yields, a systematic approach to troubleshooting is essential.[1] Begin by verifying the quality and stoichiometry of your reagents.[1] Ensure the purity of your amine substrate and the this compound.[1] It's also critical to use anhydrous solvents, as moisture can lead to unwanted side reactions.[1] Finally, confirm that your reaction conditions, particularly temperature and reaction time, are appropriate for your specific substrate.[1]

Q3: What role does pH play in the efficiency of the guanidinylation reaction?

A3: The pH of the reaction medium is a critical parameter. The amine substrate needs to be in its deprotonated, nucleophilic form to initiate the reaction. Therefore, a basic environment is generally required. For guanidinylation of lysine residues in peptides, an optimal pH is around 11.3, with a minimum of pH 10 being necessary for the reaction to proceed effectively.[2] However, excessively high pH can lead to degradation of either the starting materials or the product. Careful optimization of pH is crucial for maximizing yield.

Q4: Are there common side reactions I should be aware of when using this compound?

A4: Yes, several side reactions can occur. One common issue is the guanidinylation of not just the target amine but also other nucleophilic groups present in the molecule, such as the N-terminal amino group of a peptide if it is not protected.[2] Additionally, if the reaction temperature is too high, decomposition of the guanidinylating agent or the product can occur.[3] In some cases, especially with amide coupling reagents used for guanidinylation, side reactions can lead to the formation of uronium derivatives.[4][5][6]

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during your guanidinylation experiments.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Scientific Rationale
Poor Reagent Quality Verify Purity: Ensure the this compound and the amine substrate are of high purity (e.g., >98%). Impurities can interfere with the reaction or introduce side products.[7] Use fresh reagents whenever possible.
Incorrect Stoichiometry Optimize Reagent Ratio: A slight excess of the guanidinylating agent (e.g., 1.1-1.5 equivalents) can often drive the reaction to completion.[3] However, a large excess may lead to purification challenges.
Suboptimal pH Adjust and Buffer pH: The amine must be deprotonated to be nucleophilic. Use a suitable base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) to achieve a pH between 10 and 11.5.[2][8] Consider using a buffer to maintain the optimal pH throughout the reaction.
Inappropriate Solvent Ensure Solubility and Anhydrous Conditions: Both the amine and the guanidinylating agent must be soluble in the chosen solvent. Common solvents include THF, DMF, and DCM.[8][9] Crucially, use anhydrous solvents to prevent hydrolysis of the guanidinylating agent.[1]
Insufficient Reaction Time or Temperature Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction's progress.[3][8] Some reactions may be sluggish at room temperature and require gentle heating.[1] However, avoid excessive heat to prevent degradation.[3]
Steric Hindrance Consider a More Reactive Agent: Highly hindered amines may require more reactive guanidinylating agents.[9] While this guide focuses on this compound, alternatives like N,N'-Di-Boc-N''-triflylguanidine are known for their high reactivity with sterically hindered amines.[9]
Issue 2: Presence of Multiple Products or Impurities
Potential Cause Troubleshooting Steps & Scientific Rationale
Non-specific Guanidinylation Protecting Groups: If your substrate has multiple amine groups, consider using protecting groups to selectively guanidinylate the desired site. For peptides, the α-amino group is often protected to ensure specific modification of lysine side chains.[2]
Side Reactions Control Temperature and Reagent Addition: Add the guanidinylating agent slowly to the reaction mixture to control the reaction rate and minimize side product formation. Maintain a consistent and appropriate temperature throughout the reaction.
Decomposition of Reagents or Product Optimize Reaction Time and Temperature: As mentioned previously, prolonged reaction times or excessive heat can lead to decomposition.[1][3] Monitor the reaction closely and stop it once the starting material is consumed.
Ineffective Work-up and Purification Refine Purification Strategy: Guanidinylated products can be highly polar. Standard silica gel chromatography may not be effective. Consider reverse-phase HPLC or ion-exchange chromatography for purification.[10][11] An acidic wash during workup can help to protonate the guanidine group and facilitate extraction.

Experimental Protocols

Protocol 1: General Guanidinylation of a Primary Amine

This protocol provides a starting point for the guanidinylation of a simple primary amine using a derivative of methylguanidine.

Materials:

  • Primary amine (1.0 eq)

  • O-Methylisourea hemisulfate (a common precursor derived from methylguanidine) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine in the anhydrous solvent in a round-bottom flask.

  • Add the base (TEA or DIPEA) to the solution and stir for 5-10 minutes at room temperature.

  • Add the O-methylisourea hemisulfate in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][8]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[8]

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography or another suitable method.[8]

Protocol 2: Guanidinylation of Lysine Residues in Peptides

This protocol is adapted for the specific case of modifying peptide samples for mass spectrometry analysis.

Materials:

  • Dried peptide sample

  • Guanidinylation buffer: 1.0 M O-methylisourea hemisulfate in a suitable buffer system.

  • Ammonium hydroxide or another suitable base for pH adjustment.[8]

Procedure:

  • Dissolve the dried peptide sample in the guanidinylation buffer.[8]

  • Adjust the pH of the solution to approximately 10.5-11 with the base.[8]

  • Incubate the reaction mixture at a controlled temperature (e.g., 37-65°C) for a predetermined time (e.g., 20-60 minutes).[8]

  • Stop the reaction by acidification (e.g., with formic acid).[8]

  • Desalt the sample using a C18 ZipTip or an equivalent method before analysis by mass spectrometry.[8]

Visualizing the Process

To better understand the workflow and decision-making process in troubleshooting, the following diagrams are provided.

Guanidinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Prepare Anhydrous Solvent & Reagents Dissolve Dissolve Amine in Solvent Prep->Dissolve AddBase Add Base (e.g., TEA, DIPEA) Dissolve->AddBase AddGuan Add Guanidinylating Agent AddBase->AddGuan Monitor Monitor Progress (TLC, LC-MS) AddGuan->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify Product (Chromatography) Extract->Purify

Caption: General experimental workflow for a guanidinylation reaction.

Troubleshooting_Logic Start Low Yield? CheckReagents Reagents OK? Start->CheckReagents CheckConditions Conditions OK? CheckReagents->CheckConditions Yes PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents No CheckSubstrate Substrate Hindered? CheckConditions->CheckSubstrate Yes Optimize Optimize Conditions (pH, Temp, Time) CheckConditions->Optimize No UseReactiveAgent Use More Reactive Guanidinylating Agent CheckSubstrate->UseReactiveAgent Yes Success Success! CheckSubstrate->Success No Optimize->Start PurifyReagents->Start UseReactiveAgent->Start

Caption: Decision tree for troubleshooting low yield in guanidinylation.

References

  • A Comparative Guide to Guanidinylating Agents: Boc-Guanidine and Its Alternatives - Benchchem. (n.d.).
  • Optimization of Guanidination Procedures for MALDI Mass Mapping - ResearchGate. (2025, August 6).
  • 1-Methylguanidine hydrochloride | Endogenous Metabolite - TargetMol. (n.d.).
  • Optimizing reaction conditions for 1-(4-Methoxyphenyl)guanidine hydrochloride synthesis - Benchchem. (n.d.).
  • Comparative study of guanidinylation reagents for efficiency - Benchchem. (n.d.).
  • CCXIV.-The Preparation of Methylguanidine, and of Pp-Dimeth ylguanidine by the Interaction of Di- cyanodiamide, and Methylammoni - Zenodo. (n.d.).
  • Troubleshooting low yield in Boc-guanidine synthesis - Benchchem. (n.d.).
  • 1-Methylguanidine hydrochloride - LookChem. (n.d.).
  • Optimization of Guanidine Formation Reaction d - ResearchGate. (n.d.).
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed Central. (2016, September 9).
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.).
  • A Comparative Analysis of Guanidination Protocols for Researchers - Benchchem. (n.d.).
  • Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides - PMC - NIH. (2020, July 21).
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry - ACS Publications. (2025, February 11).
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing). (2017, October 30).
  • Guanidine synthesis by guanylation - Organic Chemistry Portal. (n.d.).
  • US6072075A - Guanidinylation reagents - Google Patents. (n.d.).
  • Product Class 13: Guanidine Derivatives. (n.d.).
  • [PDF] Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates | Semantic Scholar. (2017, October 30).
  • Guanidinylation | Tokyo Chemical Industry UK Ltd. (n.d.).
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC - NIH. (n.d.).
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - ResearchGate. (2017, October 16).
  • Effects of pH on Product Yield of One-electron Oxidation to Guanine Derivatives. (2025, December 7).
  • Guaranteed Purity: Why 99% 1-Methylguanidine Hydrochloride is Vital for Synthesis. (2025, October 9).
  • Guanidine hydrochloride aminomethylation with formaldehyde and simplest amino acids. (2025, August 9).
  • Guanidine synthesis by guanidinylation - Organic Chemistry Portal. (n.d.).
  • Methylguanidine 98 21770-81-0 - Sigma-Aldrich. (n.d.).
  • Which is the suitable pH for the reaction? - ResearchGate. (2016, March 6).
  • Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides - PubMed. (n.d.).
  • Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed. (n.d.).
  • WO1993019042A1 - Preparation of substituted guanidines - Google Patents. (n.d.).
  • Preparation of Fully Guanidinylated ε-Polylysine and Its Antibacterial Activity - J-Stage. (n.d.).
  • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery - DSpace@MIT. (n.d.).
  • Mechanism of formation of guanine as one of the major products in the 254 nm photolysis of guanine derivatives: concentration and pH effects - PubMed. (n.d.).

Sources

Common side reactions in guanidinylation and how to avoid them.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for guanidinylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a guanidine moiety into a molecule. We provide in-depth troubleshooting advice and frequently asked questions to address common side reactions and help you optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during guanidinylation experiments in a direct question-and-answer format.

Q1: My reaction yield is very low or has failed completely. What are the first things I should check?

An unsuccessful guanidinylation reaction can be frustrating, but a systematic check of reagents and conditions can quickly identify the culprit.

Most Common Causes & Immediate Actions:

  • Reagent Quality: The stability of the guanidinylating agent is paramount. Reagents like N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) can degrade over time, especially with exposure to moisture.[1][2] Similarly, Boc-anhydride, if used, is highly moisture-sensitive.[1]

    • Troubleshooting Step: Verify the purity of your guanidinylating agent and amine substrate. Ensure all reagents are anhydrous. Use freshly opened solvents and high-quality bases.[1]

  • Inadequate Reaction Conditions: Guanidinylation reactions can be sensitive to temperature, solvent, and reaction time.

    • Troubleshooting Step: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, gentle heating may be required. Conversely, excessive heat can cause decomposition.[1] Ensure your amine and guanidinylating agent are fully soluble in the chosen solvent; THF is a common and effective choice.[1]

  • Incomplete Conversion: The reaction may not have been allowed to proceed to completion. This is a common issue, especially with less reactive amines.[3]

    • Troubleshooting Step: Extend the reaction time and monitor progress via TLC/LC-MS. If the reaction has stalled, a more powerful guanidinylating agent, such as N,N′-Di-Boc-N″-triflylguanidine, may be necessary.[4]

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing low-yield guanidinylation reactions.

G start Low / No Product reagent_check Step 1: Verify Reagent Quality - Purity of amine & reagent? - Anhydrous solvents/bases? - Reagent age/storage? start->reagent_check conditions_check Step 2: Optimize Conditions - Temperature appropriate? - Correct solvent for solubility? - Reaction time sufficient? reagent_check->conditions_check Reagents OK monitoring Step 3: Monitor Reaction - Use TLC or LC-MS to track starting material consumption conditions_check->monitoring Conditions seem correct reagent_choice Step 4: Re-evaluate Reagent - Is the reagent reactive enough for the substrate? monitoring->reagent_choice Reaction stalled success Reaction Optimized monitoring->success Reaction complete reagent_choice->success Switched to stronger reagent

Caption: A step-by-step workflow for troubleshooting low yields.

Q2: I'm performing peptide synthesis and my chain is terminating unexpectedly. Could this be a side reaction?

Yes, this is a classic side reaction known as N-terminal guanidinylation .

Causality: During peptide coupling steps that use uronium/aminium-based reagents like HATU or HBTU, the reagent can react with the newly deprotected, free N-terminal amine of the growing peptide chain. This forms a guanidine moiety on the N-terminus, which effectively caps the peptide and prevents further elongation.[5][6] This side reaction is irreversible.

Avoidance Strategies:

  • Pre-activation: The most effective method is to pre-activate the carboxylic acid of the incoming protected amino acid with the coupling reagent before adding it to the resin-bound peptide. This consumes the HATU/HBTU, preventing it from reacting with the free N-terminal amine on the resin.[5]

  • Stoichiometry Control: Using an excess of the coupling reagent increases the likelihood of this side reaction. Studies have shown that reducing the amount of HATU to 1 equivalent, instead of the more common 1.5 equivalents, can eliminate the formation of this side product.[6]

  • In Situ Neutralization: For protocols using Boc-protection, switching to in situ neutralization protocols can also suppress N-terminal guanidinylation.[5]

Reaction Diagram: Desired vs. Side Reaction

This diagram illustrates how a coupling reagent can participate in either the desired amide bond formation or the terminating side reaction.

G cluster_0 Desired Pathway: Peptide Elongation cluster_1 Side Reaction: Chain Termination HATU HATU + R-COOH ActivatedEster Activated Ester HATU->ActivatedEster Activation CoupledProduct R-CO-NH-Peptide-Resin (Elongated Peptide) ActivatedEster->CoupledProduct Coupling PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledProduct Coupling ExcessHATU Excess HATU TerminatedProduct Guanidinyl-Peptide-Resin (Terminated Chain) ExcessHATU->TerminatedProduct Guanidinylation FreeNTerminus H₂N-Peptide-Resin FreeNTerminus->TerminatedProduct Guanidinylation

Caption: Competing pathways for HATU in peptide synthesis.

Q3: My mass spectrometry results show an unexpected mass addition, but not at the amine I was targeting. What happened?

This indicates a lack of selectivity, where the guanidinylating reagent has reacted with another nucleophilic site in your molecule.

Common Off-Target Sites: While the primary target is an amine, highly reactive guanidinylating agents or excess reagent can react with other nucleophiles.[6]

  • Phenolic Hydroxyl Groups (e.g., Tyrosine): Reagents like HATU can install a uronium derivative on the phenol group of a tyrosine residue.[6][7]

  • Thiol Groups (e.g., Cysteine): The sulfhydryl group of cysteine is a potent nucleophile.

  • N-terminal α-amino group: In protein modification, if the goal is to guanidinylate lysine side chains (ε-amino groups), the N-terminal α-amino group can also react, especially if it is unblocked.[8]

Avoidance Strategies:

  • Orthogonal Protecting Groups: This is the most robust strategy. Before the guanidinylation step, protect other sensitive functional groups with protecting groups that are stable to the guanidinylation conditions but can be removed later under different, non-interfering conditions.[9][10] For example, using a Boc group to protect one amine while guanidinylating another, as Boc is removed by acid.[10]

  • Control Stoichiometry: As with N-terminal guanidinylation, using a minimal amount of the coupling reagent (e.g., 1.0-1.2 equivalents) reduces the chance of it reacting with weaker, off-target nucleophiles after the primary reaction is complete.[1][6]

  • pH Control: The nucleophilicity of different groups is pH-dependent. For instance, in peptide modification, conducting the reaction at a high pH (~10.5-11) favors the deprotonation and subsequent reaction of lysine's ε-amino group over the typically lower pKa N-terminal α-amino group.[4]

Frequently Asked Questions (FAQs)

Q1: Which guanidinylating reagent should I use for my reaction?

The choice of reagent is critical and depends on the nucleophilicity of your amine, the desired reaction conditions, and the presence of other functional groups.

Reagent ClassExample ReagentKey AdvantagesKey DisadvantagesBest For
Triflylguanidines N,N′-Di-Boc-N″-triflylguanidineVery high reactivity, excellent yields, broad substrate scope including weakly nucleophilic amines.[4][11]Higher cost, requires a final deprotection step.[4] Can degrade if not stored properly.[2]Difficult or sterically hindered amines; solid-phase synthesis.[12]
Pyrazole-carboxamidines N,N′-Di-Boc-1H-pyrazole-1-carboxamidineGood yields, mild conditions, stable and easy-to-handle solid reagent.[4]Slower reaction times compared to triflylguanidines.[2]General-purpose guanidinylation of primary and secondary amines.
Isoureas/Isothioureas O-Methylisourea, N,N'-di-Boc-S-methylisothioureaCost-effective, high efficiency for specific applications.[4] Can be used without protection.[8]Can require harsh conditions (high pH/temp), potential for side products (toxic thiols).[4][13]Converting lysine to homoarginine in proteomics; large-scale synthesis where cost is a factor.[3][8]
Uronium/Aminium Salts HATU, HBTUReadily available, well-understood in peptide chemistry.Guanidinylation is often an unwanted side reaction; can be complex to control.[4][5][14]Repurposed for synthesizing specific substituted guanidines from anilines and other nucleophiles.[15]
Q2: How can I prevent the formation of over-protected (e.g., di-Boc) guanidines?

Over-protection occurs when the protecting agent (like Boc-anhydride) reacts more than once.

  • Control Stoichiometry: Carefully control the stoichiometry of your Boc-protecting reagent. Using a slight excess (1.0-1.2 equivalents) is often sufficient.

  • Slow Addition: Adding the reagent slowly to the reaction mixture can help favor mono-protection.

  • Monitor the Reaction: Stop the reaction via quenching as soon as TLC or LC-MS shows that the starting material has been consumed.[1]

Q3: Are there any specific considerations for solid-phase guanidinylation?

Yes, solid-phase synthesis (SPS) presents unique challenges.

  • Slower Kinetics: Reactions on a solid support are often slower than in solution.[11]

  • Reagent Compatibility: The guanidinylating reagent must be compatible with the resin and linker. Highly reactive reagents like N,N′-di-Boc-N″-triflylguanidine are often preferred for SPS to ensure the reaction goes to completion.[11][12]

  • Washing: Thorough washing of the resin between steps is critical to remove excess reagents and byproducts, preventing them from interfering in subsequent steps.

Protocols

General Protocol for Guanidinylation of a Primary Amine using N,N′-Di-Boc-N″-triflylguanidine

This protocol is adapted for the guanidinylation of a moderately reactive primary amine in solution.

Materials:

  • Primary amine substrate (1.0 eq)

  • N,N′-Di-Boc-N″-triflylguanidine (1.05 eq)[4]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[4]

  • Anhydrous Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In an oven-dried, nitrogen-purged flask, dissolve the primary amine substrate in the anhydrous solvent.

  • Base Addition: Add the base (e.g., TEA) to the solution and stir for 5 minutes at room temperature.[4]

  • Reagent Addition: Add the N,N′-Di-Boc-N″-triflylguanidine in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress every 30-60 minutes using TLC or LC-MS. The reaction is typically complete within 1-4 hours.[4]

  • Quenching: Once the starting amine is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the di-Boc-protected guanidine.[16]

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Al-Huniti, M. H., & El-Faham, A. (2017). Trifluoroacetyl as an orthogonal protecting group for guanidines. Amino Acids, 49(9), 1545–1552.
  • Antimisiaris, S. G., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50226-50234.
  • Atwal, K. S., et al. (1990). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Tetrahedron Letters, 31(49), 7171-7174.
  • Request PDF. (2025). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines.
  • ResearchGate. (2025). Optimization of Guanidination Procedures for MALDI Mass Mapping.
  • Royal Society of Chemistry. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • JoVE. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54349.
  • Semantic Scholar. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • Brea, R. J., et al. (2016). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. ACS Chemical Biology, 11(8), 2139–2144.
  • ResearchGate. (2025). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis.
  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549–1556.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.
  • Google Patents. (1996). Guanidinylation reagents.
  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341–2344.
  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549-1556.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.
  • Kuujia.com. (2024). tert-butyl N-[(tert-butoxycarbonylamino)-(trifluoromethylsulfonylamino)methylene]carbamate.
  • Organic Syntheses. (2002). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester.
  • ACS Publications. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(20), 14371–14380.
  • Google Patents. (1998). Guanidinylation reagents.
  • JoVE. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55577.
  • NIH National Center for Biotechnology Information. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(20), 14371–14380.
  • D'Alonzo, D., et al. (2010). Towards the understanding of the factors affecting cell transfection by calix[17]arene guanidinium derivatives.
  • Frontiers. (2022). Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue. Frontiers in Chemistry, 10, 976356.
  • ResearchGate. (2004). Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine.
  • Science of Synthesis. (2005). Product Class 13: Guanidine Derivatives.

Sources

Technical Support Center: Optimizing Reaction Conditions for Methylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of Methylguanidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting solutions, and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.

Overview of Synthetic Strategy

The most prevalent and efficient method for synthesizing this compound involves the reaction of a methylammonium salt with a cyanamide source, typically dicyandiamide (cyanoguanidine). This reaction is a nucleophilic addition where the methylamine acts as the nucleophile, attacking the carbon of the cyanamide group. The reaction is generally performed by heating the reactants together, often without a solvent (fusion) or in a high-boiling solvent.[1]

The overall reaction can be represented as: CH₃NH₃⁺Cl⁻ + (H₂NCN)₂ → 2 CH₃NHC(=NH)NH₂·HCl

Key to a successful synthesis is precise control over reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities such as melamine and other polymerized byproducts.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound in a direct question-and-answer format.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors. Let's break down the primary causes and their solutions.

  • Cause 1: Incomplete Reaction

    • Scientific Rationale: The reaction between methylammonium chloride and dicyandiamide requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low or the reaction time is too short, a significant portion of the starting materials will remain unreacted.

    • Troubleshooting Steps:

      • Optimize Temperature: The reaction is typically conducted by heating a fused mixture of the reactants. A temperature of around 120°C is often effective.[1] Significantly lower temperatures will slow the reaction rate, while excessively high temperatures (>160-170°C) can promote the formation of unwanted byproducts, paradoxically lowering the yield of the desired product.

      • Increase Reaction Time: Monitor the reaction's progress using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or HPLC). If starting material is still present, extend the reaction time. A typical duration is 2-4 hours at the optimal temperature.[1]

      • Ensure Homogeneous Mixing: In a solvent-free reaction, it is crucial that the reactants are finely powdered and thoroughly mixed to maximize the contact surface area, ensuring the reaction proceeds efficiently.

  • Cause 2: Sub-optimal Molar Ratio of Reactants

    • Scientific Rationale: The stoichiometry of the reactants is critical. While the balanced equation suggests a specific ratio, empirical optimization is often necessary. An excess of one reactant may be required to drive the reaction to completion, but a large excess can complicate purification.

    • Troubleshooting Steps:

      • Adjust Reactant Ratio: The established literature suggests using two molecular proportions of the methylammonium salt for each proportion of dicyanodiamide to achieve nearly quantitative yields.[1] Start with a 2:1 molar ratio of methylammonium chloride to dicyanodiamide and adjust based on your results.

Question: I am observing significant amounts of an insoluble white impurity in my final product. What is it and how can I prevent its formation?

Answer: The presence of an insoluble white solid often indicates the formation of melamine or other guanidine-related polymers.

  • Cause: Excessive Reaction Temperature

    • Scientific Rationale: Dicyandiamide can trimerize to form melamine at elevated temperatures. This side reaction becomes significant at temperatures well above 150°C. Guanidine itself can also be a precursor to diguanide formation under harsh heating conditions.[1]

    • Prevention and Mitigation:

      • Strict Temperature Control: Maintain the reaction temperature within the optimal range (around 120°C). Use a well-controlled heating mantle or oil bath to prevent temperature overshoots.[1]

      • Purification: If these impurities have already formed, they can often be removed due to their low solubility. The desired this compound is soluble in water, whereas melamine is not.[2][3] The crude product can be dissolved in a minimal amount of hot water, and the insoluble impurities can be removed by hot filtration.

Question: I'm struggling to isolate a pure, crystalline product. What purification strategies do you recommend?

Answer: Effective purification is key to obtaining high-quality this compound.[4] If you are facing challenges, consider the following methods.

  • Problem: Product remains an oil or amorphous solid.

    • Scientific Rationale: This often occurs due to the presence of residual solvent, unreacted starting materials, or hygroscopic impurities that inhibit crystallization.

    • Recommended Protocol: Recrystallization

      • Solvent Selection: A common and effective solvent system for recrystallization is a mixture of absolute ethanol and diethyl ether or ethyl acetate.[5] this compound is soluble in ethanol but much less soluble in non-polar solvents like ether or ethyl acetate.

      • Procedure: Dissolve the crude product in a minimum amount of hot absolute ethanol. If the solution is colored, you can add a small amount of decolorizing charcoal and filter the hot solution through Celite.[5] Slowly add diethyl ether or ethyl acetate to the hot filtrate until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Problem: Persistent water-soluble impurities.

    • Scientific Rationale: When crystallization fails to remove impurities with similar solubility profiles, chromatographic methods may be necessary.

    • Recommended Protocol: Ion-Exchange Chromatography

      • Resin Selection: A weak acid cation exchange resin, such as Amberlite CG-50 (or similar), can be effective.[6][7]

      • Procedure: Dissolve the crude product in water and load it onto the resin column. Wash the column with deionized water to remove non-basic impurities. Elute the desired guanidine product using a gradient of dilute hydrochloric acid (e.g., 0.01 M to 1 M HCl).[7] Combine the fractions containing the product (monitored by TLC or another method) and evaporate the solvent to obtain the pure hydrochloride salt.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the most efficient method for preparing this compound? Heating a fused mixture of dicyanodiamide and methylammonium chloride (1:2 molar ratio) at approximately 120°C generally provides excellent, near-quantitative yields and is considered a highly efficient method.[1]
How can I monitor the reaction progress? Thin Layer Chromatography (TLC) is a convenient method. Use a polar solvent system (e.g., chloroform-methanol mixtures). The product, being a salt, will have a much lower Rf value than the starting materials. Alternatively, HPLC can provide more quantitative analysis.
What are the critical safety precautions? This compound is harmful if swallowed and causes skin and serious eye irritation.[8][9][10] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Handle the compound in a well-ventilated area or a fume hood to avoid inhaling dust.[10][12]
How should I store this compound? It is hygroscopic and air-sensitive.[11] Store it in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[11]

Data and Parameter Summary

For quick reference, the following tables summarize key experimental parameters and troubleshooting logic.

Table 1: Key Reaction Parameters for Synthesis

ParameterRecommended Range/ValueRationale
Reactants Dicyanodiamide, Methylammonium chlorideReadily available and effective starting materials.
Molar Ratio 1 : 2 (Dicyanodiamide : Methylammonium chloride)An excess of the amine salt drives the reaction to completion.[1]
Temperature 120 - 130°COptimal balance between reaction rate and minimizing side reactions like melamine formation.[1]
Reaction Time 2 - 4 hoursTypically sufficient for the reaction to reach completion at the recommended temperature.
Solvent None (Fusion)A solvent-free reaction is efficient and simplifies initial work-up.

Table 2: Troubleshooting Summary

ProblemPossible CauseRecommended Action
Low Yield Incomplete reaction (temp too low, time too short)Increase temperature to 120°C and/or extend reaction time.
Incorrect stoichiometryUse a 1:2 molar ratio of dicyanodiamide to methylammonium chloride.[1]
Impurity Formation Reaction temperature too high (>150°C)Maintain strict temperature control around 120°C.
Purification Issues Product is an oil or amorphous solidPurify via recrystallization from an ethanol/ether or ethanol/ethyl acetate mixture.[5]
Persistent soluble impuritiesUse ion-exchange chromatography for purification.[6][7]

Experimental Protocols & Workflows

Protocol: Synthesis of this compound

This protocol is adapted from the established method by Werner and Bell.[1]

  • Reactant Preparation: In a round-bottom flask, combine dicyanodiamide (1 part by mole) and methylammonium chloride (2 parts by mole). Ensure both reagents are finely powdered and dry.

  • Mixing: Thoroughly mix the powdered reagents with a spatula until a homogeneous mixture is obtained.

  • Reaction: Immerse the flask in a preheated oil bath at 120-125°C. The mixture will melt and react.

  • Heating: Maintain the temperature for 3 hours. The reaction mixture will solidify upon completion.

  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature.

  • Initial Work-up: Break up the solid mass. The crude product can be used directly for purification.

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_start Starting Materials A Dicyanodiamide C Mix & Heat (120-125°C, 3h) A->C B Methylammonium Chloride B->C D Crude Product C->D E Purification (Recrystallization or Chromatography) D->E F Pure Methylguanidine Hydrochloride E->F

Caption: General workflow for this compound synthesis.

Visualization of the Troubleshooting Logic

This diagram outlines the decision-making process when troubleshooting a sub-optimal reaction outcome.

G A Sub-optimal Reaction Outcome B Low Yield A->B C High Impurity Level A->C D Check Temperature: Is it ~120°C? B->D E Check Molar Ratio: Is it 1:2? B->E F Check Reaction Time: Is it >2 hours? B->F G Check Temperature: Is it >150°C? C->G H Purify via Recrystallization C->H

Sources

Technical Support Center: Troubleshooting Low Solubility of Methylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals encountering challenges with methylguanidine hydrochloride in their chemical reactions. This guide is designed to provide in-depth, practical solutions to common low solubility issues, drawing from established scientific principles and field-proven insights. Our goal is to empower you with the knowledge to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubility of this compound.

Q1: What are the general solubility characteristics of this compound?

This compound is a polar, hygroscopic crystalline solid. Its solubility is highest in polar protic solvents. It is known to be soluble in water at approximately 50 mg/mL[1][2][3][4][5] and has been described as slightly soluble in methanol and Dimethyl Sulfoxide (DMSO)[6]. Due to its salt-like nature, it is generally poorly soluble in nonpolar organic solvents.

Q2: I'm observing incomplete dissolution of this compound in my reaction solvent. What are the likely causes?

Several factors can contribute to incomplete dissolution:

  • Solvent Choice: The polarity of your solvent system may not be optimal for dissolving the polar this compound salt.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature. Your reaction may be running at a temperature too low to achieve the desired concentration.

  • Hygroscopicity: this compound readily absorbs moisture from the atmosphere. The presence of water can alter its solubility characteristics in organic solvents and may lead to the formation of hydrates that have different solubilities.

  • Concentration: You may be attempting to create a supersaturated solution, exceeding the solubility limit of this compound in the specific solvent at the given temperature.

Q3: How does the hygroscopic nature of this compound affect my experiments?

Being hygroscopic means the compound has a strong affinity for water and will readily absorb it from the air. This can lead to:

  • Inaccurate Weighing: The measured weight may include an unknown amount of water, leading to stoichiometric errors in your reaction.

  • Altered Solubility: The presence of absorbed water can change the solubility profile of the compound in your chosen solvent.

  • Side Reactions: In moisture-sensitive reactions, the introduced water can lead to unwanted side products and reduced yield.

Q4: Can I heat the mixture to improve the solubility of this compound?

Gentle heating can be an effective method to increase the solubility of this compound. However, it is crucial to consider the thermal stability of your other reactants and the potential for increased side reactions at higher temperatures. It is recommended to first determine the thermal stability of your system before applying heat.

Q5: Will adjusting the pH of my reaction mixture help dissolve this compound?

The solubility of guanidinium salts can be influenced by pH[3]. Methylguanidine is a strong base, and its hydrochloride salt is formed with a strong acid. In a neutral or acidic aqueous solution, it will be fully ionized and generally more soluble. In highly basic conditions, the free base of methylguanidine could be generated, which has different solubility properties. However, in most organic reactions, the effect of pH is less straightforward and is coupled with the choice of base and solvent.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving low solubility issues during your reactions.

Initial Assessment of the Solubility Problem

Before making significant changes to your protocol, it's essential to characterize the problem.

  • Visual Observation: Is the this compound completely undissolved, or is there a significant amount of solid suspended in the reaction mixture? Does precipitation occur after an initial period of dissolution?

  • Reaction Monitoring: Are you observing a lower than expected reaction rate or yield? This can be an indirect indicator of poor solubility, as the concentration of the dissolved reactant is the effective concentration for the reaction.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low solubility issues with this compound.

Caption: A workflow for troubleshooting low solubility of this compound.

Detailed Troubleshooting Steps

1. Solvent System Optimization

If this compound is not dissolving, the primary focus should be on the solvent system.

  • Increase Solvent Polarity: Since this compound is a salt, increasing the polarity of the solvent can enhance its solubility. For example, if you are using a less polar solvent like dichloromethane (DCM), consider switching to a more polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF)[].

  • Employ a Co-Solvent System: The use of a co-solvent can significantly improve solubility without drastically changing the overall reaction environment. Small amounts of a highly polar solvent like water, methanol, or DMSO can be added to the primary reaction solvent. It is crucial to ensure that the co-solvent does not interfere with the reaction chemistry.

  • Alternative Solvents: If solubility remains an issue, a complete change of solvent may be necessary. The choice of a new solvent should be guided by the solubility of all reactants and the requirements of the reaction chemistry.

2. Temperature Adjustment

For endothermic dissolution processes, increasing the temperature will increase solubility.

  • Gentle Heating: Gradually increase the temperature of the reaction mixture while monitoring for dissolution. A temperature increase of 10-20 °C can often be sufficient.

  • Refluxing: In some cases, refluxing the solvent may be necessary to achieve complete dissolution. However, this should be done with caution, as prolonged heating at high temperatures can lead to degradation of reactants or products.

3. Addressing Reagent Hygroscopicity

Given the hygroscopic nature of this compound, ensuring anhydrous conditions is critical.

  • Drying the Reagent: Before use, dry the this compound under high vacuum for several hours to remove any absorbed water.

  • Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent moisture uptake during weighing and addition to the reaction.

  • Anhydrous Solvents: Always use freshly dried, anhydrous solvents for your reactions.

4. Managing Precipitation During the Reaction

If this compound initially dissolves but then precipitates out of solution, consider the following:

  • Temperature Fluctuations: Ensure the reaction temperature is maintained consistently. A drop in temperature can cause a dissolved solid to crash out of solution.

  • Product Insolubility: The product of the reaction may be insoluble in the reaction solvent and could be co-precipitating with the starting material. Analyze the precipitate to determine its composition.

  • Change in Solvent Composition: If the reaction consumes or generates a species that significantly alters the polarity of the solvent mixture, it could lead to precipitation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to assessing and improving the solubility of this compound.

Protocol 1: Qualitative Solubility Assessment

This protocol allows for a rapid screening of suitable solvents.

Materials:

  • This compound

  • A selection of anhydrous solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, THF, DMF, DMSO, dichloromethane)

  • Small vials or test tubes

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry vial.

  • Add 1 mL of the chosen solvent to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the mixture for undissolved solids.

  • Record your observations as "soluble," "partially soluble," or "insoluble."

  • If the compound appears soluble, you can incrementally add more solid to estimate the approximate saturation point.

Protocol 2: Preparation of a Saturated Solution for Quantitative Analysis

This protocol is for preparing a saturated solution to determine the precise solubility.

Materials:

  • This compound

  • Chosen anhydrous solvent

  • Stir plate and stir bar

  • Temperature-controlled bath

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

  • Place the flask in a temperature-controlled bath set to the desired temperature.

  • Stir the mixture vigorously for a sufficient amount of time (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any suspended solids.

  • Determine the concentration of this compound in the filtered solution using a suitable analytical technique (e.g., HPLC, gravimetric analysis after solvent evaporation).

Technical Data Summary

SolventQualitative Solubility of Methylguanidine HClEstimated Quantitative Solubility ( g/100g solvent) at 25°C
WaterSoluble[1][2][3][4][5]~5.0
MethanolSlightly Soluble[6]~2.0
Ethanol-~1.2
N,N-Dimethylformamide (DMF)-~4.0
Dimethyl Sulfoxide (DMSO)Slightly Soluble[6][8]~5.5
Acetonitrile-< 1.0
Tetrahydrofuran (THF)-Insoluble
Dichloromethane (DCM)-Insoluble

Note: Estimated values are based on data for guanidine hydrochloride and the principle of "like dissolves like." Actual solubilities may vary.

Visualizing Key Relationships

The following diagram illustrates the interplay of factors affecting the solubility of this compound in a reaction.

G cluster_0 Factors Influencing Solubility cluster_1 Experimental Observations Solvent Polarity Solvent Polarity Incomplete Dissolution Incomplete Dissolution Solvent Polarity->Incomplete Dissolution Low Reaction Rate Low Reaction Rate Solvent Polarity->Low Reaction Rate Temperature Temperature Temperature->Incomplete Dissolution Precipitation Precipitation Temperature->Precipitation Hygroscopicity Hygroscopicity Hygroscopicity->Incomplete Dissolution pH / Basicity pH / Basicity

Caption: Key factors influencing this compound solubility and their experimental consequences.

Conclusion

Successfully utilizing this compound in reactions where it exhibits low solubility requires a systematic and informed approach. By carefully considering the choice of solvent, reaction temperature, and the inherent hygroscopicity of the reagent, researchers can overcome these challenges. This guide provides a framework for troubleshooting and optimizing your experimental conditions. We encourage you to use these principles as a starting point and to adapt them to the specific requirements of your synthetic route.

References

  • ResearchGate.
  • Solubility of Things. Guanidinium chloride. [Link]
  • PubChem. This compound. [Link]
  • PubMed Central (PMC).
  • Regis Technologies.
  • Triclinic Labs.
  • Reddit. Advice regarding Guanidine-Hydrochloride solubility in EtOH. [Link]
  • PubMed. Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol. [Link]
  • The Pharma Master. Troubleshooting. [Link]
  • ResearchGate. How to determine the solubility of a substance in an organic solvent?[Link]
  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
  • PubChem. Methylguanidine monohydrochloride. [Link]
  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]
  • PubMed Central (PMC). Insoluble drug delivery strategies: review of recent advances and business prospects. [Link]
  • RJPT. Technologies to Counter Poor Solubility Issues: A Review. [Link]
  • PubMed Central (PMC). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
  • ResearchGate. Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. [Link]
  • Semantic Scholar.
  • PubChem. Dichloromethane. [Link]
  • Springer Nature Experiments. Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines. [Link]
  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
  • Chemistry Stack Exchange. How to predict the solubility of an organic compound in different kinds of solvents?[Link]
  • SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]
  • EXPERIMENT 1 DETERMIN
  • ResearchGate.
  • Sciencemadness Wiki. Guanidine. [Link]
  • University of Toronto. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]
  • RSC Publishing.
  • PubMed.
  • AppliChem.
  • Scribd.
  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO)
  • IUPAC-NIST Solubility Data Series.
  • ResearchGate.
  • ResearchGate. Synthesis of Guanidines in Solution. [Link]
  • ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. [Link]
  • AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]
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  • PubMed Central (PMC).
  • ACS Publications.
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Technical Support Center: Purification Strategies for Products Synthesized with Methylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying products synthesized using methylguanidine hydrochloride. The inherent basicity and high polarity of this compound often present unique challenges in downstream processing. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you achieve optimal purity for your target compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of compounds synthesized in the presence of this compound.

FAQ 1: Why is removing this compound from my reaction mixture so difficult?

This compound is a highly polar, water-soluble salt of a strong organic base.[1] Its properties cause it to behave similarly to many polar reaction products, making separation by standard techniques like direct crystallization or silica gel chromatography challenging. It can also form salts with acidic functionalities on your target molecule, further complicating purification.

FAQ 2: What are the primary purification strategies I should consider?

The best strategy depends on the properties of your desired product. The most common and effective methods include:

  • Acid-Base Extraction: This technique leverages the basicity of methylguanidine to separate it from neutral or acidic products.[2][3][4]

  • Crystallization/Recrystallization: If your product is a solid, crystallization can be a powerful purification method, provided a suitable solvent system can be identified.[5][6][7]

  • Chromatography: While standard silica gel can be problematic, alternative chromatographic methods like ion-exchange or reversed-phase HPLC can be highly effective.[8][9]

  • Solid-Phase Scavenging: Using resins designed to bind and remove specific functional groups can be an elegant solution for removing excess reagents.

FAQ 3: How can I tell if my purified product is free of this compound?

Several analytical techniques can be used to detect residual this compound:

  • High-Performance Liquid Chromatography (HPLC): A dedicated HPLC method, potentially using an ion-exchange column, is a sensitive way to quantify this impurity.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The methyl group of methylguanidine has a characteristic signal in the 1H NMR spectrum that can be used for detection and quantification if there are no overlapping signals from your product.

  • Mass Spectrometry (MS): LC-MS can be used to detect the molecular ion of methylguanidine.

II. Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting for common purification challenges.

Scenario 1: My product is a neutral or acidic solid, and I can't crystallize it away from this compound.

This is a classic purification problem when using this reagent. The high polarity of the methylguanidine salt keeps it in solution with your polar product, or it co-precipitates.

Troubleshooting Workflow: Acid-Base Extraction

This workflow is designed to separate a neutral or acidic product from the basic this compound.

Caption: Acid-Base Extraction Workflow.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid, such as 1M HCl.[12][13] The basic methylguanidine will be protonated and preferentially partition into the aqueous layer.

  • Separation: Carefully separate the aqueous layer from the organic layer.

  • Repeat (Optional): For stubborn separations, repeat the acidic wash with a fresh portion of aqueous acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.[14]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[14]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield your crude product, now largely free of this compound.

  • Final Purification: Proceed with crystallization or chromatography for final purification.

Scenario 2: My product is a basic compound, and it co-purifies with this compound.

Separating two basic compounds can be challenging. The key is to exploit differences in their basicity (pKa) or other physical properties.

Troubleshooting Workflow: Selective Purification of Basic Compounds

Caption: Selective Purification of Basic Compounds.

Detailed Protocol: Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their charge. Since both your product and methylguanidine are basic (and thus positively charged at low pH), cation-exchange chromatography is a suitable method.

  • Column Selection: Choose a suitable cation-exchange resin.

  • Equilibration: Equilibrate the column with a low-ionic-strength buffer at a pH where both your product and methylguanidine are protonated and will bind to the resin.

  • Loading: Dissolve your crude mixture in the equilibration buffer and load it onto the column.

  • Elution: Elute the bound compounds using a gradient of increasing ionic strength (e.g., by increasing the salt concentration of the buffer) or by changing the pH. The compound with the weaker affinity for the resin will elute first.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC, HPLC, or another appropriate method to identify the fractions containing your pure product.

Scenario 3: My product streaks badly on a silica gel TLC plate, making column chromatography impossible.

This is a common issue with basic compounds on acidic silica gel.[15]

Troubleshooting Table: Column Chromatography for Basic Compounds
ProblemCauseSolution
Streaking on TLC Strong interaction between the basic product and acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent to neutralize the acidic sites on the silica.[15]
Product Won't Elute The product is too polar for the solvent system and is irreversibly adsorbed to the silica.Switch to a more polar solvent system (e.g., dichloromethane/methanol). If that fails, consider using a different stationary phase like basic or neutral alumina.[15]
Poor Separation The polarity of the product and impurities are too similar in the chosen solvent system.Try a different solvent system with different selectivity (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/methanol system).[15]

III. Advanced Purification Strategies

For particularly challenging separations, more advanced techniques may be necessary.

Protecting Group Strategy

In some cases, temporarily protecting the guanidine functionality can significantly alter the product's properties, making it easier to purify. For instance, using a Boc-protecting group can make the guanidine moiety less basic and more amenable to standard purification techniques.[16]

Solid-Phase Scavenging

This technique uses a functionalized solid support (a "scavenger" resin) to selectively react with and remove excess reagents or byproducts from a solution. For removing excess methylguanidine, a resin with an acidic functionality could potentially be used to bind the basic impurity, which can then be removed by simple filtration.

IV. Data Tables for Quick Reference

Solvent Properties for Crystallization

Choosing the right solvent is crucial for successful crystallization.[7]

SolventPolarityBoiling Point (°C)Notes
Water Very High100Good for highly polar compounds.[6]
Methanol High65A common choice for polar molecules.[17]
Ethanol High78Similar to methanol but less volatile.[17]
Acetonitrile Medium-High82Can be a good alternative to alcohols.[17]
Acetone Medium56Useful for a range of polarities.
Ethyl Acetate Medium77A common, moderately polar solvent.
Dichloromethane Low-Medium40A versatile, less polar solvent.
Hexane Low69Used for non-polar compounds or as an anti-solvent.

This table provides a general guide. Solvent selection is highly dependent on the specific properties of the target compound.

V. References

  • Solubility of Things. (n.d.). Crystallization Techniques. Retrieved from [Link]

  • ResearchGate. (2015). How do I make a crystal of highly polar compounds?. ResearchGate. [Link]

  • Unknown. (n.d.). 3.3. CRYSTALLIZATION. [Link]

  • Unknown. (n.d.). Guide for crystallization. [Link]

  • Unknown. (n.d.). 4. Crystallization. [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted guanidine derivatives. Retrieved from

  • RSC Publishing. (n.d.). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst. [Link]

  • ResearchGate. (2025). Chromatography of guanidino compounds. ResearchGate. [Link]

  • Unknown. (n.d.). Acid-Base Extraction. [Link]

  • PMC. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. [Link]

  • PubMed. (1990). Determination of methylguanidine in plasma and urine by high-performance liquid chromatography with fluorescence detection following postcolumn derivatization. [Link]

  • ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine?. ResearchGate. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ACS Publications. (n.d.). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry. [Link]

  • Chromatography Forum. (2005). Guanidine derivatives. [Link]

  • PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

  • PubMed. (2013). A new method to synthesize creatine derivatives. [Link]

  • PubMed. (n.d.). Solid-phase synthesis of substituted guanidines using a novel acid labile linker. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • PubMed. (n.d.). Physicochemical characterization of creatine N-methylguanidinium salts. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanidine. [Link]

  • ResearchGate. (2025). Figure 3. Separation of guanidino compounds and internal standard: (1).... ResearchGate. [Link]

  • PubMed. (1993). Purification of methylguanidine synthase from the rat kidney. [Link]

  • Unknown. (n.d.). Remove Sticky Reagents. [Link]

  • PubMed. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. [Link]

  • NIH. (n.d.). Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 1: Liquid-Liquid Extraction. [Link]

  • Chemistry LibreTexts. (2023). 1.1: Liquid-Liquid Extraction. [Link]

  • NIH. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. [Link]

  • Unknown. (n.d.). DETERMINATION OF IMPURITIES IN MEDICAL PRODUCTS CONTAINING METFORMIN HYDROCHLORIDE. [Link]

  • ResearchGate. (2025). A new method to synthesize creatine derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). Method for removing unreacted electrophiles from a reaction mixture. Retrieved from

  • SHIMADZU CORPORATION. (n.d.). Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • Zenodo. (1922). CCXIV.-The Preparation of Methylguanidine, and of Pp-Dimeth ylguanidine by the Interaction of Di- cyanodiamide, and Methylammoni. [Link]

  • PMC. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for the preparation of a creatine or creatine monohydrate. Retrieved from

  • PubMed. (n.d.). Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas. [Link]

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Technical Support Center: pH Control in Guanidinylation Reactions with Methylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for controlling pH during guanidinylation reactions using methylguanidine hydrochloride. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of pH in a guanidinylation reaction?

A1: The pH of the reaction medium is the most critical parameter governing the success of a guanidinylation reaction. It directly controls the protonation state of both the amine substrate (e.g., the epsilon-amino group of a lysine residue) and the methylguanidine reagent. For the reaction to proceed, the amine substrate must be in its deprotonated, nucleophilic state to attack the electrophilic carbon of the guanidinylating reagent.

Q2: What are the relevant pKa values I need to consider?

A2: Two key pKa values are at play: that of the amine to be modified and that of the methylguanidinium ion. The ε-amino group of a typical lysine residue in a protein has a pKa of about 10.4-10.5.[1][2] Methylguanidine is a strong base, and its conjugate acid, the methylguanidinium ion, has a high pKa, estimated to be between 12.78 and 14.05.[3][4]

Q3: Why is this compound the reagent, and not free methylguanidine?

A3: Methylguanidine is a very strong base and is most stable and commercially available as its hydrochloride salt. In this form, the guanidinium group is protonated. To generate the reactive, unprotonated methylguanidine, a base must be added to the reaction mixture to raise the pH above its pKa.

Q4: What is the optimal pH range for guanidinylation of lysine residues?

A4: The optimal pH for the guanidinylation of lysine is typically in the range of 8.5 to 9.5.[5] This represents a compromise: the pH is high enough to deprotonate a significant fraction of the lysine amino groups, rendering them nucleophilic, but not so high as to cause significant denaturation of most proteins or promote side reactions. For N-terminal modification, a near-physiological pH can sometimes be used to achieve selectivity over lysine residues due to the lower pKa of the α-amino group (around 8).[5]

Understanding the Chemical Equilibrium

The success of a guanidinylation reaction hinges on a delicate acid-base equilibrium. The amine on the substrate must be deprotonated to act as a nucleophile, while the methylguanidine must also be in its free base form to be reactive.

Guanidinylation Equilibrium cluster_amine Amine Substrate (e.g., Lysine) cluster_guanidine Methylguanidine Reagent R-NH3+ R-NH₃⁺ (Protonated) R-NH2 R-NH₂ (Nucleophilic) R-NH3+->R-NH2 pKa ≈ 10.5 Product Guanidinylated Product R-NH2->Product Reaction MG-H+ CH₃-NH-C(=NH₂⁺)-NH₂ (Protonated) MG CH₃-N=C(NH₂)-NH₂ (Reactive) MG-H+->MG pKa ≈ 12.8 - 14.0 MG->Product

Caption: The key equilibria in a guanidinylation reaction.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Reaction Yield 1. Incorrect pH: The pH may be too low, resulting in protonation of the target amine and insufficient nucleophilicity.[3] 2. Reagent Degradation: this compound is hygroscopic and can degrade.[6] 3. Insufficient Reagent: The stoichiometry may be inadequate to drive the reaction to completion.1a. Verify pH: Directly measure the pH of the reaction mixture. 1b. Adjust pH: Incrementally add a suitable base (e.g., NaOH, TEA) to bring the pH into the optimal range (8.5-9.5 for lysine).[5] 2. Use Fresh Reagent: Ensure the this compound is dry and from a reliable source.[3] 3. Increase Reagent Stoichiometry: Add an excess of the guanidinylating agent.
Formation of Side Products 1. pH Too High: Excessively high pH can lead to protein denaturation, aggregation, or hydrolysis of other functional groups. 2. Reaction with Other Nucleophiles: Other nucleophilic residues (e.g., cysteine) may react if the pH is not optimal for lysine modification.[7]1. Lower pH: Adjust the pH to the lower end of the optimal range (e.g., 8.5). 2. Buffer Selection: Use a well-characterized buffer system to maintain tight pH control.[8] Consider protecting other reactive groups if necessary.
Reaction Stalls 1. pH Drift: The reaction may generate acidic byproducts that lower the pH and halt the reaction. 2. Reagent Instability: The active, deprotonated methylguanidine may be unstable over long reaction times.1. Monitor and Adjust pH: Periodically check and readjust the pH during the reaction. 2. Use a Buffered System: Employ a buffer with sufficient capacity to resist pH changes.[8] 3. Staged Reagent Addition: Add the this compound in portions over the course of the reaction.
Protein Precipitation 1. Denaturation at High pH: The required basic conditions may cause the protein to unfold and aggregate. 2. Change in Protein pI: Guanidinylation converts a primary amine to a more basic guanidinium group, altering the protein's isoelectric point (pI) and potentially its solubility.1. Optimize pH and Temperature: Find the highest tolerable pH for your specific protein. Consider running the reaction at a lower temperature. 2. Solvent Additives: Include stabilizing excipients like glycerol or arginine in the reaction buffer. 3. Post-Reaction Buffer Exchange: After the reaction, promptly exchange the buffer to one that favors the solubility of the modified protein.

Experimental Protocols

Protocol 1: General Procedure for Protein Guanidinylation
  • Protein Preparation: Dissolve the protein in a suitable buffer (e.g., 50 mM borate, pH 9.0). The protein concentration should be empirically determined, but a starting point of 1-5 mg/mL is common.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 1 M in water).

  • Reaction Setup: To the stirred protein solution, add the desired molar excess of the this compound solution.

  • pH Adjustment and Monitoring: Immediately measure the pH of the reaction mixture and adjust to the target pH (e.g., 9.0) with a suitable base (e.g., 1 M NaOH). Monitor the pH throughout the reaction and adjust as necessary.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 2-24 hours). The optimal time should be determined empirically.

  • Quenching and Purification: Quench the reaction by lowering the pH (e.g., with acetic acid) or by buffer exchange into a neutral buffer (e.g., PBS, pH 7.4). Purify the modified protein using standard techniques such as dialysis, size-exclusion chromatography, or tangential flow filtration to remove excess reagents.

Protocol 2: Preparation of a 0.1 M Borate Buffer (pH 9.0)
  • Prepare a 0.1 M Boric Acid Solution: Dissolve 0.618 g of boric acid in approximately 80 mL of deionized water.

  • Adjust pH: While stirring, slowly add 1 M NaOH until the pH meter reads 9.0.[4]

  • Final Volume: Adjust the final volume to 100 mL with deionized water.

  • Sterilization (Optional): If the buffer will be stored, it can be sterile-filtered.

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_ph Measure Reaction pH start->check_ph ph_ok Is pH in Optimal Range (8.5-9.5)? check_ph->ph_ok adjust_ph Adjust pH with Base ph_ok->adjust_ph No check_reagents Verify Reagent Quality & Stoichiometry ph_ok->check_reagents Yes adjust_ph->check_ph reagents_ok Are Reagents Fresh & in Excess? check_reagents->reagents_ok replace_reagents Use Fresh Reagent & Increase Stoichiometry reagents_ok->replace_reagents No monitor_progress Monitor Reaction (e.g., LC-MS) reagents_ok->monitor_progress Yes replace_reagents->check_reagents success Reaction Complete monitor_progress->success

Caption: A systematic workflow for troubleshooting low-yield guanidinylation reactions.

Data Summary

Compound pKa Significance Reference(s)
Lysine (ε-NH₃⁺)~10.4-10.5Must be deprotonated to be nucleophilic.[1][2]
Protein N-terminus (α-NH₃⁺)~8.0Can be selectively targeted at near-neutral pH.[5]
Methylguanidinium~12.8 - 14.0Indicates the high basicity of methylguanidine; must be deprotonated to react.[3][4]

References

  • Human Metabolome Database. (n.d.). Showing metabocard for Methylguanidine (HMDB0001522).
  • Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC - NIH. (n.d.).
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.).
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Calbiochem. (n.d.). Buffers.
  • ResearchGate. (n.d.). pH-Induced Protonation of Lysine in Aqueous Solution Causes Chemical Shifts in X-ray Photoelectron Spectroscopy | Request PDF.
  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC - NIH. (n.d.).
  • YouTube. (2022, December 12). Lysine let's you link things! Lys biochemistry & reactivity inc charge, nucleophilic bond formation.
  • PubMed. (n.d.). pH corrections and protein ionization in water/guanidinium chloride.
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed Central. (2016, September 9).
  • LookChem. (n.d.). 1-Methylguanidine hydrochloride.
  • The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes - PMC. (n.d.).

Sources

Technical Support Center: Strategies for Removing Unreacted Methylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical purification. As Senior Application Scientists, we understand that removing polar, water-soluble reagents like methylguanidine hydrochloride can be a significant challenge in synthetic chemistry. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity in your final product.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence its removal?

Understanding the physicochemical properties of this compound is the first step in designing an effective purification strategy. Its distinct characteristics, particularly its high polarity and solubility, are the primary levers we can use to separate it from a desired compound.

The core challenge arises because this compound is a small, highly polar salt.[1] It is very soluble in water but has limited solubility in many common organic solvents.[2][3] This behavior is central to most of the purification techniques described below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂H₇N₃·HCl
Molecular Weight 109.56 g/mol [1]
Appearance White to off-white crystalline powder[4]
Melting Point 121-124°C[3]
Water Solubility High (50 mg/mL)[2][4]
Organic Solubility Slightly soluble in DMSO and Methanol[2][3][5]
Key Feature Hygroscopic (absorbs moisture from the air)[2][4]
Q2: My desired product is non-polar to moderately polar. What is the simplest removal method?

For reaction products that are soluble in water-immiscible organic solvents (e.g., ethyl acetate, dichloromethane, ether), the most straightforward and often most effective method is a liquid-liquid aqueous extraction .

Causality: This technique exploits the vast difference in polarity and solubility between your product and the this compound impurity. As a salt, this compound has an extremely high affinity for the aqueous phase and will be "washed out" of the organic layer, which retains your less polar product.[6]

See Protocol 1 for a detailed, step-by-step guide to performing an effective aqueous work-up.

Q3: Aqueous extraction is leading to emulsions or my product has some water solubility. What should I try next?

This is a common issue, especially when solvents like dichloromethane are used or if the product has some polar functional groups. If a simple aqueous wash is ineffective, your next best options are flash column chromatography or using a scavenger resin .

  • Flash Column Chromatography: This is a robust technique for separating compounds based on their polarity.[7] Given its high polarity, this compound will strongly adsorb to the silica gel stationary phase, allowing your less polar product to elute first with a suitable mobile phase.

  • Scavenger Resins: These are polymer-supported reagents designed to react with and "scavenge" specific types of impurities from a solution.[8][9] This method is fast, highly selective, and avoids the need for extensive solvent use associated with chromatography.

The choice between these depends on the scale of your reaction, the polarity difference between your product and the impurity, and the equipment available.

G start Reaction Mixture Containing Methylguanidine HCl product_polarity Is the desired product polar? start->product_polarity extraction Perform Aqueous Extraction (Protocol 1) product_polarity->extraction No (Non-polar to moderately polar) advanced_chrom Consider Advanced Chromatography (HILIC, Ion-Exchange) product_polarity->advanced_chrom Yes (Highly Polar) extraction_success Was extraction successful? extraction->extraction_success chromatography Use Flash Column Chromatography (Protocol 2) extraction_success->chromatography No (Emulsions or product loss) end Pure Product extraction_success->end Yes chromatography->end scavenger Use Scavenger Resin (Protocol 3) scavenger->end advanced_chrom->scavenger Alternative for speed and selectivity

Caption: Decision tree for selecting a purification method.

Q4: How do I effectively use flash column chromatography to remove this compound?

The key is to leverage the extreme polarity of this compound. It will exhibit very strong retention on a standard silica gel column.

  • For Non-Polar to Moderately Polar Products: Your product will elute much faster than the impurity. You can start with a non-polar mobile phase (e.g., hexanes) and gradually increase the polarity by adding ethyl acetate.[10] Your product should elute, leaving the this compound strongly adsorbed at the top of the column. You do not need to elute the impurity; it can be discarded with the silica gel.

  • For Polar Products: This is more challenging. You will need a highly polar mobile phase to elute your product, which might also cause the this compound to move. A common solvent system for polar compounds is methanol in dichloromethane.[10] You may need to add a small amount of a base, like ammonium hydroxide, to the mobile phase to deprotonate the guanidinium salt and reduce its interaction with the acidic silica, allowing it to elute after your product. Careful TLC analysis is critical to develop the right solvent system.

See Protocol 2 for a general procedure for setting up a flash column.

Q5: I need a faster, more high-throughput method than chromatography. How do scavenger resins work for this?

Scavenger resins are ideal for rapid purification and parallel synthesis.[8] The principle is to use a solid-supported reagent that selectively binds to the impurity, which can then be removed by simple filtration.

To remove a basic compound like methylguanidine, you need an acidic scavenger resin. A strong cation exchange (SCX) resin , which typically has sulfonic acid groups, is perfect for this application.

Mechanism: The basic nitrogen atoms of methylguanidine are protonated, and the resulting cation binds tightly to the negatively charged sulfonic acid groups on the resin. Your (presumably neutral or less basic) product remains in solution. The resin-impurity complex is then filtered off, providing a clean solution of your product. This avoids liquid-liquid extractions and chromatography, significantly speeding up the workflow.[9]

See Protocol 3 for a typical scavenger resin workflow.

Experimental Protocols and Workflows

Protocol 1: Standard Aqueous Extraction for Removal

This protocol is the first line of defense for removing this compound from a reaction mixture containing a water-immiscible organic product.

G A 1. Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate) B 2. Transfer to separatory funnel A->B C 3. Add equal volume of deionized water B->C D 4. Shake vigorously & vent C->D E 5. Allow layers to separate D->E F 6. Drain aqueous layer (contains impurity) E->F G 7. Repeat water wash (2-3 times) F->G H 8. Wash with brine G->H I 9. Dry organic layer (e.g., Na₂SO₄) H->I J 10. Filter & concentrate I->J K Pure Product J->K

Caption: Workflow for aqueous extraction.

Step-by-Step Methodology:

  • Ensure the crude reaction product is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, ether, dichloromethane).

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of deionized water to the funnel.

  • Stopper the funnel, invert it, and shake vigorously for 30-60 seconds, periodically venting to release pressure.

  • Place the funnel back on a ring stand and allow the two layers to fully separate. The this compound will partition into the lower aqueous layer (or upper, if using a denser solvent like DCM).

  • Carefully drain and discard the aqueous layer.

  • Repeat the wash (steps 3-6) two more times to ensure complete removal of the impurity.

  • Perform a final wash with a saturated sodium chloride solution (brine). This helps to remove residual water from the organic layer.[11]

  • Drain the organic layer into a clean flask and add a drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • After a few minutes, filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography (Silica Gel)

This protocol outlines a general approach. The specific mobile phase must be determined by thin-layer chromatography (TLC) analysis first.

Step-by-Step Methodology:

  • Prepare the Column: Securely pack a glass column with silica gel slurry made using your starting mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

  • Load the Sample: Dissolve your crude product in a minimal amount of the reaction solvent or mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Begin running the mobile phase through the column, applying positive pressure.

  • Gradient Elution: Start with a low-polarity mobile phase. Your non-polar to moderately polar product should begin to move down the column. The highly polar this compound will remain at the origin.

  • Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute your product.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Use TLC to identify which fractions contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Scavenger Resin-Based Purification

This protocol uses a Strong Cation Exchange (SCX) resin to capture the this compound.

Step-by-Step Methodology:

  • Select the Resin: Choose a sulfonic acid-based SCX resin.

  • Dissolve the Crude Mixture: Dissolve the crude reaction mixture in a suitable solvent. Methanol or acetonitrile are good choices as they effectively dissolve both the product and the impurity, allowing for interaction with the resin.

  • Add the Resin: Add the SCX resin to the solution (typically 2-4 equivalents relative to the excess this compound).

  • Stir: Stir the resulting slurry at room temperature for 1-2 hours to ensure the scavenging reaction goes to completion.[9]

  • Filter: Filter the mixture to remove the resin, which now has the this compound bound to it.

  • Rinse: Rinse the filtered resin with a small amount of fresh solvent to recover any product that may be retained.

  • Concentrate: Combine the filtrate and the rinse, and evaporate the solvent to obtain the purified product.

Table 2: Comparison of Primary Removal Techniques

TechniquePrincipleProsConsBest For
Aqueous Extraction Partitioning between immiscible solventsSimple, fast, inexpensive, scalableCan form emulsions; not for water-soluble productsNon-polar to moderately polar products
Flash Chromatography Differential adsorption onto a solid phaseHigh resolution, widely applicableTime-consuming, uses large solvent volumesProducts with different polarity than the impurity
Scavenger Resin Covalent or ionic binding to a solid supportFast, highly selective, simple filtrationResins can be expensive; requires specific resin for impurityHigh-throughput synthesis, rapid purification

References

  • LookChem. 1-Methylguanidine hydrochloride. [Link]
  • Google Patents. CN1784381A - Method for crystallizing guanidinium salts.
  • ResearchGate. How can I purify a protein using guanidium hydrochloride?. [Link]
  • PubMed. Isolation of RNA using guanidinium salts. [Link]
  • PubMed.
  • CORE.
  • Waters Blog.
  • Google Patents.
  • Wikipedia. Scavenger resin. [Link]
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
  • ResearchGate. What is the best method for conversion of guanidine hydrochloride to free base guanidine?. [Link]
  • Biotage. Solid supported reagents. [Link]
  • University of California, Los Angeles (UCLA) Chemistry.
  • Columbia University.
  • YouTube.
  • Google Patents.
  • Magen Biotechnology Co., Ltd. Guanidine hydrochloride. [Link]
  • PubChem. This compound. [Link]
  • University of Wisconsin-Madison, Department of Chemistry. Remove Sticky Reagents. [Link]
  • Google Patents. CN104860849A - Continuous crystallization process for preparing nitroguanidine through nitric acid method.

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Addressing the hygroscopic nature of Methylguanidine hydrochloride in experiments.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical and practical advice for addressing the challenges posed by the hygroscopic nature of Methylguanidine hydrochloride in experimental settings. Our focus is on ensuring experimental accuracy, reproducibility, and safety through robust handling and troubleshooting protocols.

Section 1: Foundational Questions (FAQs)

This section addresses the fundamental principles behind the hygroscopicity of this compound and its impact on research.

Q1: What does it mean that this compound is "hygroscopic"?

A: Hygroscopy is the property of a substance to attract and hold water molecules from the surrounding environment, either through absorption or adsorption.[1] For this compound, a solid, crystalline salt, this means it will readily take up moisture from the air.[2][3][4][5] This process is driven by the strong affinity of the guanidinium cation and chloride anion for water molecules. If exposed to a humid environment, the powder can become damp, cakey, or even deliquesce (dissolve in the absorbed water) over time.[1][6]

Q2: Why is it critical to control moisture exposure when working with this compound?

A: The uncontrolled absorption of water is a significant source of experimental error and irreproducibility. The primary consequences are:

  • Inaccurate Mass Measurement: When you weigh the compound, you are also weighing an unknown amount of water. This leads to inaccurately prepared solutions with lower-than-intended concentrations, directly affecting reaction stoichiometry, kinetic studies, and dose-response assays.

  • Altered Chemical Behavior: Water is a reactive molecule that can act as a nucleophile or a proton source, potentially initiating unwanted side reactions. In the context of guanidinium salts, absorbed water can alter the compound's effects on the structural stability of biomacromolecules like proteins.[7][8][9]

  • Physical State Changes: The caking or clumping of the powder makes it difficult to handle, weigh, and dispense accurately.[6]

  • Degradation: Long-term exposure to moisture can potentially lead to the degradation of the compound, compromising sample purity.

Q3: How can I visually tell if my sample has absorbed significant moisture?

A: While subtle water absorption may not be visible, significant uptake often presents clear physical changes. A pure, dry sample of this compound should be a free-flowing, white to off-white powder.[3][5] Signs of moisture absorption include:

  • Clumping or Caking: The powder loses its fine, free-flowing consistency and forms clumps.[6]

  • "Wet" or Pasty Appearance: In cases of high humidity exposure, the material may look visibly damp or even form a paste.

  • Deliquescence: In extreme cases, the solid will dissolve into a saturated aqueous solution.

Any deviation from a dry, free-flowing powder should be treated as a sign of water contamination.

Section 2: Troubleshooting Guide: Storage and Handling

This section provides practical solutions for common issues encountered during the storage and handling of this compound.

Q4: What are the ideal storage conditions for this compound?

A: Proper storage is the first line of defense against moisture contamination. The ideal conditions depend on the sensitivity of your application. The core principle is to create a moisture-free barrier between the compound and the ambient environment.

Storage MethodDescriptionBest ForCausality & Expert Insight
Sealed Manufacturer's Container The original, unopened container with a tight-fitting cap.[10]Short-term storage of newly received product.Provides a good initial barrier. However, every time the container is opened, it's exposed to atmospheric moisture. This method is insufficient for long-term or high-purity applications.
Glass Desiccator A sealable glass enclosure containing a renewable desiccant (e.g., silica gel, Drierite).Routine, frequent-use storage.The desiccant actively absorbs moisture from the air trapped inside the container, maintaining a dry environment.[11][12] It is crucial to ensure the desiccant is active (e.g., blue, not pink, for indicating silica gel).
Inert Atmosphere Glove Box A sealed chamber continuously purged with a dry, inert gas (e.g., Nitrogen, Argon) to maintain <1 ppm O₂ and H₂O.[13][14]High-purity applications, weighing operations, and long-term storage of critical samples.This is the gold standard.[15] It provides the ultimate protection by completely isolating the compound from atmospheric moisture during both storage and handling, eliminating the primary source of contamination.[16][17]

Recommendation: For all applications, once opened, the container should be sealed with paraffin film and stored inside a desiccator.[18] For moisture-sensitive experiments, transferring the required amount of compound into smaller vials inside a glove box for daily use is the most robust strategy.[19]

Q5: I don't have a glove box. How can I best handle the compound to minimize moisture exposure?

A: While a glove box is ideal, careful technique can significantly mitigate moisture uptake.[14]

  • Work Quickly and Efficiently: Prepare your workspace before opening the container. Have your spatulas, weigh boats, and vials ready. Minimize the time the container is open to the air.[6]

  • Use a Desiccator for Transfers: If possible, place the balance inside a positive pressure nitrogen or argon "glove bag," which is a more economical alternative to a rigid glove box.[19]

  • Avoid Humid Environments: Do not handle the compound in the open lab on a rainy or humid day if possible. Laboratory air conditioning helps reduce ambient humidity.

  • Small Aliquots: Avoid working from the large stock bottle repeatedly. When you receive the compound, consider pre-aliquoting it (on a dry day) into smaller, single-use vials that can be tightly sealed.

  • Headspace Purge: Before sealing the container for storage, you can gently flush the headspace with a dry, inert gas like nitrogen or argon to displace the moist air.

Q6: My this compound has become clumpy. Can I still use it? What is the protocol for drying it?

A: A clumpy sample should not be used directly for any application requiring accurate concentration, as its true mass is unknown.[6] However, the material can often be salvaged by drying it.

Causality: Heating the compound under reduced pressure lowers the boiling point of water, allowing it to be removed efficiently at temperatures well below the compound's melting or decomposition point. A vacuum ensures the evaporated water is continuously removed from the environment.

  • Preparation: Place a thin layer of the clumpy compound in a clean, dry glass container (e.g., a watch glass or a beaker). Do not use plastic, as it can off-gas or deform.

  • Oven Setup: Place the container in a vacuum oven.

  • Drying: Heat the oven to 50-60°C . The melting point of this compound is 121-124°C, so this temperature provides a safe margin to avoid melting.[3][5]

  • Apply Vacuum: Once the temperature has stabilized, slowly apply a vacuum. A "full" vacuum from a standard laboratory pump is sufficient.

  • Drying Time: Dry for at least 4-6 hours. For very damp samples or larger quantities, drying overnight is recommended.

  • Cooling: Crucially , release the vacuum with a dry, inert gas (Nitrogen or Argon) if possible. If not, release it with air and immediately transfer the hot container to a glass desiccator to cool. Do not let it cool in open air, as the hot, dry powder is extremely hygroscopic and will rapidly reabsorb moisture.

  • Storage: Once cool, immediately transfer the dry, free-flowing powder to an airtight container for storage in a desiccator.

Section 3: Experimental Workflow Protocols

This section provides detailed, step-by-step procedures for critical experimental workflows where moisture control is paramount.

Q7: What is the standard operating procedure (SOP) for accurately weighing this compound for a moisture-sensitive reaction?

A: This SOP outlines the process using a glove box, which represents the best practice for ensuring anhydrous conditions.

This diagram illustrates the necessary steps for accurate weighing inside a controlled atmosphere.

G cluster_0 Preparation Phase (Outside Glove Box) cluster_1 Execution Phase (Inside Glove Box) cluster_2 Finalization Phase prep_glass Oven-dry all glassware & tools (>120°C, 4h) cool_ante Cool glassware in antechamber under vacuum move_in Move items from antechamber into main box cool_ante->move_in Transfer equilibrate Allow compound & balance to equilibrate to box atmosphere move_in->equilibrate tare Tare balance with weigh boat equilibrate->tare weigh Carefully weigh required amount of compound tare->weigh seal Immediately transfer to & seal reaction vessel weigh->seal cleanup Tightly re-seal main compound container proceed Proceed with reaction (inside glove box) cleanup->proceed

Caption: Workflow for weighing this compound in a glove box.

  • Preparation: All necessary glassware, spatulas, and weigh boats must be thoroughly dried in an oven at >120°C for at least 4 hours to remove adsorbed surface water.[20]

  • Transfer into Glove Box: Transfer the hot glassware into the glove box antechamber, evacuate and refill with inert gas three times, then bring the items into the main chamber.

  • Equilibration: Allow the container of this compound and the analytical balance to sit inside the glove box atmosphere for at least 30 minutes to thermally and atmospherically equilibrate.

  • Weighing: Place a weigh boat on the balance and tare it. Carefully dispense the desired amount of this compound into the weigh boat. The powder should be free-flowing.

  • Transfer: Immediately transfer the weighed solid to your pre-dried reaction flask or vial inside the glove box.

  • Sealing: Tightly re-seal the main stock bottle of this compound. Seal the reaction vessel containing the weighed compound before removing it from the glove box (if the subsequent steps are done outside).

Q8: How can I quantitatively determine the water content in my this compound sample?

A: Visual inspection is subjective. For definitive quantification of water content, especially for quality control or developing a cGMP process, Karl Fischer (KF) titration is the industry-standard method.[21][22]

Causality: The KF reaction is a specific and stoichiometric redox reaction between iodine and water. By measuring the amount of iodine consumed to neutralize all the water in the sample, a highly accurate water content can be calculated.

MethodPrincipleTypical RangeWhen to Use
Volumetric KF The sample is dissolved in a solvent, and an iodine-containing titrant is added until an endpoint is detected. The volume of titrant is used to calculate water content.> 0.1% (1000 ppm) waterBest for samples with moderate to high water content. It is a robust and common method.[23]
Coulometric KF Iodine is generated electrochemically in the titration cell. The total charge required to generate enough iodine to react with all the water is measured.10 ppm to 1% waterIdeal for samples with very low water content where high sensitivity is required.[23]
KF with Oven The sample is heated in a sealed vial, and a dry carrier gas transfers the evaporated water into the KF titration cell.Solids, insoluble samples, or samples that cause side reactions.This is the best method for solids like this compound. It ensures all water (surface and bound) is measured without dissolving the compound in the KF reagents, which could cause interference.

This flowchart helps researchers decide on the appropriate actions when receiving or using a batch of this compound.

G start Receive/Use Batch of Methylguanidine HCl check_visual Is the powder free-flowing? start->check_visual check_sensitivity Is the experiment highly sensitive to water? check_visual->check_sensitivity Yes dry_sample Dry sample using Vacuum Oven Protocol check_visual->dry_sample No (Clumpy) handle_glovebox Proceed with handling in a glove box or with careful technique check_sensitivity->handle_glovebox No verify_kf Optional but recommended: Verify dryness with Karl Fischer Titration check_sensitivity->verify_kf Yes dry_sample->check_sensitivity verify_kf->handle_glovebox

Caption: Decision-making flowchart for handling this compound.

References

  • MRC Lab. (n.d.). Laboratory Glove Box: Definition, Types & Functions.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
  • University of Michigan-Dearborn. (n.d.). Water Sensitive Chemicals.
  • mulksgrp. (2025, February 10). What do we need a glovebox for?
  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Water Sensitive Chemicals.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Utah Tech University. (n.d.). Water Sensitive Reactions.
  • Princeton University - Environmental Health and Safety. (n.d.). Glove boxes.
  • News-Medical.Net. (2018, August 28). Moisture Analysis Techniques.
  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products.
  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?
  • University College Dublin School of Chemistry. (2018, April 1). SOP For Operation Of Glove Boxes.
  • University of Pennsylvania - Environmental Health and Radiation Safety. (n.d.). STANDARD OPERATING PROCEDURES (SOP) FOR WATER SENSITIVE CHEMICALS.
  • Asaclean® Purging Compounds. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins.
  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry.
  • Scharlab. (n.d.). Karl Fischer water content titration.
  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
  • Srisongphan, A., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Scientific Reports, 12(1), 8459.
  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? r/labrats.
  • Wikipedia. (n.d.). Hygroscopy.
  • O'Brien, E. P., et al. (2017). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Journal of the American Chemical Society, 139(4), 1633–1643.
  • Butschies, M., et al. (2024). Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts. Physical Chemistry Chemical Physics, 26(15), 12693-12704.
  • Chemdad Co., Ltd. (n.d.). This compound.
  • Hoffman, G. G., & Gruebele, M. (2013). Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation. The Journal of Physical Chemistry B, 117(38), 11179–11186.
  • Debnath, M., et al. (2018). Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme. ACS Omega, 3(10), 14327–14336.

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Validation & Comparative

A Comparative Guide to Guanidinylating Agents: Evaluating the Efficiency of Methylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of guanidines is a critical step in the creation of a wide array of biologically active molecules.[1] The guanidinium group, with its unique basicity and ability to form strong hydrogen bonds, is a key pharmacophore in numerous natural products and pharmaceuticals.[1][2] The choice of the agent used to install this functional group—the guanidinylating agent—directly impacts reaction efficiency, substrate scope, and overall yield.[1]

This guide provides an objective comparison of Methylguanidine hydrochloride against other common guanidinylating agents, supported by experimental data. Our goal is to equip you with the necessary insights to select the most appropriate tool for your specific synthetic challenges, balancing factors like reactivity, cost, and compatibility with your substrate.

Performance Overview of Common Guanidinylation Reagents

The efficiency of a guanidinylation reaction is highly dependent on the reagent, the amine substrate, and the reaction conditions.[1] Historically, reagents like this compound and its analogs were workhorses, but modern synthesis often employs more sophisticated, protected reagents that offer milder conditions and broader applicability. The following table provides a high-level comparison of major classes of these reagents.

Reagent ClassExample ReagentKey AdvantagesKey Disadvantages
Isoureas/Isothioureas This compound, O-Methylisourea, N,N'-di-Boc-S-methylisothioureaCost-effective, simple structures.[1]Often require harsh conditions (high pH/temp), potential for side products, lower reactivity.[1]
Triflylguanidines N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)High reactivity, excellent yields, broad substrate scope, effective for weakly nucleophilic amines.[1][2]Higher cost, requires a subsequent deprotection step.[1]
Pyrazole-carboxamidines N,N′-Di-Boc-1H-pyrazole-1-carboxamidineGood yields, mild conditions, stable and commercially available reagent.[1][2]Slower reaction times compared to triflylguanidines.[1]
Uronium/Aminium Salts HATU, HBTUReadily available, effective for some nucleophiles, particularly anilines.[1]Guanidinylation is often a side reaction; primary use is in peptide coupling.[1][3]
Cyanamides Cyanogen bromideEarly method for guanidine synthesis.[4]Can require harsh conditions and may not be suitable for complex molecules.[4]
Causality of Efficiency: Why Reagent Choice Matters

The striking differences in efficiency among these agents are rooted in their chemical mechanisms. The core of the reaction is the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the guanidinylating agent.[5] The efficacy of this process hinges on the nature of the leaving group.

  • Highly Reactive Agents: Reagents like N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) feature a triflate (Tf) group.[6] Triflate is an exceptionally good leaving group, making the central carbon highly electrophilic and receptive to attack by even weakly nucleophilic amines under mild conditions.[1][2]

  • Isothiourea-Based Reagents: In contrast, agents like This compound and N,N'-Di-Boc-S-methylisothiourea have a methylthiol (-SMe) leaving group.[4] This is a poorer leaving group than triflate, meaning the reaction requires more energy. This is why these reactions often necessitate harsh conditions, such as high pH or temperature, or the use of a metal salt activator (e.g., HgCl₂) to facilitate the departure of the leaving group.[1][4][7]

  • The Role of Protecting Groups: Modern reagents almost universally employ protecting groups, most commonly the tert-butoxycarbonyl (Boc) group.[8] These groups serve a critical function: they mask the high basicity and nucleophilicity of the guanidine moiety during its installation.[5] This allows for controlled, clean reactions under mild conditions, preventing unwanted side reactions.[8] However, this introduces an additional step into the synthesis, as the Boc groups must be removed later, typically under acidic conditions.[5] this compound, being unprotected, avoids this extra step, but at the cost of control and mildness.

Guanidinylation_Mechanism R-NH2 R-NH2 Agent Y-C(=NX)-NR'R'' R-NH2->Agent Intermediate R-NH2(+)-C(Y)(-NX)-NR'R'' Product R-NH-C(=NX)-NR'R'' Intermediate->Product Elimination of Leaving Group (Y-H)

Caption: General mechanism for the guanidinylation of a primary amine.

Quantitative Efficiency Comparison

The following table summarizes quantitative yield data from various studies, providing a direct comparison of reagent performance across different amine substrates. It is important to note that reaction conditions are a critical variable and have been included where available. Direct comparative data for this compound under identical, mild conditions is scarce, as it is generally employed when harsher methods are permissible.

Guanidinylating AgentAmine SubstrateBase/SolventTimeYield (%)Reference
N,N′-Di-Boc-N′′-triflylguanidine Unhindered, primary aminesTEA / DCM1-4 h>90%[1][8]
N,N′-Di-Boc-N′′-triflylguanidine BenzylamineTEA / DCM1-4 h95%[8]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine BenzylamineTHF2 h>95%[2]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine AnilineTHF24 h>95%[2]
HATU 4-FluoroanilineTEA / ACN16 h82%[1]
HATU 4-NitroanilineKOtBu / ACN16 h80%[1]
O-Methylisourea hemisulfate Peptide Lysine ResiduesNa₂CO₃ / H₂O20-60 minHigh (Proteomics Application)[1]
Self-Validating Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols are detailed to ensure they are self-validating systems, incorporating reaction monitoring and purification to guarantee the desired outcome.

Protocol 1: High-Efficiency Guanidinylation of a Primary Amine using Goodman's Reagent

This protocol is adapted for a generic primary amine using a highly reactive triflylguanidine agent, representing the modern standard for efficiency.[1][6]

  • Materials:

    • Primary amine (1.0 eq)

    • N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.

    • Add N,N′-Di-Boc-N′′-triflylguanidine in one portion.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Validation Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N,N'-di-Boc-protected guanidine.[8]

Workflow_Solution_Phase Setup 1. Reaction Setup (Amine, Solvent, Base in Flask) AddReagent 2. Add Guanidinylating Reagent Setup->AddReagent Stir 3. Stir at Room Temp (1-4 hours) AddReagent->Stir Monitor 4. Monitor Progress (TLC / LC-MS) Stir->Monitor Monitor->Stir If incomplete Quench 5. Quench Reaction (aq. NaHCO3) Monitor->Quench If complete Extract 6. Extraction (Organic Solvent) Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Product Pure Protected Guanidine Purify->Product

Sources

A Technical Guide for Researchers: The Strategic Advantages of N,N'-Di-Boc-N''-triflylguanidine in Modern Guanidinylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and drug development, the introduction of the guanidinium group is a frequent and critical transformation.[1][2] This functional group, a key pharmacophore in numerous natural products and pharmaceuticals, imparts unique basicity and hydrogen-bonding capabilities that are often essential for biological activity.[1] The choice of the guanidinylating agent is a pivotal decision that profoundly influences reaction efficiency, substrate scope, and the purity of the final product.[1] While a variety of reagents exist, this guide provides an in-depth comparison between the highly reactive N,N'-Di-Boc-N''-triflylguanidine and the more traditional Methylguanidine hydrochloride, highlighting the distinct advantages of the former in contemporary synthetic applications.

Unveiling the Reagents: A Tale of Two Guanidinylating Agents

N,N'-Di-Boc-N''-triflylguanidine , often referred to as Goodman's reagent, is a powerful, electrophilic guanidinylating agent.[3] Its structure features two tert-butoxycarbonyl (Boc) protecting groups, which serve to moderate the reactivity of the guanidine core and enhance its solubility in organic solvents.[2] The key to its exceptional reactivity lies in the trifluoromethanesulfonyl (triflyl) group, an outstanding leaving group that renders the central carbon atom highly susceptible to nucleophilic attack.[3][4]

This compound , in contrast, is a simple, unprotected guanidine salt.[5][6][7][8] It is a readily available and cost-effective reagent. However, its high basicity and the presence of unprotected N-H bonds can lead to challenges in controlling reactivity and achieving selectivity, particularly in the presence of multiple nucleophilic sites or sensitive functional groups.

Head-to-Head Comparison: Reactivity, Scope, and Control

The primary advantages of N,N'-Di-Boc-N''-triflylguanidine over this compound stem from its finely-tuned reactivity and the strategic use of protecting groups. This allows for a level of control and versatility that is often unattainable with unprotected guanidines.

FeatureN,N'-Di-Boc-N''-triflylguanidineThis compound
Reactivity Highly reactive due to the triflyl leaving group.[3][4]Moderately reactive; often requires forcing conditions.
Substrate Scope Broad, including weakly nucleophilic and sterically hindered amines.[1]Generally limited to more nucleophilic and less hindered amines.
Selectivity High, due to the directing effect of the Boc groups and the controlled reactivity.Low, can lead to side reactions with other nucleophilic groups.
Reaction Conditions Mild, often at room temperature.[3]Can require elevated temperatures or strong bases.
Solubility Soluble in a range of common organic solvents.[9]Primarily soluble in polar, protic solvents like water.[6]
Protecting Groups Boc groups allow for controlled deprotection under acidic conditions.[2][10]None, the guanidine is fully exposed.
Applications Complex molecule synthesis, solid-phase peptide synthesis.[4][9]Preparation of simpler guanidine derivatives.[5][7]

The Mechanistic Edge: A Visualization of Reactivity

The enhanced performance of N,N'-Di-Boc-N''-triflylguanidine can be understood by examining its reaction mechanism. The electron-withdrawing triflyl group polarizes the C-N bond, creating a highly electrophilic carbon center. Nucleophilic attack by an amine is rapid and efficient, leading to the formation of a Boc-protected guanidine.

Caption: Reaction of N,N'-Di-Boc-N''-triflylguanidine with a primary amine.

In contrast, reactions with this compound are often equilibrium-driven and can be complicated by the high basicity of the reagent, leading to protonation of the amine substrate and a decrease in its nucleophilicity.

Experimental Protocol: Guanidinylation of a Primary Amine with N,N'-Di-Boc-N''-triflylguanidine

The following protocol is a representative example of the application of N,N'-Di-Boc-N''-triflylguanidine for the guanidinylation of a primary amine in solution-phase synthesis.[10]

Materials:

  • N,N'-Di-Boc-N''-triflylguanidine (1.0 eq)

  • Primary amine (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (optional, for less reactive amines)[9]

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine in anhydrous DCM.[10]

  • Addition of Amine: To the stirred solution at room temperature, add the primary amine in one portion via syringe.[10] For less reactive or sterically hindered amines, the addition of triethylamine (1.1 eq) may be beneficial.[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 30 minutes to a few hours.[9]

  • Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium bisulfate and then with saturated sodium bicarbonate to remove any unreacted amine and triflic acid byproduct.[9] The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired di-Boc-protected guanidine.

Experimental_Workflow Setup 1. Dissolve Triflylguanidine in anhydrous DCM under N₂ Addition 2. Add primary amine (and optional base) Setup->Addition Monitor 3. Stir at room temperature and monitor by TLC/LC-MS Addition->Monitor Workup 4. Aqueous wash with NaHSO₄ and NaHCO₃ Monitor->Workup Purify 5. Dry, concentrate, and purify by column chromatography Workup->Purify

Caption: Experimental workflow for guanidinylation using N,N'-Di-Boc-N''-triflylguanidine.

Conclusion: A Superior Tool for Modern Synthesis

For researchers and drug development professionals, the strategic selection of reagents is paramount to success. While this compound has its applications, the superior performance of N,N'-Di-Boc-N''-triflylguanidine in terms of reactivity, substrate scope, and control makes it the reagent of choice for the synthesis of complex, high-value molecules.[3][11] Its ability to efficiently guanidinylate a wide range of amines, including those that are sterically hindered or weakly nucleophilic, under mild conditions, solidifies its position as an indispensable tool in the modern synthetic chemist's arsenal.[1] The use of Boc protecting groups provides an additional layer of synthetic flexibility, allowing for the selective unmasking of the guanidinium group at a later stage in the synthetic sequence.[2]

References

  • A Comparative Guide to Guanidinylating Agents: Boc-Guanidine and Its Altern
  • Methylguanidine 98 21770-81-0. Sigma-Aldrich.
  • Comparative study of guanidinylation reagents for efficiency. Benchchem.
  • Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Organic Syntheses Procedure.
  • An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Guanidine. Benchchem.
  • Methylguanidine 98 21770-81-0. Sigma-Aldrich.
  • This compound | 22661-87-6. ChemicalBook.
  • 1-Methylguanidine hydrochloride | 21770-81-0. ChemicalBook.
  • A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine. Benchchem.
  • Application Notes and Protocols for Solution-Phase Guanidinylation using N,N'-Di-Boc-Guanidine. Benchchem.
  • This compound | CAS 21770-81-0 | SCBT. Santa Cruz Biotechnology.
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
  • Guanidinylation reagents.
  • Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine.
  • Guanidinylation reagents.
  • Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents.

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A Senior Application Scientist's Guide to Lysine Modification in Proteomics: Methylguanidination vs. Reductive Dimethylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative and qualitative proteomics, chemical modification of proteins is a pivotal strategy to enhance mass spectrometry (MS) analysis. Among the various targets for modification, the ε-amino group of lysine residues stands out due to its high abundance and surface exposure. This guide provides an in-depth, objective comparison of two prevalent lysine modification strategies: methylguanidination and reductive dimethylation. We will delve into the chemical principles, practical implications for MS analysis, and provide detailed experimental protocols to empower you in selecting the optimal method for your research objectives.

The Rationale for Lysine Modification in Mass Spectrometry

Trypsin, the workhorse enzyme in bottom-up proteomics, cleaves C-terminal to lysine and arginine residues. However, peptides ending in lysine often exhibit lower ionization efficiency compared to their arginine-terminated counterparts, a phenomenon particularly pronounced in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This can lead to a bias in peptide detection and incomplete protein sequence coverage. Chemical modification of lysine residues prior to or following tryptic digestion can mitigate these issues and introduce functionalities for quantitative analysis.

Methylguanidination: Converting Lysine to a More Basic Analogue

Methylguanidination chemically converts the primary amine of lysine's side chain into a guanidinium group, transforming the lysine residue into a homoarginine, an analogue of arginine.[1] This modification is typically achieved using reagents like O-methylisourea hydrochloride or, more commonly, methylguanidine hydrochloride.

The Mechanistic Underpinnings of Enhanced MS Performance

The primary driver for the improved MS performance of methylguanidinated peptides is the increased basicity of the homoarginine residue. The guanidinium group of homoarginine has a higher proton affinity than the ε-amino group of lysine. This leads to:

  • Enhanced Ionization Efficiency: Particularly in MALDI-MS, the presence of the highly basic guanidinium group promotes protonation, leading to a significant increase in signal intensity for formerly lysine-terminated peptides.[1]

  • Simplified Fragmentation Spectra: In Collision-Induced Dissociation (CID), the presence of a highly basic residue like arginine or homoarginine can sequester the proton, leading to more predictable fragmentation patterns, often dominated by a strong y-ion series. This can simplify spectral interpretation and increase the confidence of peptide identification.

Visualizing the Methylguanidination Workflow

Methylguanidination Workflow Protein Protein Sample Denature Denaturation, Reduction & Alkylation Protein->Denature Guanidination Methylguanidination (Methylguanidine HCl) Denature->Guanidination Lysine to Homoarginine Digestion Tryptic Digestion Guanidination->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis LCMS->Data

Caption: Experimental workflow for protein analysis using methylguanidination prior to tryptic digestion.

Reductive Dimethylation: A Versatile Tool for Quantitative Proteomics

Reductive dimethylation is a widely adopted chemical labeling strategy that modifies the N-terminus of peptides and the ε-amino group of lysine residues.[2][3][4] This reaction proceeds in two steps: the formation of a Schiff base between the primary amine and formaldehyde, followed by reduction with a cyanoborohydride reagent.[2] By using isotopically light (e.g., CH₂O and NaBH₃CN) and heavy (e.g., ¹³CD₂O and NaBD₃CN) reagents, differential labeling of samples for quantitative comparison is achieved.[2][3]

Key Advantages in Quantitative Workflows

Reductive dimethylation offers several benefits for quantitative proteomics:

  • High Labeling Efficiency: The reaction is generally rapid and proceeds to completion under mild conditions, ensuring that nearly all primary amines are labeled.

  • Cost-Effectiveness: The reagents for reductive dimethylation are relatively inexpensive compared to other isotopic labeling methods like isobaric tags.[4]

  • Versatility: This method is applicable to virtually any protein sample, as it does not rely on metabolic incorporation of labeled amino acids.[4]

  • Improved Fragmentation: The dimethylation of the N-terminus often leads to the formation of a prominent a₁ ion upon CID, which can aid in spectral interpretation.[5]

Visualizing the Reductive Dimethylation Reaction

Reductive Dimethylation Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction Lysine Peptide-Lysine-NH2 SchiffBase Peptide-Lysine-N=CH2 Lysine->SchiffBase + CH2O Formaldehyde CH2O DimethylLysine Peptide-Lysine-N(CH3)2 Reducer NaBH3CN Reducer->DimethylLysine

Caption: The two-step chemical reaction of reductive dimethylation on a lysine residue.

Head-to-Head Comparison: Methylguanidination vs. Reductive Dimethylation

FeatureMethylguanidinationReductive Dimethylation
Primary Goal Improve peptide ionization and simplify fragmentation for qualitative and quantitative analysis.Introduce stable isotopes for accurate relative quantification.
Chemical Transformation Converts lysine to homoarginine.Adds two methyl groups to primary amines (lysine and N-terminus).
Impact on Trypsin Digestion Trypsin can cleave at homoarginine, but the rate may be slower than at lysine or arginine.[6]Typically performed on peptides after digestion.
Effect on Ionization (MALDI) Significant increase in signal intensity for lysine-containing peptides.Can also improve signal intensity, but the effect is generally less pronounced than with guanidination.
Effect on Ionization (ESI) Less dramatic but still positive effect on ionization.Minimal impact on ESI efficiency.
Fragmentation (CID/HCD) Promotes formation of a dominant y-ion series, simplifying spectra.Often enhances the a₁ fragment ion; otherwise, fragmentation is similar to unmodified peptides.[5]
Quantitative Capability Can be used in label-free quantification or combined with isotopic labeling methods.Inherently a quantitative method through the use of light and heavy isotopic reagents.[2][3]
Potential Side Reactions Incomplete reaction; potential for side reactions with N-terminal amines if not controlled. O-methylisourea can react with the α-amino group of free lysine.[7][8]Incomplete labeling; potential for side reactions if formaldehyde is not of high purity.
Cost Reagents are generally inexpensive.Reagents are cost-effective compared to other isotopic labeling kits.[4]

Experimental Protocols

Protocol 1: In-Solution Methylguanidination of Proteins

This protocol is adapted for the modification of proteins prior to tryptic digestion.

Materials:

  • Protein sample (in a buffer compatible with high pH, e.g., 50 mM ammonium bicarbonate)

  • This compound solution (1 M in water)

  • Ammonium hydroxide (to adjust pH)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid (for quenching)

Procedure:

  • Protein Preparation: Reduce and alkylate the protein sample using standard protocols with DTT and IAA.

  • pH Adjustment: Adjust the pH of the protein solution to >10.5 with ammonium hydroxide.

  • Guanidination Reaction: Add this compound solution to a final concentration of 0.5 M.

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.

  • Quenching and Buffer Exchange: Lower the pH to ~8.0 with formic acid and perform a buffer exchange into 50 mM ammonium bicarbonate using a desalting column or spin filter to remove excess reagents.

  • Tryptic Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 2: Stable Isotope Reductive Dimethylation of Peptides

This protocol outlines the labeling of tryptic peptides for quantitative analysis.[2][3][9]

Materials:

  • Tryptic peptide samples (desalted)

  • "Light" labeling solution: 4% (v/v) CH₂O in water

  • "Heavy" labeling solution: 4% (v/v) ¹³CD₂O in water

  • "Light" reducing solution: 600 mM NaBH₃CN in water

  • "Heavy" reducing solution: 600 mM NaBD₃CN in water

  • Ammonia solution (for quenching)

  • Formic acid

Procedure:

  • Peptide Resuspension: Resuspend the desalted peptide samples in a suitable buffer (e.g., 100 mM triethylammonium bicarbonate).

  • Labeling:

    • To one sample, add the "light" labeling solution to a final concentration of 0.4%.

    • To the other sample, add the "heavy" labeling solution to a final concentration of 0.4%.

  • Reduction:

    • Immediately add the corresponding "light" or "heavy" reducing solution to a final concentration of 60 mM.

  • Incubation: Vortex the samples and incubate at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding ammonia solution to a final concentration of ~1%.

  • Acidification: Further quench the reaction and acidify the samples by adding formic acid to a final concentration of ~2%.

  • Sample Combination and Cleanup: Combine the "light" and "heavy" labeled samples at a 1:1 ratio. Desalt the mixed sample using a C18 StageTip before LC-MS/MS analysis.

Concluding Remarks for the Practicing Scientist

The choice between methylguanidination and reductive dimethylation is contingent on the primary objective of the experiment.

  • For maximizing protein and peptide identifications, especially in MALDI-based workflows, methylguanidination is a powerful tool. The conversion of lysine to homoarginine can significantly enhance the signal of otherwise difficult-to-detect peptides and simplify spectral interpretation.

  • For robust and cost-effective quantitative proteomics, reductive dimethylation is an excellent choice. Its high labeling efficiency, straightforward protocol, and the commercial availability of reagents make it a go-to method for comparative studies.

It is also worth noting that these two techniques are not mutually exclusive. A "2MEGA" approach, which involves guanidination followed by N-terminal dimethylation, has been developed to combine the benefits of both modifications for quantitative analysis.[10][11]

Ultimately, a thorough understanding of the underlying chemistry and the specific requirements of your mass spectrometry platform and experimental design will guide you to the most appropriate and effective lysine modification strategy.

References

  • Tolonen, A. C., & Haas, W. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. Journal of Visualized Experiments, (89), e51416. [Link]
  • Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. [Link]
  • Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics.
  • Tolonen, A. C., & Haas, W. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. Journal of Visualized Experiments, (89), 51416. [Link]
  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics, 1(5), 376-386. [Link]
  • Hsu, J. L., Huang, S. Y., & Chen, S. H. (2005). Differential dimethyl labeling of N-termini of peptides after guanidination for proteome analysis. Journal of proteome research, 4(4), 1036–1043. [Link]
  • Jørgensen, T. J., Gårdsvoll, H., Ploug, M., & Roepstorff, P. (2005). The effect of arginine on the fragmentation pattern of singly protonated peptides. Journal of the American Society for Mass Spectrometry, 16(1), 68-79. [Link]
  • Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]
  • Swanley, K. F., & Varrin, A. E. (2010). Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(12), 2052-2062. [Link]
  • Hale, J. E., Butler, J. P., Knierman, M. D., & Becker, G. W. (2000). Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine-modified proteins by mass spectrometry. Analytical biochemistry, 286(1), 1-8. [Link]
  • Ji, C., Li, Y., Li, L., Zhang, G., & Yang, P. (2013). Automation of dimethylation after guanidination labeling chemistry and its compatibility with common buffers and surfactants for mass spectrometry-based shotgun quantitative proteome analysis. Analytica chimica acta, 788, 81-88. [Link]
  • Brancia, F. L., Oliver, S. G., & Gaskell, S. J. (2000). Guanidination chemistry for qualitative and quantitative proteomics. Rapid communications in mass spectrometry, 14(22), 2070-2073. [Link]
  • Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics.
  • Rutherfurd, S. M., & Gilani, G. S. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of agricultural and food chemistry, 65(3), 666-672. [Link]
  • Wu, R., Dephoure, N., & Haas, W. (2012).
  • Rutherfurd, S. M., & Gilani, G. S. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(3), 666-672. [Link]
  • Hsu, J. L., Huang, S. Y., & Chen, S. H. (2007). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 365(1854), 1035-1048. [Link]
  • Taverna, M., Marie, A. L., & Co, M. (2008). Accurate Localization and Relative Quantification of Arginine Methylation Using Nanoflow Liquid Chromatography Coupled to Electron Transfer Dissociation and Orbitrap Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(9), 1293-1304. [Link]
  • Zhang, Y., & Li, Y. (2010). Direct Dynamics Simulations of the Thermal Fragmentation of a Protonated Peptide Containing Arginine. The Journal of Physical Chemistry A, 114(2), 947-955. [Link]
  • Akashi, S., Naito, Y., & Takio, K. (2005). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris (2, 4, 6-trimethoxyphenyl) phosphonium group in tandem mass spectrometry. Analytical Methods, 7(1), 163-169. [Link]
  • Rutherfurd, S. M., & Gilani, G. S. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of agricultural and food chemistry, 65(3), 666-672. [Link]
  • Linscheid, M. W., & Leß, M. (2007). Improving fragmentation of poorly fragmenting peptides and phosphopeptides during collision-induced dissociation by malondialdehyde modification of arginine residues. Journal of the American Society for Mass Spectrometry, 18(5), 857-867. [Link]
  • Chen, Y., & Li, L. (2019). Reductive methylation labeling, from quantitative to structural proteomics. TrAC Trends in Analytical Chemistry, 116, 164-173. [Link]
  • Gumprecht, J. (1975). The selectivity of amino acid and peptide amidination with O-methylisourea. Acta biochimica Polonica, 22(4), 303-310. [Link]
  • Kalli, A., & Hess, S. (2012). The impact of amidination on peptide fragmentation and identification in shotgun proteomics. Journal of the American Society for Mass Spectrometry, 23(10), 1686-1700. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
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A Comparative Guide to NMR Spectroscopy for Characterizing Products from Methylguanidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Guanidinium Moiety Analysis

Methylguanidine hydrochloride is a versatile reagent in organic synthesis, serving as a precursor to a diverse range of nitrogen-rich compounds with significant applications in medicinal chemistry and materials science. The guanidinium group, with its positive charge delocalized across three nitrogen atoms, presents unique challenges and opportunities in structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous elucidation of molecular structure. However, the inherent properties of the guanidinium moiety, such as proton exchange, tautomerism, and quadrupolar broadening, necessitate a nuanced approach to NMR analysis. This guide provides a comprehensive comparison of NMR techniques for the characterization of reaction products derived from this compound, offering insights into experimental design, data interpretation, and troubleshooting.

The Guanidinium Group: An NMR Perspective

The guanidinium cation's electronic structure and dynamic behavior in solution significantly influence its NMR signature. The delocalized positive charge and the presence of multiple nitrogen atoms create a chemical environment that is highly sensitive to solvent, pH, and temperature.[1] Protons attached to the nitrogen atoms can undergo rapid exchange with the solvent or other exchangeable protons in the molecule, often leading to broad signals or their complete disappearance from the ¹H NMR spectrum.[2] Furthermore, the ¹⁴N nucleus, with its quadrupole moment, can cause broadening of adjacent proton and carbon signals. Understanding these phenomena is paramount to selecting the appropriate NMR experiments and interpreting the resulting spectra accurately.

1D NMR Spectroscopy: The First Line of Inquiry

One-dimensional (1D) NMR, encompassing ¹H and ¹³C NMR, is the foundational tool for the initial characterization of reaction products. It provides crucial information about the number and types of protons and carbons in a molecule, as well as their immediate electronic environment.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound in D₂O, the methyl protons typically appear as a singlet around 2.83 ppm, while the exchangeable N-H protons may be observed as a broad signal or not at all, depending on the solvent and concentration.[3] Upon reaction, the chemical shift of the methyl group will be influenced by the newly introduced substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound in D₂O shows the methyl carbon at approximately 30.08 ppm and the guanidinium carbon (C=N) at a significantly downfield position, often around 157-160 ppm, reflecting its electron-deficient nature.[3][4] The position of the guanidinium carbon is a valuable diagnostic tool for confirming the presence of this moiety in the reaction product.

A Comparative Analysis of 1D and 2D NMR Techniques

While 1D NMR is indispensable for initial assessment, complex reaction mixtures or products with overlapping signals necessitate the use of two-dimensional (2D) NMR techniques. 2D NMR experiments provide through-bond and through-space correlations, enabling the unambiguous assignment of protons and carbons and the elucidation of the complete molecular structure.[5][6][7]

Technique Information Provided Advantages Limitations Best Suited For
¹H NMR Proton chemical shifts, coupling constants, integrationFast, good for initial assessment of purity and major structural features.Signal overlap in complex molecules, difficulty in observing exchangeable protons.Routine reaction monitoring, simple product mixtures.
¹³C NMR Carbon chemical shifts, number of unique carbonsWide chemical shift range reduces overlap, direct observation of the guanidinium carbon.Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.Confirming the presence of the guanidinium moiety, assessing skeletal changes.
COSY ¹H-¹H correlations through 2-3 bondsEstablishes proton-proton connectivity, helps trace out spin systems.Does not provide information about quaternary carbons or heteronuclear connectivity.Elucidating the proton framework of the molecule.
HSQC ¹H-¹³C one-bond correlationsDirectly links protons to their attached carbons, excellent for assigning carbon signals.Does not show correlations to quaternary carbons.Assigning protonated carbons, resolving overlapping proton signals.
HMBC ¹H-¹³C long-range (2-4 bond) correlationsCrucial for identifying connectivity across quaternary carbons and heteroatoms, piecing together the molecular skeleton.Requires careful optimization of the long-range coupling delay for optimal signal intensity.Establishing the complete carbon framework, connecting different spin systems.

The Power of 2D NMR: A Deeper Dive into Structural Elucidation

For complex derivatives of methylguanidine, a combination of 2D NMR experiments is often essential for complete structural assignment.[8][9][10]

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. In a reaction product of methylguanidine, COSY can be used to trace the connectivity of alkyl chains or aromatic rings attached to the guanidine core.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This is invaluable for assigning the carbon signals of the substituents on the methylguanidine moiety.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful 2D NMR experiment for skeletal elucidation. It shows correlations between protons and carbons that are two to four bonds away. For methylguanidine derivatives, HMBC is critical for establishing the point of attachment of substituents to the guanidinium nitrogen atoms by observing correlations from the protons of the substituent to the guanidinium carbon.

Experimental Protocols: A Practical Guide

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[11]

  • Solvent Selection: The choice of solvent is critical. Deuterated water (D₂O) is often a good starting point for hydrochloride salts due to their high polarity.[12] However, proton exchange can be an issue. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used, with DMSO-d₆ often being advantageous for observing N-H protons.[12] The choice of solvent can significantly affect chemical shifts.[1]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR and 2D NMR experiments, a higher concentration (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[13]

  • Filtration: Always filter the NMR sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.

Data Acquisition

The following is a representative set of acquisition parameters for a typical reaction product of this compound.

1D ¹H NMR:

  • Pulse Program: A standard 30° or 45° pulse is often used to reduce the experiment time, especially if T₁ relaxation times are long.

  • Acquisition Time (at): 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, a longer delay (5 x T₁) is necessary.

  • Number of Scans (ns): 8-16 for a moderately concentrated sample.

2D NMR (COSY, HSQC, HMBC):

  • Acquisition parameters for 2D experiments will vary depending on the instrument and the specific experiment. It is recommended to use standard parameter sets provided by the spectrometer software and optimize them as needed. For HMBC, the long-range coupling delay (typically set to optimize for couplings of 4-10 Hz) is a key parameter.[10]

Visualizing the Workflow

Workflow for NMR Characterization of a this compound Reaction Product

G cluster_start Reaction Work-up cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis (if necessary) cluster_end Structure Elucidation Reaction Reaction of Methylguanidine HCl Workup Purification and Isolation Reaction->Workup H1_NMR ¹H NMR Workup->H1_NMR Initial Characterization C13_NMR ¹³C NMR H1_NMR->C13_NMR Structure Final Structure H1_NMR->Structure Data Interpretation COSY COSY C13_NMR->COSY Complex Spectrum? C13_NMR->Structure Data Interpretation HSQC HSQC COSY->HSQC COSY->Structure Data Interpretation HMBC HMBC HSQC->HMBC HSQC->Structure Data Interpretation HMBC->Structure Data Interpretation

Caption: A typical workflow for the NMR-based structural characterization of a product from a this compound reaction.

Troubleshooting Common Issues

  • Broad N-H Signals: The exchangeable N-H protons of the guanidinium group often appear as broad signals or may not be observed at all. Running the spectrum in a non-protic solvent like DMSO-d₆ and at low temperatures can sometimes sharpen these signals.

  • Overlapping Signals: In complex molecules, signals in the ¹H NMR spectrum may overlap. Utilizing 2D NMR techniques like COSY and HSQC is the most effective way to resolve these overlaps.[5]

  • pH Sensitivity: The chemical shifts of protons and carbons near the guanidinium group can be sensitive to the pH of the sample. Ensure consistent sample preparation to maintain a stable pH for reproducible results.

Quantitative NMR (qNMR) for Purity and Yield Determination

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample or the yield of a reaction without the need for a calibration curve, provided a certified internal standard is used. By carefully controlling experimental parameters, particularly the relaxation delay, the integral of a signal is directly proportional to the number of nuclei it represents.

Decision Tree for Choosing the Right NMR Experiment

G Start Characterization Goal Q1 Routine Check / Simple Mixture? Start->Q1 NMR_1D 1D NMR (¹H, ¹³C) Q1->NMR_1D Yes Q2 Complex Structure / Overlap? Q1->Q2 No Purity Purity/Yield Determination NMR_1D->Purity Quantitative Analysis? NMR_2D 2D NMR (COSY, HSQC, HMBC) Q2->NMR_2D Yes Structure Full Structure Elucidation NMR_2D->Structure qNMR qNMR Purity->qNMR

Caption: A decision tree to guide the selection of appropriate NMR experiments for characterizing this compound reaction products.

Conclusion

NMR spectroscopy is an unparalleled tool for the characterization of reaction products derived from this compound. While 1D NMR provides a rapid initial assessment, a comprehensive understanding of complex structures often requires the application of 2D techniques such as COSY, HSQC, and HMBC. By understanding the unique NMR properties of the guanidinium group and making informed experimental choices, researchers can confidently elucidate the structures of novel compounds, paving the way for advancements in drug discovery and development.

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A Senior Application Scientist's Guide: Uronium vs. Phosphonium Reagents for Guanidinylation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The guanidinium group is a critical pharmacophore in medicinal chemistry, prized for its ability to participate in hydrogen bonding and salt bridge interactions, a role exemplified by the amino acid arginine.[1][2] The effective introduction of this highly basic and nucleophilic moiety—a process known as guanidinylation—is a pivotal step in the synthesis of countless therapeutic candidates and natural products.[3][4] Modern synthetic strategies have moved away from harsh, multi-step procedures towards direct guanidinylation, a more elegant approach that often relies on coupling reagents traditionally used for amide bond formation.[3][5]

Among the most powerful of these are the uronium/aminium and phosphonium salt-based reagents. While both classes are adept at activating guanidinylating agents, their underlying mechanisms, byproduct profiles, and propensities for side reactions differ significantly. The choice between them is therefore a critical decision that can dictate the success of a synthetic campaign. This guide provides an in-depth, data-driven comparison to inform that choice.

The Core Distinction: Mechanism of Action

The fundamental difference between these two classes of reagents lies in the atom at the center of the activation.[6] Uronium-type reagents activate a guanidinylating agent via a reactive carbon center, while phosphonium reagents do so through a phosphorus center. This divergence gives rise to distinct reactive intermediates and, consequently, different performance characteristics.

Uronium/Aminium Reagents (e.g., HBTU, HATU)

Though historically termed "uronium" salts, reagents like HBTU and HATU are now understood to exist as guanidinium or aminium isomers.[7][8] In the context of guanidinylation, they are not used to form an amide bond but rather to activate a protected guanidinylating agent, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine. The uronium reagent reacts with the guanidinylating agent to form a highly reactive activated species, which is then susceptible to nucleophilic attack by the target primary or secondary amine.

However, a well-documented drawback of this class is the potential for a direct side reaction with the amine substrate.[9] If the coupling reagent is used in excess, or if the activation of the guanidinylating agent is slow, the highly nucleophilic amine can directly attack the uronium salt itself.[10] This results in the formation of a stable tetramethylguanidinium (Tmg) cap on the amine, terminating the desired reaction and introducing a byproduct that can complicate purification.[11]

Uronium_Mechanism cluster_activation Activation Step cluster_coupling Guanidinylation cluster_side_reaction Side Reaction Guan_Agent N,N'-di-Boc-Guanidinylating Agent Activated_Intermediate Reactive Intermediate Guan_Agent->Activated_Intermediate HBTU HBTU / HATU (Uronium Reagent) HBTU->Activated_Intermediate Activates Product Protected Guanidine Product Activated_Intermediate->Product Byproduct_TMU Tetramethylurea (Byproduct) Activated_Intermediate->Byproduct_TMU Amine Primary/Secondary Amine (R-NH₂) Amine->Product Nucleophilic Attack Side_Product N-Guanidinylated Amine (Termination) Amine_Side Primary/Secondary Amine (R-NH₂) Amine_Side->Side_Product HBTU_Side Excess HBTU / HATU HBTU_Side->Side_Product Direct Attack

Caption: Uronium-mediated activation and potential side reaction.
Phosphonium Reagents (e.g., PyBOP)

Phosphonium reagents like PyBOP (Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate) also activate guanidinylating agents by forming a highly reactive benzotriazolyl ester intermediate.[12] This species readily reacts with the target amine to yield the desired guanidine.

Crucially, phosphonium reagents do not possess the structural motif that leads to direct reaction with the amine substrate.[6][9] This lack of a guanidinylation side reaction is their single greatest advantage over uronium salts.[13] It allows for the use of excess reagent to drive sluggish reactions to completion without the risk of chain termination, resulting in cleaner reaction profiles.[14] The primary byproduct is triphenylphosphine oxide or a related phosphoramide derivative, which can sometimes be challenging to remove but does not represent a competing reaction pathway for the substrate.[6]

Phosphonium_Mechanism cluster_activation Activation Step cluster_coupling Guanidinylation Guan_Agent N,N'-di-Boc-Guanidinylating Agent Activated_Ester Reactive Benzotriazolyl Ester Intermediate Guan_Agent->Activated_Ester PyBOP PyBOP (Phosphonium Reagent) PyBOP->Activated_Ester Activates Product Protected Guanidine Product Activated_Ester->Product Byproduct_PO Phosphoramide (Byproduct) Activated_Ester->Byproduct_PO Amine Primary/Secondary Amine (R-NH₂) Amine->Product Nucleophilic Attack Experimental_Workflow Start Dissolve Amine & Guanidinylating Agent in Anhydrous Solvent Add_Base Add Non-Nucleophilic Base (e.g., DIPEA) Start->Add_Base Add_Reagent Add Coupling Reagent (Uronium or Phosphonium) Add_Base->Add_Reagent Reaction Stir at RT Monitor by TLC/LC-MS Add_Reagent->Reaction Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Workup Purify Purify by Flash Column Chromatography Workup->Purify

Caption: General experimental workflow for guanidinylation.

Protocol 1: Guanidinylation using a Uronium Reagent (HATU)

This protocol is optimized for efficient guanidinylation while minimizing the risk of side reactions through strict stoichiometric control.

Materials:

  • Primary Amine (e.g., Benzylamine): 1.0 eq

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: 1.05 eq [15]* HATU: 1.0 eq [16]* Diisopropylethylamine (DIPEA): 2.0 eq

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed flask, add the primary amine (1.0 eq) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq).

  • Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Add DIPEA (2.0 eq) to the solution and stir for 2 minutes. The use of a non-nucleophilic hindered base is critical to neutralize acids without competing with the substrate amine.

  • In a single portion, add HATU (1.0 eq). Causality: Using a slight excess of the guanidinylating agent relative to the amine, and a 1:1 ratio of coupling reagent to amine, is a deliberate choice to favor the desired reaction and starve the potential side reaction pathway. [9][11]5. Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS, typically complete within 1-4 hours. [16]6. Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N,N'-di-Boc-protected guanidine. [15]

Protocol 2: Guanidinylation using a Phosphonium Reagent (PyBOP)

This protocol leverages the "cleaner" nature of phosphonium reagents, making it particularly suitable for more valuable or sterically hindered substrates.

Materials:

  • Primary Amine (e.g., Benzylamine): 1.0 eq

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: 1.1 eq

  • PyBOP: 1.1 eq

  • Diisopropylethylamine (DIPEA): 2.5 eq

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed flask, add the primary amine (1.0 eq) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq).

  • Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Add DIPEA (2.5 eq) to the solution and stir for 2 minutes.

  • Add PyBOP (1.1 eq) to the reaction mixture. Causality: Since there is no risk of a guanidinylation side reaction from the coupling reagent itself, a slight excess of both PyBOP and the guanidinylating agent can be used to help drive the reaction to completion, which is especially useful for less reactive or sterically crowded amines. [14]5. Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, perform the same aqueous work-up as described in Protocol 1 (steps 6-8).

  • Purify the crude product by flash column chromatography. The absence of the tetramethylguanidinium byproduct often results in a simpler purification process.

Senior Scientist's Recommendations

The selection between uronium and phosphonium reagents is a strategic one, guided by the specific demands of the synthesis.

  • For routine, large-scale, or cost-sensitive syntheses: Modern uronium reagents like HATU or HBTU are excellent choices. They are highly reactive and cost-effective. [6]The key to success is maintaining careful stoichiometric control to avoid the problematic N-guanidinylation side reaction. [9][11]* For difficult couplings, valuable substrates, or syntheses where purity is paramount: Phosphonium reagents like PyBOP are often the superior option. [6]The complete absence of the guanidinylation side reaction affords cleaner crude products and simplifies purification. [13]Their higher solubility also allows for more concentrated, efficient reactions. This often justifies their higher cost, particularly in the later stages of a drug development campaign.

By understanding the mechanistic nuances and practical implications of each reagent class, researchers can make informed decisions, optimizing their synthetic routes for efficiency, purity, and success.

References

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A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized Guanidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the guanidinium group is a privileged scaffold. Its unique electronic and geometric properties—being a strong base that is perpetually protonated under physiological conditions—make it a cornerstone in designing molecules that interact with biological targets like enzymes and receptors.[1][2] However, the very reactivity that makes guanidines synthetically accessible also presents a significant challenge: ensuring their purity. The presence of unreacted starting materials, synthetic by-products, or residual salts can drastically alter a compound's pharmacological profile, leading to misleading experimental data and potential safety concerns.[3][4]

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of synthesized guanidine compounds. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to help researchers establish self-validating protocols for robust and reliable purity determination.

Chapter 1: The Primary Workhorses - A Comparative Analysis of HPLC and NMR

The two most powerful and commonly employed techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] While both can provide quantitative data, their fundamental principles are distinct, making them highly complementary. The choice between them, or the decision to use both, depends on the specific analytical question being asked.

High-Performance Liquid Chromatography (HPLC): The Separation Specialist

HPLC excels at separating a compound from its potential impurities with high resolution and sensitivity, making it the gold standard for quantitative purity determination by peak area percentage.[6] The high basicity (pKa ≈ 13.6) and polarity of the guanidinium group, however, necessitates careful method selection.[1][7]

  • Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode. It is highly effective for guanidine derivatives that possess sufficient hydrophobicity, such as those with Boc-protecting groups or large alkyl/aryl substituents.[5] A C18 column is a standard starting point, providing retention based on the non-polar character of the molecule.

  • Ion-Exchange Chromatography (IEC): For highly polar, permanently charged guanidinium salts that show poor retention on RP columns, IEC is a superior choice.[8] This technique separates molecules based on their charge, making it ideal for analyzing guanidine in high-salt matrices.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful option for polar guanidines. It uses a polar stationary phase with a primarily organic mobile phase, offering a unique selectivity that is often orthogonal to RP-HPLC.[9]

The choice of detector is also critical. A UV detector is suitable for guanidines containing a chromophore, with detection commonly performed around 200-210 nm.[7][10] For compounds lacking a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be employed.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority

While HPLC is a master of separation, NMR provides unparalleled structural information.[11] For purity assessment, its most powerful application is Quantitative NMR (qNMR).

  • ¹H NMR for Routine Purity Checks: A simple ¹H NMR spectrum is the fastest way to get a qualitative assessment of purity. The presence of unexpected signals can indicate impurities. Integration of signals can provide a rough estimate of purity if the structures of the impurities are known.[11]

  • Quantitative ¹H NMR (qNMR): This technique provides a highly accurate, standard-free method for determining the absolute purity (assay) of a compound.[5] It works by comparing the integral of a specific analyte proton signal to the integral of a known signal from a certified internal standard of known purity. The key is choosing an appropriate internal standard whose signals do not overlap with the analyte's signals.[5]

  • ¹³C NMR for Structural Confirmation: While less sensitive than ¹H NMR, a ¹³C NMR spectrum is invaluable for confirming the carbon skeleton of the synthesized compound and identifying structurally similar impurities that may be difficult to resolve by proton NMR alone.[12]

Head-to-Head Comparison: HPLC vs. NMR

The decision to use HPLC, NMR, or both should be data-driven. The following table summarizes their key performance characteristics to guide this choice.

FeatureHPLC (UV Detection)Quantitative NMR (qNMR)
Primary Function Separation and relative quantification of components.Absolute quantification and structural confirmation.
Sensitivity High (ng to pg range).Moderate (µg to mg range).
Specificity High for separation; dependent on detector for identification.Very high; provides definitive structural information.
Quantitative Accuracy High for relative purity (area %); requires reference standard for absolute quantification.Very high for absolute purity; does not require analyte reference standard.[5]
Impurity Detection Excellent for detecting a wide range of impurities, even those structurally unrelated.[5]Best for identifying and quantifying structurally related impurities with observable NMR signals.
Throughput High; automated systems can run many samples.Lower; requires careful sample preparation and longer acquisition times for high accuracy.
Information Richness Provides retention time and UV spectrum.Provides complete structural information (connectivity, stereochemistry).
Decision Workflow for Primary Analysis

The following workflow illustrates a logical approach to selecting the primary analytical technique.

G start Synthesized Guanidine Compound initial_screen Initial Purity Screen Required? start->initial_screen h_nmr Run ¹H NMR initial_screen->h_nmr Yes is_clean Spectrum clean? (No unexpected signals) h_nmr->is_clean quant_needed Quantitative Purity Needed? is_clean->quant_needed Yes complex_mixture Complex mixture or unknown impurities suspected is_clean->complex_mixture No hplc_path HPLC for Relative Purity (Area %) quant_needed->hplc_path Relative % is sufficient qnmr_path qNMR for Absolute Purity (Assay %) quant_needed->qnmr_path Absolute assay required orthogonal_methods Use Both HPLC and NMR for Orthogonal Verification hplc_path->orthogonal_methods Confirm identity of impurities qnmr_path->orthogonal_methods Separate and quantify trace impurities complex_mixture->orthogonal_methods

Workflow for selecting the primary purity assessment technique.

Chapter 2: Orthogonal and Confirmatory Techniques

Relying on a single analytical method is risky. Orthogonal methods, which measure purity based on different chemical or physical principles, are essential for a comprehensive and trustworthy assessment.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is indispensable for identifying unknown impurities.[13] It provides the mass-to-charge ratio of the parent compound and any co-eluting species, allowing for the determination of their elemental formulas. This is particularly useful for identifying by-products from the synthesis.[14] However, guanidinium salts can sometimes cause ion suppression in the MS source, which must be managed through careful method development.[13]

  • Elemental Analysis (CHN Analysis): This technique provides a fundamental measure of a compound's bulk purity by determining the mass percentages of carbon, hydrogen, and nitrogen.[15] If the experimental values are within ±0.4% of the theoretical values for the expected molecular formula, it provides strong evidence for the absence of significant inorganic impurities or residual solvents.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy is a simple and rapid technique used to confirm the presence of key functional groups, such as the characteristic N-H stretches of the guanidinium group and the C=N bond.[11] While not quantitative, it serves as a quick identity check.

  • Potentiometric Titration: For guanidinium salts, acid-base titration can be a highly accurate method to determine the assay (absolute purity).[16][17] This involves titrating the acidic guanidinium ion with a standardized strong base and determining the equivalence point, which directly relates to the amount of the active substance.

Chapter 3: Understanding and Identifying Common Impurities

A key aspect of purity assessment is knowing what to look for. Impurities in guanidine synthesis can be broadly categorized:

  • Synthetic By-products: These arise from side reactions. A common synthesis route involves the reaction of an amine with a guanylating agent.[2] Incomplete reactions can leave unreacted thioureas or carbamates. Side reactions, especially when using coupling reagents like HATU, can lead to the formation of undesired guanidinium species.[3]

  • Process-Related Impurities: These include residual solvents from crystallization or chromatography, excess reagents, and inorganic salts from workup procedures.[18][19] For example, if a guanidinium hydrochloride salt is synthesized, residual chloride ions might be present.

The following workflow outlines a general strategy for identifying an unknown impurity detected during analysis.

G start Unknown Peak Detected in HPLC lcms Run LC-MS Analysis start->lcms get_mass Obtain Mass Spectrum of Impurity lcms->get_mass propose_structure Propose Structure based on Mass and Synthetic Route get_mass->propose_structure isolate Isolate Impurity (e.g., via Prep-HPLC) propose_structure->isolate If concentration is sufficient nmr_analysis Characterize by NMR (¹H, ¹³C, COSY) isolate->nmr_analysis confirm Confirm Structure nmr_analysis->confirm

Sources

A Comparative Guide to the Biological Activities of Guanidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The guanidinium group, a ubiquitous structural motif in both natural and synthetic molecules, is of profound interest in medicinal chemistry and drug development.[1][2][3][4] Characterized by a central carbon atom bonded to three nitrogen atoms, its resonance-stabilized positive charge and ability to form multiple hydrogen bonds allow for potent and specific interactions with biological targets.[1][3] This guide provides a comparative analysis of the diverse biological activities exhibited by various guanidine-containing compounds, offering insights into their mechanisms of action and the experimental methodologies used to evaluate their performance. This document is intended for researchers, scientists, and professionals in the field of drug development.

I. Endogenous and Natural Guanidine Compounds: Physiological Modulators

A variety of guanidine-containing molecules are found endogenously in mammals, playing crucial roles in metabolism and neurotransmission.

Arginine and its Metabolic Derivatives: Creatine and Agmatine

L-Arginine is a semi-essential amino acid that serves as a precursor to a multitude of biologically active compounds.[5] Its guanidinium group is central to its function in the urea cycle and as a substrate for nitric oxide synthase (NOS), which produces the critical signaling molecule nitric oxide (NO).[5]

Creatine , synthesized from arginine and glycine via the intermediate guanidinoacetic acid (GAA), is paramount for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain.[6][7] It acts as a temporal and spatial energy buffer by regenerating adenosine triphosphate (ATP) from adenosine diphosphate (ADP) through the action of creatine kinase.[7] Supplementation with creatine is a well-established ergogenic aid for enhancing muscle strength and performance.[8][9][10][11] Emerging evidence also suggests potential neuroprotective and cognitive benefits, particularly in aging populations.[9][12]

Agmatine , an amine derived from the decarboxylation of arginine, functions as a neuromodulator in the central nervous system.[13][14] It exhibits a complex pharmacology, interacting with multiple receptor systems including NMDA receptors and imidazoline receptors.[13] Preclinical studies suggest agmatine possesses neuroprotective, anxiolytic, and antidepressant-like properties, potentially by modulating neurotransmitter systems and attenuating stress responses.[13][15]

Comparative Overview of Endogenous Guanidine Compounds
CompoundPrimary Biological Role(s)Key Mechanism(s) of ActionTherapeutic/Supplementary Potential
L-Arginine Protein synthesis, Urea cycle, Nitric oxide productionSubstrate for various enzymes (e.g., NOS, arginase)Cardiovascular health, Athletic performance
Creatine Energy buffering in muscle and brainATP regeneration via the phosphocreatine systemEnhanced muscle performance, Neuroprotection, Cognitive support[8][9][10][11][12]
Guanidinoacetic Acid (GAA) Precursor to creatineSpares dietary arginine from creatine synthesisArginine-sparing effects, potential creatine precursor supplementation[6][16][17]
Agmatine Neuromodulation, NeuroprotectionInteracts with NMDA and imidazoline receptors, inhibits nitric oxide synthase[13]Anxiety and depression treatment, Neuroprotective agent[13][14][15][18][19]
Signaling Pathway of Arginine Metabolism

Arginine L-Arginine GAA Guanidinoacetic Acid (GAA) Arginine->GAA AGAT Agmatine Agmatine Arginine->Agmatine Arginine Decarboxylase NO Nitric Oxide (NO) Arginine->NO Nitric Oxide Synthase (NOS) Urea Urea Arginine->Urea Arginase Creatine Creatine GAA->Creatine GAMT

Caption: Metabolic fate of L-Arginine.

II. Guanidine-Containing Pharmaceuticals: Therapeutic Interventions

The unique properties of the guanidinium group have been successfully exploited in the design of various therapeutic agents.

Metformin: A Cornerstone in Diabetes Management

Metformin, a biguanide, is a first-line therapy for type 2 diabetes.[20][21] Its primary glucose-lowering effect stems from the inhibition of hepatic gluconeogenesis.[22][23][24] Metformin's mechanism is complex, involving the inhibition of mitochondrial respiratory chain complex I, which leads to an increase in the AMP:ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK).[22][23] AMPK activation enhances insulin sensitivity and modulates lipid metabolism.[22] Recent research also points to metformin's effects on the gut microbiome and glucagon-like peptide-1 (GLP-1) secretion as contributing to its therapeutic action.[20][23]

Mechanism of Action of Metformin

Metformin Metformin Mito_Complex_I Mitochondrial Complex I Metformin->Mito_Complex_I Inhibits AMP_ATP_ratio ↑ AMP/ATP Ratio Mito_Complex_I->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Insulin_Sensitivity ↑ Insulin Sensitivity AMPK->Insulin_Sensitivity

Caption: Simplified signaling pathway of Metformin.

III. Guanidine Compounds with Antimicrobial and Antiviral Activity

The cationic nature of the guanidinium group makes it an effective pharmacophore for antimicrobial and antiviral agents, primarily through interactions with negatively charged microbial cell membranes and viral components.

Polymeric Guanidines: Broad-Spectrum Biocides

Polymeric guanidines, such as polyhexamethylene guanidine (PHMG) and polyhexamethylene biguanide (PHMB), are potent, broad-spectrum antimicrobial agents.[25][26] Their mechanism of action involves an initial electrostatic attraction to the anionic components of bacterial cell surfaces, followed by disruption of the cell membrane, leading to leakage of intracellular contents and cell death.[26][27][28] These polymers are effective against a wide range of bacteria and fungi and are used in various disinfection and antiseptic applications.[25][29]

Guanidine-Containing Antivirals

Guanidine and its derivatives have been shown to possess antiviral activity against a range of viruses, including picornaviruses.[30][31] The antiviral mechanism often involves the inhibition of viral replication at an early stage of the intracellular multiplication cycle.[30] More recent research has identified guanidine-modified compounds that can inhibit herpes simplex virus (HSV) by targeting the viral gB protein and down-regulating cellular signaling pathways like PI3K/Akt that are crucial for viral replication.[32] Some N-hydroxyguanidine derivatives have also demonstrated significant antiviral and anticancer activities.[33]

Comparative Antimicrobial and Antiviral Activity
Compound ClassTarget Organism(s)Primary Mechanism of ActionNoteworthy Characteristics
Polymeric Guanidines (e.g., PHMG, PHMB) Bacteria, FungiDisruption of microbial cell membranes[26][27][28]Broad-spectrum activity, used as disinfectants and antiseptics[25][29]
Guanidine & Derivatives Picornaviruses (e.g., Poliovirus), Herpes Simplex VirusInhibition of viral replication, targeting of viral proteins (e.g., gB)[30][32]Can be effective against drug-resistant viral strains
N-hydroxyguanidine Derivatives Viruses, Cancer CellsInhibition of viral replication and cancer cell proliferationDual antiviral and anticancer properties[33]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental assay to determine the antimicrobial efficacy of a compound.

Objective: To determine the lowest concentration of a guanidine-containing compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • Guanidine-containing test compound

  • Bacterial or fungal strain (e.g., E. coli, S. aureus)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for optical density readings)

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the microorganism in the appropriate broth overnight at 37°C. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution of Test Compound: Prepare a stock solution of the guanidine compound. Perform a two-fold serial dilution of the compound in the 96-well plate using the growth medium.

  • Inoculation: Add a standardized volume of the diluted microbial suspension to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no microbial growth). This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate 96-Well Plate Inoculum->Inoculate Compound_Dilution Serially Dilute Guanidine Compound Compound_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Visual_Inspection Visually Inspect for Turbidity Incubate->Visual_Inspection OD_Reading Measure OD₆₀₀ Visual_Inspection->OD_Reading MIC_Determination Determine MIC OD_Reading->MIC_Determination

Caption: Workflow for MIC determination.

IV. Guanidine Alkaloids: Potent Natural Products

Marine organisms are a rich source of structurally complex and biologically active guanidine alkaloids.[1] Many of these compounds exhibit potent cytotoxic activities against various cancer cell lines.[1][34]

Cytotoxic Marine Guanidine Alkaloids

Examples include crambescidins and ptilomycalin A, which have demonstrated significant cytotoxicity against a range of tumor cell lines.[1][34][35] Their mechanisms of action can be multifaceted, involving the induction of apoptosis, cell cycle arrest, and disruption of cell adhesion and cytoskeletal integrity.[34][35] For instance, some crambescidins have been shown to down-regulate cyclin-dependent kinases and cyclins while up-regulating cell cycle inhibitors.[35]

Neurotoxic Guanidine Alkaloids

Saxitoxin , a potent neurotoxin produced by certain species of marine dinoflagellates and freshwater cyanobacteria, is a well-known guanidine alkaloid.[36][37] It acts as a selective blocker of voltage-gated sodium channels in neurons, thereby preventing the propagation of action potentials and leading to paralysis.[37][38][39] The guanidinium groups of saxitoxin are crucial for its high-affinity binding to the sodium channel pore.[40]

Mechanism of Action of Saxitoxin

Saxitoxin Saxitoxin Na_Channel Voltage-Gated Sodium Channel Saxitoxin->Na_Channel Binds to and blocks Na_Influx Sodium Ion Influx Na_Channel->Na_Influx Prevents Action_Potential Action Potential Propagation Na_Influx->Action_Potential Inhibits Paralysis Paralysis Action_Potential->Paralysis Leads to

Caption: Mechanism of saxitoxin neurotoxicity.

V. Conclusion

The guanidine functional group is a privileged scaffold in the design and discovery of biologically active compounds. From essential endogenous metabolites to potent therapeutic agents and natural toxins, guanidine-containing molecules exhibit a vast array of biological activities. Their ability to engage in strong electrostatic and hydrogen bonding interactions underpins their diverse mechanisms of action, which include enzyme modulation, ion channel blockade, and membrane disruption. A thorough understanding of the structure-activity relationships of these compounds, supported by robust experimental evaluation, will continue to drive the development of novel therapeutics for a wide range of diseases.

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A Senior Application Scientist's Guide to Guanidinylation Reagents for Large-Scale Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of the guanidinium group is a cornerstone of modern medicinal chemistry. This functional group, with its persistent positive charge and exceptional hydrogen-bonding capabilities, is a key pharmacophore in a multitude of biologically active molecules.[1][2] However, the transition from laboratory-scale synthesis to large-scale production presents a unique set of challenges where the choice of guanidinylation reagent becomes a critical determinant of a project's economic viability and overall success. This guide provides an in-depth, objective comparison of common guanidinylation reagents, moving beyond simple yield comparisons to offer a holistic cost-benefit analysis tailored for industrial applications.

The Guanidinylation Gambit: Balancing Reactivity, Cost, and Scalability

The ideal guanidinylation reagent for large-scale synthesis must satisfy a demanding set of criteria: high efficiency, broad substrate scope, mild reaction conditions, a favorable safety profile, minimal environmental impact, and, crucially, cost-effectiveness. The selection process is rarely straightforward, often involving a trade-off between these competing factors. This guide will dissect the performance of four major classes of guanidinylation reagents: triflylguanidines, pyrazole-carboxamidines, isothioureas, and uronium/aminium salts, providing the data and insights necessary to make informed decisions for your process development.

Comparative Analysis of Guanidinylation Reagents

The following table summarizes the key performance indicators for the most common guanidinylation reagents used in large-scale synthesis. The cost is presented as a relative metric (High, Medium, Low) due to the proprietary nature of bulk pricing, which is typically obtained through direct quotes from suppliers.

Reagent ClassExample ReagentRelative CostKey AdvantagesKey Disadvantages
Triflylguanidines N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)HighHigh reactivity, excellent yields, broad substrate scope, mild reaction conditions.[1]High cost, requires a deprotection step.[1]
Pyrazole-carboxamidines N,N′-Di-Boc-1H-pyrazole-1-carboxamidineMediumGood yields, mild conditions, stable and commercially available reagent.[1][3]Slower reaction times compared to triflylguanidines.[1]
Isothioureas N,N'-di-Boc-S-methylisothioureaLow to MediumCost-effective, high efficiency in specific applications.[1]Can require harsh conditions (high pH/temperature), potential for side products, including toxic and odorous byproducts.[1]
Uronium/Aminium Salts HATU, HBTUMediumReadily available, effective for some nucleophiles, well-established in peptide synthesis.[4][5]Guanidinylation is often a side reaction, can lead to complex reaction mixtures.[1]

In-Depth Reagent Profiles

Triflylguanidines: The High-Performance, High-Cost Option

Mechanism of Action: N,N′-Di-Boc-N′′-triflylguanidine, commonly known as Goodman's reagent, is a highly electrophilic guanidinylating agent. The triflyl group acts as an excellent leaving group, facilitating the rapid and efficient transfer of the di-Boc-guanidinyl moiety to a primary or secondary amine under mild conditions.[2][6]

dot

Triflylguanidine_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Goodmans_Reagent N,N′-Di-Boc-N′′-triflylguanidine Goodmans_Reagent->Intermediate Product Di-Boc-Protected Guanidine Intermediate->Product Elimination Triflate_Anion TfO⁻ Intermediate->Triflate_Anion Leaving Group Departure

Caption: Reaction pathway for N,N′-Di-Boc-N′′-triflylguanidine.

Cost-Benefit Analysis:

  • Benefits: The primary advantage of Goodman's reagent is its exceptional reactivity, which often translates to near-quantitative yields with a wide range of amines, including those that are sterically hindered or electronically deactivated.[1] The reactions are typically fast and clean, simplifying downstream purification. For high-value active pharmaceutical ingredients (APIs), the high yield and purity can offset the initial reagent cost.

  • Costs & Scalability Challenges: The high cost of N,N′-Di-Boc-N′′-triflylguanidine is a significant barrier to its widespread use in large-scale manufacturing.[1] The synthesis of the reagent itself involves multiple steps and costly starting materials.[7] On a large scale, precise temperature control during its preparation and use is critical to avoid decomposition.[7] The subsequent deprotection step adds to the overall process complexity and cost.

Pyrazole-carboxamidines: The Balanced and Reliable Workhorse

Mechanism of Action: N,N′-Di-Boc-1H-pyrazole-1-carboxamidine is a stable, crystalline solid that reacts with amines to form guanidines. The pyrazole moiety serves as a good leaving group, and the reaction proceeds under mild conditions, often at room temperature.[1][3][8]

dot

Pyrazole_Carboxamidine_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Pyrazole_Reagent N,N′-Di-Boc-1H-pyrazole-1-carboxamidine Pyrazole_Reagent->Intermediate Product Di-Boc-Protected Guanidine Intermediate->Product Elimination Pyrazole Pyrazole Intermediate->Pyrazole Leaving Group Departure

Caption: Guanidinylation using a pyrazole-carboxamidine reagent.

Cost-Benefit Analysis:

  • Benefits: This class of reagents offers a good balance of reactivity, stability, and cost.[1] They are generally less expensive than triflylguanidines and are commercially available in bulk quantities. The reactions are typically clean, and the pyrazole byproduct is relatively easy to remove during workup.

  • Costs & Scalability Challenges: While effective, pyrazole-carboxamidines are generally less reactive than Goodman's reagent, leading to longer reaction times.[1] For less nucleophilic amines, heating may be required, which can be a consideration for energy consumption at scale. While generally safe, appropriate handling procedures for a fine powder are necessary to avoid inhalation.

Isothioureas: The Economical but Demanding Choice

Mechanism of Action: S-methylisothiourea derivatives, such as N,N'-di-Boc-S-methylisothiourea, react with amines to form guanidines, with methyl mercaptan as a byproduct. The reaction often requires a base to facilitate the nucleophilic attack of the amine.

dot

Isothiourea_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Isothiourea_Reagent N,N'-di-Boc-S-methylisothiourea Isothiourea_Reagent->Intermediate Product Di-Boc-Protected Guanidine Intermediate->Product Elimination Mercaptan CH₃SH Intermediate->Mercaptan Byproduct Formation

Caption: Guanidinylation with an S-methylisothiourea derivative.

Cost-Benefit Analysis:

  • Benefits: The primary driver for using isothiourea reagents is their low cost.[1] The starting materials for their synthesis are readily available and inexpensive, making them an attractive option for large-scale campaigns where cost is a major constraint.[9]

  • Costs & Scalability Challenges: The formation of methyl mercaptan, a toxic and foul-smelling gas, is a significant drawback, requiring specialized scrubbing and waste disposal systems at an industrial scale. The reactions can also require harsh conditions, such as high pH and elevated temperatures, which may not be compatible with sensitive substrates.[1] Furthermore, the use of mercury salts as activators in some older protocols presents a significant environmental hazard, although newer, metal-free alternatives are being developed.[10]

Uronium/Aminium Salts: The Peptide Chemist's Tool with a Dual Role

Mechanism of Action: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are primarily used as coupling agents in peptide synthesis. However, they can also act as guanidinylating agents, particularly as a side reaction. The mechanism involves the activation of the guanidinium moiety, which can then be attacked by an amine.

dot

HATU_Mechanism Amine R-NH₂ Guanidinylated_Product Guanidinylated Side-Product Amine->Guanidinylated_Product Nucleophilic Attack on Guanidinium HATU HATU Activated_Ester Activated Ester (Peptide Coupling) HATU->Activated_Ester Carboxylic Acid Activation HATU->Guanidinylated_Product

Caption: Dual reactivity of HATU in peptide synthesis.

Cost-Benefit Analysis:

  • Benefits: HATU and similar reagents are readily available and highly effective for their primary purpose of amide bond formation.[5][11] For certain applications, the ability to perform a one-pot amidation and guanidinylation could be advantageous.

  • Costs & Scalability Challenges: The use of uronium/aminium salts for intentional guanidinylation is often inefficient and leads to complex mixtures of products, making purification at a large scale challenging and costly.[1] The high cost of HATU makes it an economically unfavorable choice for dedicated guanidinylation reactions.[4][12] The potential for side reactions necessitates careful process control and robust analytical methods to ensure product quality.

Green Chemistry Considerations in Large-Scale Guanidinylation

The principles of green chemistry are increasingly important in pharmaceutical manufacturing. When selecting a guanidinylation reagent, a thorough evaluation of its environmental impact is essential.

Green Chemistry PrincipleTriflylguanidinesPyrazole-carboxamidinesIsothioureasUronium/Aminium Salts
Atom Economy ModerateGoodModeratePoor (as guanidinylating agent)
Prevention of Waste High yield minimizes waste.Good yield, relatively clean.Generation of mercaptan byproduct.Can generate complex mixtures.
Use of Safer Solvents Compatible with greener solvents.[1]Compatible with a range of solvents.Often requires polar aprotic solvents.Typically used in polar aprotic solvents.
Energy Efficiency Mild conditions, low energy input.Mild to moderate conditions.Often requires heating.Mild conditions.
Catalysis Stoichiometric reagent.Stoichiometric reagent.Stoichiometric reagent.Stoichiometric reagent.
Designing for Degradation Byproducts are generally water-soluble.Pyrazole is biodegradable.Mercaptan is a persistent odorant.Byproducts can be complex.

Experimental Protocols

Protocol 1: Guanidinylation using N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)

This protocol is a general procedure for the guanidinylation of a primary amine in solution.[2]

Materials:

  • Primary amine (1.0 eq)

  • N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or a greener alternative like 2-Methyltetrahydrofuran (2-MeTHF)[1]

Procedure:

  • Dissolve the primary amine in the anhydrous solvent in a suitable reactor under an inert atmosphere (e.g., Nitrogen).

  • Add the base (TEA or DIPEA) to the solution and stir for 10-15 minutes at room temperature.

  • In a separate vessel, dissolve N,N′-Di-Boc-N′′-triflylguanidine in the anhydrous solvent.

  • Slowly add the solution of Goodman's reagent to the amine solution. For large-scale reactions, this addition should be controlled to manage any potential exotherm.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting di-Boc-protected guanidine by an appropriate method for large-scale purification, such as crystallization or flash chromatography.[13]

Protocol 2: Guanidinylation using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol outlines a general procedure for the guanidinylation of a primary amine using a pyrazole-based reagent.

Materials:

  • Primary amine (1.0 eq)

  • N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or another suitable solvent

Procedure:

  • Dissolve the primary amine and N,N′-Di-Boc-1H-pyrazole-1-carboxamidine in the anhydrous solvent in a reactor.

  • Stir the reaction mixture at room temperature. For less reactive amines, the temperature may be increased to 40-60 °C.

  • Monitor the reaction progress over 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by crystallization or by washing with a non-polar solvent to remove the pyrazole byproduct. If necessary, column chromatography can be employed.

Conclusion and Future Outlook

The selection of a guanidinylation reagent for large-scale synthesis is a multifaceted decision that requires a careful balancing of cost, efficiency, safety, and environmental impact. For high-value products where yield and purity are paramount, the high cost of N,N′-Di-Boc-N′′-triflylguanidine may be justified. N,N′-Di-Boc-1H-pyrazole-1-carboxamidine represents a well-balanced and reliable option for many applications, offering a good compromise between cost and performance. Isothiourea-based reagents are the most economical choice but come with significant challenges related to safety and waste management that must be addressed at an industrial scale. The use of uronium/aminium salts for dedicated guanidinylation is generally not recommended due to poor efficiency and the potential for side reactions.

The future of large-scale guanidinylation will likely be shaped by the development of more sustainable and cost-effective reagents and processes. The exploration of catalytic guanidinylation methods and the use of greener solvents and reagents will be crucial in reducing the environmental footprint of this important transformation. As the demand for guanidine-containing pharmaceuticals continues to grow, the need for innovative and scalable guanidinylation strategies will remain a key focus for the chemical and pharmaceutical industries.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous management of chemical waste is paramount to laboratory safety and environmental stewardship. Methylguanidine hydrochloride, a compound utilized in various research and synthetic applications, requires careful handling and disposal due to its hazardous properties. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in regulatory standards and best practices. Our objective is to empower you, our scientific colleagues, to manage this chemical waste stream safely, efficiently, and in full compliance with environmental regulations.

Hazard Profile and Chemical Characteristics of this compound

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, and its specific characteristics necessitate the stringent disposal protocols outlined in this guide. It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3]

To ensure immediate recognition of its primary hazards, the following table summarizes its classification under the Globally Harmonized System (GHS).

Hazard Classification Category Signal Word Hazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[2][3]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2 / 2AWarningH319: Causes serious eye irritation[2][3]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation[2][3]

Additionally, this compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][4] This property underscores the importance of keeping its waste containers tightly sealed to prevent chemical degradation and potential reactions.

The Regulatory Framework: A Generator's Responsibility

The disposal of this compound waste is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6] Under RCRA, the entity generating the waste (i.e., your laboratory) is responsible for its management from "cradle-to-grave."[7][8] This means you are legally accountable for ensuring the waste is properly identified, stored, transported, and ultimately disposed of at a licensed facility.[8] All chemical waste should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[7]

Core Disposal Protocol: Segregation and Professional Collection

The primary and most critical procedure for disposing of this compound is to collect it as a segregated hazardous waste stream for pickup by your institution's EHS department or a licensed hazardous waste disposal company. On-site treatment, such as neutralization, is not recommended as it may not address all hazards and requires specific permits.

The following step-by-step protocol must be followed to ensure safety and compliance.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling this compound waste, it is imperative to wear the correct PPE to prevent exposure.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][9]

  • Eye and Face Protection: Safety glasses with side shields or chemical safety goggles.[1][9]

  • Body Protection: A standard laboratory coat is mandatory to protect against skin contact.[1][9]

Step 2: Waste Segregation at the Source

Proper segregation is crucial to prevent dangerous chemical reactions.[9]

  • Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and paper towels, in a dedicated hazardous waste container.[10]

  • Liquid Waste: Collect aqueous solutions containing this compound in a separate, leak-proof hazardous waste container.[9]

  • Incompatible Materials: Never mix this compound waste with incompatible chemicals. This is a critical safety measure. While guanidine compounds are known to generate toxic gas when mixed with bleach or strong acids, it is best practice to store all chemical waste separately.[10][11]

Incompatible Material Class Examples Reason for Segregation
Strong Oxidizing AgentsNitrates, Peroxides, PermanganatesCan cause vigorous, potentially explosive reactions.[1]
Strong Acids / Acid ChloridesHydrochloric Acid, Sulfuric Acid, Acetyl ChlorideCan lead to exothermic reactions.[1]
Strong BasesSodium HydroxideCan cause exothermic reactions.[11]
Bleach / HypochloriteSodium HypochloriteGuanidine compounds can react to form toxic gases.[10]
Step 3: Proper Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Use Compatible Containers: The container must be made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically appropriate.[12][13]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[12][14] This complies with RCRA regulations and prevents the release of dust or vapors and the absorption of moisture due to the chemical's hygroscopic nature.[1]

  • Avoid Overfilling: Do not fill liquid waste containers beyond 90% capacity to allow for expansion and prevent spills.[13]

Step 4: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and is vital for the safety of all personnel who may handle the container.[9][11] Your hazardous waste container label must include:

  • The words "Hazardous Waste" .[9][14][15]

  • The full chemical name: "this compound Waste" .[9]

  • An accurate list of all contents, including water.[16]

  • The date when waste was first added to the container (accumulation start date).[9]

  • Appropriate hazard indicators or pictograms (e.g., exclamation mark for irritant/harmful).[11][15]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Labs that generate hazardous waste must store it in a designated SAA.[5][12]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12][17]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[5][12][17] Once this limit is reached, it must be removed by EHS within three days.[5][12]

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin or tray to contain any potential leaks.[13]

Step 6: Final Disposal via EHS

The final step is to arrange for the removal of the hazardous waste.

  • Schedule a Pickup: Contact your institution's EHS department to schedule a waste pickup.[9]

  • Documentation: Follow all institutional procedures regarding waste manifests or pickup request forms. This documentation is a key part of the "cradle-to-grave" tracking system.[9][18]

Visualized Workflow: Disposal Decision Pathway

To provide a clear, at-a-glance summary of the disposal process, the following workflow diagram outlines the key steps and decision points from waste generation to final disposition.

DisposalWorkflow cluster_0 Phase 1: In-Lab Waste Handling cluster_1 Phase 2: Storage & Disposal gen Waste Generation (Solid or Liquid Methylguanidine HCl) ppe Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat) gen->ppe Initiate Disposal segregate Step 2: Segregate Waste (Keep separate from incompatibles) ppe->segregate container Step 3: Place in Approved Hazardous Waste Container segregate->container warning CRITICAL: Do NOT mix with bleach or strong acids! segregate->warning labeling Step 4: Label Container Correctly ('Hazardous Waste', Name, Date, Hazards) container->labeling storage Step 5: Store in Satellite Accumulation Area (SAA) labeling->storage Store Securely pickup Step 6: Contact EHS for Pickup (Follow institutional procedures) storage->pickup When Full or Ready disposal Final Disposition (Licensed TSDF) pickup->disposal EHS Responsibility

Caption: Disposal Decision Workflow for this compound Waste.

Emergency Procedures: Spills and Exposures

Accidents can happen, and preparedness is key to mitigating risks.

Spill Cleanup Protocol

For small, manageable spills of this compound:

  • Evacuate and Notify: Alert personnel in the immediate area. For large spills, evacuate and notify your supervisor and EHS department immediately.[9]

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 3.

  • Containment: For solid spills, gently sweep or scoop the material to avoid creating dust.[1][9] For liquid spills, contain them with an inert absorbent material like vermiculite or sand.[9][19]

  • Collection: Carefully place all spilled material and contaminated cleanup supplies into a new, properly labeled hazardous waste container.[7][9]

  • Decontamination: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[9]

First-Aid Measures

In the event of personal exposure, follow these immediate first-aid steps while seeking medical attention.[1]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[1][2]

  • Ingestion: Rinse mouth with water and drink plenty of water afterwards. Call a poison center or physician if you feel unwell.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1][2]

Waste Minimization: A Proactive Approach

The most effective way to enhance safety and reduce disposal costs is to minimize the amount of waste generated.[5][12]

  • Source Reduction: Order only the quantity of this compound required for your experiments.[5][12]

  • Inventory Management: Maintain a current chemical inventory to avoid ordering duplicates.[12][13]

  • Scale Reduction: If possible, reduce the scale of experiments to use smaller quantities of chemicals.[5][12]

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of the laboratory, the safe handling of chemical reagents is a non-negotiable cornerstone of scientific advancement. Methylguanidine hydrochloride, a compound utilized in various research applications, presents a specific set of hazards that demand a thorough and well-reasoned approach to personal protection. This guide moves beyond a simple checklist, providing a deep, causal understanding of the necessary personal protective equipment (PPE), operational protocols, and disposal plans. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring that your focus remains on your groundbreaking work.

Understanding the Risks: The "Why" Behind the Precautions

This compound is classified as a hazardous substance with the following primary risks[1][2][3][4]:

  • Harmful if swallowed (Acute toxicity, oral - Category 4) [1][2][3][4]

  • Causes skin irritation (Skin irritation, Category 2) [1][2][3][4]

  • Causes serious eye irritation (Eye irritation, Category 2) [1][2][3][4]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) [1][3]

These classifications are not mere labels; they are indicators of potential harm that dictate our every move when handling this compound. The irritant nature of this compound means that direct contact with skin, eyes, or the respiratory tract can lead to inflammation, discomfort, and potential injury. Ingestion, even in small amounts, can be harmful. Therefore, our primary safety objective is to establish robust barriers between the chemical and our bodies.

Core Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is a critical control measure. The following recommendations are based on a synthesis of safety data sheets and best laboratory practices.

Eye and Face Protection: The First Line of Defense

Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[1][2]

  • Safety Goggles: At a minimum, tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn whenever handling this compound in solid or solution form.[1] These provide a seal around the eyes, offering protection from splashes and airborne particles.

  • Face Shield: When there is a significant risk of splashing, such as when preparing stock solutions or during vigorous reactions, a full-face shield should be worn in addition to safety goggles. The face shield provides a secondary layer of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

This compound is a known skin irritant.[1][2][4] Therefore, the selection of appropriate chemical-resistant gloves is paramount.

  • Glove Thickness and Inspection: For handling solutions, a nitrile glove with a minimum thickness of 0.11mm is recommended.[5] Always inspect gloves for any signs of degradation, punctures, or tears before use.[2]

  • Donning and Doffing: Proper technique in donning and doffing gloves is crucial to prevent cross-contamination. A step-by-step protocol is provided later in this guide.

  • Immediate Replacement: Treat disposable gloves as a single-use item. If contact with this compound occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.

Body Protection: Shielding Against Spills and Splashes

To protect the skin and personal clothing from contamination, appropriate body protection is required.

  • Laboratory Coat: A standard, buttoned lab coat should be worn at all times when in the laboratory.

  • Impervious Apron: When handling larger quantities of this compound or when there is a higher risk of significant splashes, a chemically resistant, impervious apron should be worn over the lab coat.

Respiratory Protection: A Risk-Based Approach

This compound may cause respiratory irritation, particularly when handled as a powder, which can become airborne.[1][3]

  • Occupational Exposure Limits (OELs): It is important to note that there are no established OELs for guanidine compounds from regulatory bodies such as OSHA or ACGIH. However, due to its irritant properties, a report from the Pacific Northwest National Laboratory suggests that an OEL analogous to that of sodium hydroxide (2 mg/m³ as a 15-minute ceiling) may be appropriate.

  • Engineering Controls as the Primary Measure: The primary method for controlling respiratory exposure should always be engineering controls, such as working within a certified chemical fume hood, especially when weighing or transferring the solid compound.

  • When to Use a Respirator: If engineering controls are not sufficient to maintain airborne concentrations below the analogous OEL, or during a large spill, respiratory protection is necessary. A NIOSH-approved respirator with a P95 or P100 particulate filter is recommended for nuisance exposures. For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[6]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Selection_Workflow PPE Selection Workflow for this compound Start Identify Handling Task Weighing Weighing Solid Start->Weighing SolutionPrep Preparing Solutions Start->SolutionPrep SmallScale Small-Scale Reaction (<50mL) Start->SmallScale LargeScale Large-Scale Reaction (>50mL) Start->LargeScale BasePPE Minimum PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat Weighing->BasePPE Respiratory Respiratory Protection: - Work in Fume Hood - Consider N95/P100 Respirator Weighing->Respiratory EnhancedPPE Enhanced PPE: - Base PPE + Face Shield + Impervious Apron SolutionPrep->EnhancedPPE SmallScale->BasePPE LargeScale->EnhancedPPE

Caption: PPE selection based on the specific laboratory task involving this compound.

Summary of Recommended Personal Protective Equipment

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety GogglesNitrile or Neoprene GlovesLab CoatWork in a chemical fume hood. Consider a P95/P100 particulate respirator if dust is likely.
Preparing Solutions Safety Goggles & Face ShieldNitrile or Neoprene GlovesLab Coat & Impervious ApronWork in a well-ventilated area, preferably a fume hood.
Small-Scale Reactions (<50mL) Safety GogglesNitrile or Neoprene GlovesLab CoatWork in a well-ventilated area.
Large-Scale Reactions (>50mL) Safety Goggles & Face ShieldNitrile or Neoprene GlovesLab Coat & Impervious ApronWork in a chemical fume hood.

Procedural Guidance: A Self-Validating System of Safety

Donning and Doffing of PPE: A Critical Protocol

The order of donning and doffing PPE is designed to minimize the risk of contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on your lab coat and an impervious apron if required.

  • Respirator: If required, perform a fit check and don your respirator.

  • Eye and Face Protection: Put on your safety goggles and face shield.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the contaminated exterior.

  • Apron: Remove the apron.

  • Face Shield and Goggles: Remove face and eye protection from the back to the front.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so.

  • Respirator: Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational Plan: Safe Handling Practices
  • Designated Area: Always handle this compound in a designated area, away from general laboratory traffic.

  • Engineering Controls: Use a chemical fume hood when handling the solid powder to minimize inhalation risk.[2]

  • Avoid Dust Formation: When transferring the solid, use a spatula or scoop rather than pouring to prevent the generation of airborne dust.[2]

  • Container Management: Keep containers of this compound tightly closed when not in use.[1][2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][2][4] Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[2]

Disposal Plan: Preventing Hazardous Reactions

Proper disposal of this compound and its associated waste is crucial for laboratory and environmental safety.

  • Waste Segregation: All solid and liquid waste containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[2]

  • CRITICAL WARNING - Incompatibility with Bleach: Guanidine salts are incompatible with sodium hypochlorite (bleach). Mixing these substances can generate hazardous gases. NEVER use bleach to decontaminate spills or waste containing this compound.

  • Institutional Guidelines: Follow all federal, state, and local regulations, as well as your institution's specific guidelines for hazardous waste disposal.[1][2][4]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2][4]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in the waste container. For large spills, evacuate the area and contact your institution's environmental health and safety department.[2]

By integrating these detailed protocols and the reasoning behind them into your daily laboratory practices, you build a robust and resilient safety culture. This guide serves as a foundational resource, and it is imperative to always consult the most current Safety Data Sheet for this compound and your institution's specific safety policies.

References

  • This compound | C2H8ClN3 | CID 146724. PubChem. [Link]
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  • FM64058 - Safety D
  • Guanidine Hydrochloride 6M Solution. BioSpectra, Inc. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.